Doxorubicinol
Description
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZRZOVSJNSBFR-FEMMEMONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920620 | |
| Record name | Doxorubicinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54193-28-1 | |
| Record name | Doxorubicinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54193-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxorubicinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxorubicinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOXORUBICINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUH05KI4CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Doxorubicinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Architect of Anthracycline Cardiotoxicity: A Technical Guide to the Role of Doxorubicinol in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction: Doxorubicin, a potent and widely used anthracycline chemotherapeutic, is a cornerstone in the treatment of numerous cancers. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity that can lead to debilitating and often irreversible heart failure. While doxorubicin itself contributes to this cardiac damage, mounting evidence points to its principal metabolite, doxorubicinol, as a key culprit in the pathogenesis of doxorubicin-induced cardiotoxicity. This technical guide provides an in-depth exploration of the mechanisms by which this compound exerts its cardiotoxic effects, offering a valuable resource for researchers and drug development professionals seeking to understand and mitigate this critical side effect.
This compound is formed from doxorubicin via the action of cytosolic carbonyl reductases and aldo-keto reductases.[1][2] This metabolic conversion is a critical step, as this compound exhibits a distinct and, in many aspects, more potent cardiotoxic profile than its parent compound.[3] The lipophilicity of this compound is lower than that of doxorubicin, which may contribute to its accumulation within cardiomyocytes, further exacerbating its detrimental effects.[4]
Core Mechanisms of this compound-Induced Cardiotoxicity
This compound-mediated heart damage is a multifactorial process, primarily driven by three interconnected mechanisms: the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the disruption of calcium homeostasis.
Exacerbation of Oxidative Stress
A central tenet of doxorubicin-induced cardiotoxicity is the generation of ROS, and this compound significantly contributes to this oxidative burden. The quinone moiety of this compound can undergo redox cycling, a process that generates superoxide radicals. These radicals can then be converted to other damaging ROS, such as hydrogen peroxide and hydroxyl radicals.[5][6] This surge in ROS overwhelms the antioxidant capacity of cardiomyocytes, leading to oxidative damage to lipids, proteins, and nucleic acids, ultimately compromising cellular integrity and function.[5][6]
Induction of Mitochondrial Dysfunction
Mitochondria are primary targets of this compound's toxic effects. The metabolite's interference with mitochondrial function is a critical event leading to cardiomyocyte death. This compound disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and a further increase in ROS generation.[5][7] This bioenergetic failure cripples the high-energy demands of the contracting heart muscle. Furthermore, this compound can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[7] Persistent opening of the mPTP leads to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c, initiating the intrinsic pathway of apoptosis.[5]
Disruption of Calcium Homeostasis
This compound profoundly disrupts the intricate regulation of intracellular calcium, a process fundamental to cardiac excitation-contraction coupling. It directly targets key calcium-handling proteins in the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes.[3][8]
-
Ryanodine Receptor 2 (RyR2): this compound alters the function of RyR2, the channel responsible for releasing calcium from the SR to initiate muscle contraction. It causes an initial activation followed by a sustained inhibition of the channel.[3] This dysregulation leads to spontaneous calcium leak from the SR during diastole and a diminished calcium release during systole, impairing both relaxation and contraction.
-
Sarco/endoplasmic Reticulum Ca2+-ATPase (SERCA2a): this compound inhibits the activity of SERCA2a, the pump responsible for re-sequestering calcium into the SR during relaxation.[3] This inhibition leads to elevated cytosolic calcium levels and a depletion of SR calcium stores, further contributing to contractile dysfunction and diastolic impairment.[3]
Quantitative Data on this compound's Cardiotoxic Effects
The following tables summarize quantitative data from various studies, highlighting the comparative cardiotoxicity of doxorubicin and this compound.
Table 1: Comparative Effects on Cardiomyocyte Viability
| Compound | Cell Line | Assay | IC50 | Reference |
| Doxorubicin | iPS-derived Cardiomyocytes | Cell Viability | 3.5 µM | [9] |
| Doxorubicin | H9c2 | MTT Assay | ~1 µM (at 24h) | [10] |
| This compound | AC16 | MTT Assay | ~10 µM (at 48h) | [11] |
| This compound | AC16 | Neutral Red Uptake | >10 µM (at 48h) | [11] |
Table 2: Effects on RyR2 Channel Open Probability (Po)
| Compound | Concentration | Effect on Po | Fold Change | Reference |
| This compound | 0.01 µM | Activation | 3.70 ± 0.77 | [3] |
| This compound | 0.5 µM | Activation (Saturated) | 6.41 ± 0.92 | [3] |
| This compound | 0.01 µM | Inhibition | Po reduced to 69% of control | [3] |
| This compound | 2.5 µM | Inhibition | Po reduced to 24% of control | [3] |
| Doxorubicin | 0.01 µM | Activation | 3.11 ± 0.78 | [3] |
Table 3: Effects on SERCA2a Calcium Uptake
| Compound | Concentration | Effect on Ca2+ Uptake | % of Control | Reference |
| Doxorubicin | 0.01 µM | No significant change | ~100% | [3] |
| Doxorubicin | 10 µM | No significant change | ~100% | [3] |
| This compound | 0.01 µM | Inhibition | 73-75% | [3] |
| This compound | 10 µM | Inhibition | 73-75% | [3] |
Table 4: Effects on Mitochondrial Function
| Compound | Effect | Measurement | Cell Line | Reference |
| Doxorubicin | Increased Mitochondrial ROS | MitoSOX Red | H9c2 | [12] |
| Doxorubicin | Decreased Mitochondrial Membrane Potential | JC-1 Assay | H9c2 | [12] |
| This compound | Decreased Mitochondrial Membrane Potential | JC-1 Assay | AC16 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cardiomyocyte Viability (MTT) Assay
This protocol is adapted for use with the H9c2 cardiomyoblast cell line.
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Doxorubicin and this compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed H9c2 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of doxorubicin and this compound in complete DMEM.
-
After 24 hours, remove the medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the cells with the drugs for the desired time period (e.g., 24, 48, or 72 hours).[13][14]
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Isolation of Cardiac Sarcoplasmic Reticulum (SR) Vesicles
This protocol is a general guideline for isolating SR vesicles from cardiac tissue.
Materials:
-
Fresh or frozen cardiac ventricular tissue
-
Homogenization buffer (e.g., 300 mM sucrose, 10 mM HEPES, pH 7.4, and protease inhibitors)
-
Differential centrifugation equipment
-
Sucrose gradient solutions (e.g., 25%, 30%, 35%, 40%, 45% sucrose in buffer)
-
Ultracentrifuge
Procedure:
-
Mince the cardiac tissue on ice and homogenize in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which contains SR vesicles.[15]
-
Resuspend the microsomal pellet in a small volume of buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose gradient.
-
Centrifuge at a high speed (e.g., 150,000 x g for 2-3 hours).
-
Collect the fraction at the interface of the desired sucrose concentrations, which will be enriched in SR vesicles.[16][17][18]
-
Dilute the collected fraction with buffer and pellet the SR vesicles by ultracentrifugation.
-
Resuspend the final pellet in a suitable buffer for storage at -80°C.
Single-Channel Recording of RyR2 in a Planar Lipid Bilayer
This is a highly specialized technique requiring specific equipment.
Materials:
-
Planar lipid bilayer apparatus
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) in n-decane
-
Isolated SR vesicles containing RyR2
-
Cis and trans chamber solutions (e.g., symmetrical solutions containing 250 mM KCl, 10 mM HEPES, pH 7.4)
-
Ag/AgCl electrodes
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Form a planar lipid bilayer by painting the phospholipid solution across a small aperture separating the cis and trans chambers.[15][19][20][21]
-
Fuse SR vesicles to the bilayer by adding them to the cis (cytosolic) side and briefly applying an osmotic gradient.
-
Establish a voltage clamp across the bilayer using the Ag/AgCl electrodes and amplifier.
-
Record single-channel currents in response to voltage steps and the addition of this compound to the cis or trans chamber.
-
Analyze the single-channel data to determine the open probability (Po), mean open time, and mean closed time.[22]
Measurement of SERCA2a-Mediated Calcium Uptake
This protocol uses a calcium-sensitive dye to measure calcium uptake into SR vesicles.
Materials:
-
Isolated SR vesicles
-
Uptake buffer (e.g., 100 mM KCl, 20 mM MOPS, 5 mM MgCl2, 5 mM ATP, pH 7.0)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 or Indo-1)
-
This compound
-
Fluorometer
Procedure:
-
Resuspend the SR vesicles in the uptake buffer.
-
Add the calcium-sensitive dye to the vesicle suspension.
-
Place the suspension in a cuvette in the fluorometer and monitor the fluorescence signal.
-
Initiate calcium uptake by adding a known concentration of CaCl2.
-
Record the change in fluorescence over time, which reflects the decrease in extra-vesicular calcium as it is pumped into the SR vesicles.[2][23]
-
To test the effect of this compound, pre-incubate the vesicles with the compound before initiating calcium uptake.
-
Calculate the rate of calcium uptake from the initial slope of the fluorescence change.[24]
Assessment of Mitochondrial Membrane Potential (MMP) using JC-1 Staining
This protocol uses the ratiometric dye JC-1 to assess changes in MMP in cultured cardiomyocytes.
Materials:
-
Cultured cardiomyocytes (e.g., H9c2 or primary neonatal cardiomyocytes)
-
JC-1 staining solution
-
This compound
-
Fluorescence microscope or flow cytometer
-
Assay buffer
Procedure:
-
Culture cardiomyocytes in a suitable format (e.g., 96-well plate or chamber slides).
-
Treat the cells with this compound for the desired time. Include a vehicle control and a positive control for depolarization (e.g., FCCP).
-
Remove the treatment medium and wash the cells with assay buffer.
-
Incubate the cells with the JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.[20][25][26][27]
-
Wash the cells with assay buffer to remove excess dye.
-
Immediately analyze the cells using a fluorescence microscope or flow cytometer.
-
In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains as monomers and emits green fluorescence.
-
Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound-induced cardiotoxicity.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Measurement of sarcoplasmic reticulum Ca2+-ATPase activity and E-type Mg2+-ATPase activity in rat heart homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse Effects of Doxorubicin and Its Metabolic Product on Cardiac RyR2 and SERCA2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin-induced oxidative stress: The protective effect of nicorandil on HL-1 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protective Effect of Hibiscus Sabdariffa on Doxorubicin-induced Cytotoxicity in H9c2 Cardiomyoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Planar Lipid Bilayer Experiment - Hancock Lab [cmdr.ubc.ca]
- 16. texaschildrens.org [texaschildrens.org]
- 17. devtoolsdaily.com [devtoolsdaily.com]
- 18. Mitochondrial Isolation and Real-Time Monitoring of MOMP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Planar bilayer recording of ryanodine receptors of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 21. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to Oxidative Stress Pathways Activated by Doxorubicinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of malignancies.[1][2][3] However, its clinical application is severely hampered by dose-dependent cardiotoxicity, which can lead to irreversible cardiomyopathy and heart failure.[2][4] A significant body of research points to the primary metabolite of doxorubicin, doxorubicinol, as a key mediator of this cardiac damage. The cardiotoxicity is predominantly attributed to the induction of severe oxidative stress within cardiomyocytes.[2][5][6] this compound, along with its parent compound, instigates a cascade of events leading to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capacity.[6][7] This guide provides a detailed examination of the core molecular pathways through which this compound incites oxidative stress, summarizes key quantitative findings, and outlines the experimental protocols used to elucidate these mechanisms.
Core Signaling Pathways of Doxorubcinol-Induced Oxidative Stress
This compound triggers oxidative stress through a multi-pronged assault on cellular homeostasis, primarily targeting the mitochondria, activating ROS-generating enzymes, interfering with iron metabolism, and crippling the cell's natural antioxidant defenses.
Mitochondrial Dysfunction and ROS Production
The mitochondrion is a primary target of doxorubicin and its metabolite this compound.[8] Doxorubicin's quinone moiety can undergo redox cycling within the mitochondrial electron transport chain (ETC), particularly at complex I.[5] This process involves a one-electron reduction to a semiquinone radical, which then reacts with molecular oxygen to produce the superoxide anion (O₂•⁻).[2][5][7] This initiates a cascade of ROS generation. The superoxide is rapidly converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD).[5] H₂O₂ can then be converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction, especially in the presence of free iron.[9]
This surge in mitochondrial ROS (mtROS) inflicts damage on mitochondrial DNA (mtDNA), proteins, and lipids, including the inner mitochondrial membrane lipid cardiolipin, which is crucial for ETC function.[5][10] The damage leads to impaired ATP synthesis, depolarization of the mitochondrial membrane, and the opening of the mitochondrial permeability transition pore (mPTP), which releases pro-apoptotic factors like cytochrome c into the cytosol, ultimately triggering cardiomyocyte death.[3][11]
Activation of NADPH Oxidases (NOX)
Beyond the mitochondria, a key source of this compound-induced ROS is the family of NADPH oxidases (NOX), particularly the NOX2 isoform found in cardiomyocytes.[12][13] Doxorubicin treatment has been shown to rapidly activate NOX enzymes.[14] This activation leads to the transfer of an electron from NADPH to molecular oxygen, generating superoxide.[6][15] The resulting oxidative stress contributes directly to apoptosis and pathological cardiac remodeling, including cardiomyocyte degeneration, fibrosis, and contractile dysfunction.[13][14] Studies have shown that inhibiting NOX with agents like apocynin or in NOX2-deficient mice significantly reduces doxorubicin-induced ROS production and protects against cardiotoxicity.[13][14][16]
Impairment of Antioxidant Defense Systems
Healthy cells maintain a delicate balance between ROS production and elimination, the latter being managed by a sophisticated antioxidant defense system. This system includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7] Doxorubicin treatment disrupts this balance not only by increasing ROS production but also by diminishing the cell's antioxidant capacity.[17]
The drug can downregulate the expression and activity of these crucial antioxidant enzymes.[12][17] This effect may be mediated through the inhibition of key transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which governs the expression of many antioxidant genes.[7] The resulting depletion of the antioxidant shield makes cardiomyocytes highly vulnerable to the onslaught of ROS, amplifying cellular damage.[2][7]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies investigating the effects of doxorubicin/doxorubicinol on markers of oxidative stress.
Table 1: Effect of Doxorubicin on Mitochondrial Superoxide Production
| Cell Type | Treatment | Fold Increase in Mitochondrial Superoxide | Method | Reference |
|---|---|---|---|---|
| H9c2 Myocytes / HCAECs | Doxorubicin | ~3-7 fold | MitoSOX Red with Flow Cytometry / Confocal Microscopy | [18] |
| HL-1 Cardiomyocytes | Doxorubicin (10⁻⁷ M; 3h) | 1.13 (13% increase) | Not specified |[19] |
Table 2: Effect of Doxorubicin on Antioxidant Enzyme Activity in Rat Liver
| Parameter | Control | Doxorubicin (18 mg/kg) | % Change |
|---|---|---|---|
| GSHPx (μmol/g wet tissue) | 117.5 ± 3.308 | 42.5 ± 1.291 | ↓ 63.8% |
| CAT (μmol/min/g tissue) | 67.5 ± 1.08 | 41.25 ± 1.887 | ↓ 38.9% |
| GR (ng/ml) | 0.953 ± 0.02 | 0.315 ± 0.012 | ↓ 67.0% |
| GST (μmol/min/g tissue) | 34.2 ± 1.398 | 26.25 ± 1.031 | ↓ 23.2% |
Data derived from a study on rat liver tissues, showing significant decreases in the activity of key antioxidant enzymes following cumulative doxorubicin dosage.[17]
Table 3: Effect of Doxorubicin on Lipid Peroxidation (TBARS Assay)
| Cell Line | Treatment (24h) | TBARS (nmol/mg protein) | Treatment (48h) | TBARS (nmol/mg protein) |
|---|---|---|---|---|
| HepG2 | Control | ~0.12 | Control | ~0.15 |
| HepG2 | Doxorubicin (0.5 μM) | ~0.45 | Doxorubicin (0.5 μM) | ~0.75 |
Data adapted from a study on HepG2 cells, indicating a significant, time-dependent increase in lipid peroxidation, measured as thiobarbituric acid reactive substances (TBARS).[20]
Key Experimental Protocols
Elucidating the mechanisms of this compound-induced oxidative stress relies on a set of robust experimental techniques. Below are detailed methodologies for key assays.
Measurement of Mitochondrial Superoxide Production using MitoSOX Red
Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria due to its cationic nature.[21] Once in the mitochondria, it is oxidized specifically by superoxide, but not by other ROS, to a red fluorescent product. The intensity of the red fluorescence is proportional to the rate of mitochondrial superoxide production.[18][21]
Protocol (for adherent cells):
-
Cell Culture: Plate cells (e.g., H9c2 cardiomyocytes) in a suitable format (e.g., 96-well plate for fluorometry, glass-bottom dish for microscopy) and grow to the desired confluency.
-
Treatment: Treat cells with doxorubicin at various concentrations and for different time points as required by the experimental design. Include an untreated control.
-
MitoSOX Loading:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or other suitable buffer.
-
Remove the culture medium from the cells and wash twice with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[22]
-
-
Wash: Gently wash the cells three times with warm PBS to remove excess probe.
-
Detection:
-
Fluorescence Microscopy/Confocal Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation ~510 nm, emission ~580 nm).[21]
-
Flow Cytometry: Detach the cells using trypsin, neutralize, and resuspend in a suitable buffer. Analyze the cell suspension on a flow cytometer to quantify the mean fluorescence intensity of the cell population.[18]
-
Microplate Reader: Measure the fluorescence intensity directly in the plate using a microplate reader with appropriate excitation and emission wavelengths.[22]
-
Assessment of NADPH Oxidase (NOX) Activity
Principle: NOX activity can be measured by monitoring the consumption of its substrate, NADPH, or by detecting the superoxide it produces.[23] Commercial colorimetric or fluorometric assay kits are widely available.[15][24] A common method involves measuring the rate of NADPH consumption spectrophotometrically at 340 nm.
Protocol (Cell-free assay using membrane fractions):
-
Sample Preparation: Isolate membrane fractions from control and doxorubicin-treated cardiomyocytes, as NOX enzymes are membrane-bound.
-
Reaction Mixture: Prepare an assay buffer containing a superoxide-detecting probe (e.g., lucigenin or cytochrome c) and the prepared membrane protein fraction.
-
Initiate Reaction: Start the reaction by adding a known concentration of NADPH to the mixture.
-
Measurement:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
For NADPH consumption assays, monitor the decrease in absorbance at 340 nm.[23]
-
For superoxide detection assays (e.g., using WST-1, a colorimetric probe), measure the increase in absorbance at the appropriate wavelength (e.g., 450 nm).[15][24]
-
-
Control: Run a parallel reaction in the presence of a NOX inhibitor (e.g., Diphenyleneiodonium, DPI) to determine the specific NOX-dependent activity.[24]
-
Calculation: Calculate NOX activity by subtracting the rate of the inhibitor-containing reaction from the total rate and normalize to the amount of protein used.
Quantification of Lipid Peroxidation (TBARS Assay)
Principle: Lipid peroxidation is a hallmark of oxidative damage to cell membranes.[2] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate the extent of lipid peroxidation by measuring malondialdehyde (MDA), a reactive aldehyde that is one of the end-products of this process.[25][26] MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be quantified spectrophotometrically.[27]
Protocol (using cell lysates):
-
Sample Preparation: Harvest control and doxorubicin-treated cells and prepare a cell lysate via sonication or homogenization on ice. Determine the protein concentration of the lysate for normalization.
-
Reaction:
-
To a microcentrifuge tube, add a specific volume of cell lysate (e.g., 100 µL).
-
Add an acidic reagent (e.g., 20% acetic acid).
-
Add TBA solution.
-
-
Incubation: Mix the contents thoroughly and incubate the tubes at 95°C for 60 minutes.[28] This allows for the formation of the MDA-TBA adduct.
-
Cooling & Centrifugation: Cool the tubes on ice to stop the reaction, then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitate.
-
Measurement: Transfer the clear supernatant to a new tube or a 96-well plate and measure the absorbance at ~532 nm using a spectrophotometer or microplate reader.[28]
-
Quantification: Calculate the concentration of MDA in the samples by comparing their absorbance values to a standard curve prepared using known concentrations of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Normalize the results to the protein concentration of the lysate.
References
- 1. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NOX2 NADPH OXIDASE PROMOTES PATHOLOGIC CARDIAC REMODELING ASSOCIATED WITH DOXORUBICIN CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NADPH oxidases participate to doxorubicin-induced cardiac myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NADPH Oxidase (NAO) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Doxorubicin Toxicity can be Ameliorated during Antioxidant L-Carnitine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. heart.bmj.com [heart.bmj.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sm.unife.it [sm.unife.it]
- 23. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NADPH Oxidase (NAO) Assay Kit - Profacgen [profacgen.com]
- 25. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 26. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Doxorubicin-induced lipid peroxidation and glutathione peroxidase activity in tumor cell lines selected for resistance to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Enzymatic Conversion of Doxorubicin to Doxorubicinol In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is significantly hampered by dose-dependent cardiotoxicity, a side effect intricately linked to its metabolic conversion to doxorubicinol. This in-depth technical guide provides a comprehensive overview of the enzymatic pathways governing this transformation in vivo. It details the key enzymes involved, their tissue-specific roles, and the kinetic parameters of the conversion. Furthermore, this guide presents detailed experimental protocols for the quantification of doxorubicin and this compound, the assessment of in vivo cardiotoxicity, and the preparation of subcellular fractions for enzymatic assays. Finally, signaling pathways implicated in doxorubicin-induced cardiotoxicity are visualized to provide a deeper understanding of the molecular mechanisms at play. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development, aiding in the design of strategies to mitigate doxorubicin's cardiotoxic effects and improve cancer therapy outcomes.
Introduction
Doxorubicin is a widely utilized antineoplastic agent effective against a broad spectrum of cancers, including breast cancer, lymphomas, and leukemias.[1][2] Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to cancer cell death.[1] Despite its efficacy, the clinical use of doxorubicin is limited by a cumulative, dose-related cardiotoxicity that can lead to severe and irreversible heart failure.[1][3]
A significant contributor to this cardiotoxicity is the metabolic reduction of doxorubicin at its C-13 carbonyl group to form the secondary alcohol metabolite, this compound.[3][4] this compound is not only less effective as an anticancer agent but is also considered to be more cardiotoxic than its parent compound.[4][5] Understanding the enzymatic processes that govern this conversion in vivo is therefore critical for developing strategies to minimize cardiotoxicity and enhance the therapeutic index of doxorubicin.
This guide will delve into the core aspects of the enzymatic conversion of doxorubicin to this compound, providing quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
Enzymatic Conversion of Doxorubicin to this compound
The primary metabolic pathway for doxorubicin is a two-electron reduction of its C-13 carbonyl group, yielding this compound.[6] This reaction is catalyzed by a group of cytosolic enzymes belonging to the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies, with carbonyl reductases (CBRs) being a prominent member of the latter.[3][4]
The primary enzymes implicated in this conversion are:
-
Carbonyl Reductase 1 (CBR1): Considered the predominant doxorubicin reductase in the human liver.[4]
-
Carbonyl Reductase 3 (CBR3): Also capable of forming this compound.[3]
-
Aldo-Keto Reductase Family 1, Member A1 (AKR1A1): Considered the most important doxorubicin-reducing enzyme in heart tissue.[6]
-
Aldo-Keto Reductase Family 1, Member C3 (AKR1C3): Has been shown to mediate the C13 carbonyl reduction of doxorubicin.[7]
The relative contribution of these enzymes to this compound formation varies depending on the tissue type. For instance, CBR1 is the major contributor in the liver, while AKR1A1 plays a more significant role in the heart.[6]
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters for the reduction of doxorubicin by key enzymes. This data is essential for understanding the efficiency of the conversion and for developing targeted inhibitors.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Vmax (nmol/min/mg protein) | Source |
| Human Carbonyl Reductase 1 (CBR1) | Doxorubicin | ~140 | - | - | [4] |
| Mouse Carbonyl Reductase 1 (Cbr1) | Doxorubicin | 100 ± 20 | 1.5 ± 0.1 | - | [1] |
| Mouse Carbonyl Reductase 3 (Cbr3) | Doxorubicin | 150 ± 60 | 0.15 ± 0.02 | - | [1] |
| Human Aldo-Keto Reductase 1C3 (AKR1C3) | Doxorubicin | - | - | - | [7] |
| Human Liver Cytosol | Doxorubicin | ~140 | - | - | [4] |
Note: Data from different studies may vary due to experimental conditions. "-" indicates data not available in the cited source.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of doxorubicin metabolism and cardiotoxicity.
Quantification of Doxorubicin and this compound in Biological Samples
Accurate quantification of doxorubicin and its primary metabolite, this compound, in plasma and tissues is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.
Protocol: HPLC with Fluorescence Detection for Doxorubicin in Rat Plasma [8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 60 µL of rat plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., daunorubicin).
-
Add an extraction solvent (e.g., a mixture of chloroform and isopropanol).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 35-40°C.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., PerfectSil C18).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 32:68, v/v) with the pH adjusted to 2.6.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 35°C.
-
Detection: Fluorescence detector with excitation and emission wavelengths set to 470 nm and 555 nm, respectively.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of doxorubicin to the internal standard against the nominal concentration of doxorubicin in spiked plasma samples.
-
Protocol: LC-MS/MS for Doxorubicin and this compound in Mouse Plasma [9]
-
Sample Preparation (Protein Precipitation):
-
To a small volume of mouse plasma (e.g., 10 µL), add an internal standard (e.g., hexamethylphosphoramide).
-
Add a protein precipitation agent (e.g., methanol).
-
Vortex to mix and then centrifuge at high speed (e.g., 4,006 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: UPLC C18 column (e.g., UPLC C-18 BEH).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (Eluent A) and acetonitrile (Eluent B).
-
Flow Rate: 0.15 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Doxorubicin: m/z 544.22 > 361.05
-
This compound: m/z 546.22 > 363.05
-
Internal Standard (hexamethylphosphoramide): m/z 180.03 > 135.16
-
-
Quantification: Construct calibration curves for both doxorubicin and this compound using spiked plasma standards.
-
In Vivo Assessment of Doxorubicin-Induced Cardiotoxicity
Animal models are essential for studying the mechanisms of doxorubicin-induced cardiotoxicity and for evaluating potential cardioprotective agents.
Protocol: Rat Model of Chronic Doxorubicin Cardiotoxicity [10]
-
Animal Model: Male Wistar rats.
-
Dosing Regimen: Administer doxorubicin via multiple intraperitoneal injections to achieve a cumulative dose known to induce cardiotoxicity (e.g., 15 mg/kg or 24 mg/kg). A typical regimen might involve weekly injections for several weeks.
-
Assessment of Cardiac Function (Echocardiography):
-
Perform echocardiography at baseline and at regular intervals throughout the study.
-
Anesthetize the rats and measure key parameters of left ventricular (LV) function, such as LV ejection fraction (LVEF) and fractional shortening (FS). A significant decrease in these parameters is indicative of cardiotoxicity.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the hearts.
-
Fix the heart tissue in formalin, embed in paraffin, and prepare sections for staining with hematoxylin and eosin (H&E) and Masson's trichrome.
-
Examine the sections for signs of myocardial damage, including myocyte vacuolization, myofibrillar loss, and fibrosis.
-
-
Biomarker Analysis:
-
Collect blood samples to measure cardiac biomarkers such as cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB). Elevated levels of these markers indicate myocardial injury.
-
Preparation of Cytosolic and Nuclear Fractions
To study the enzymatic conversion of doxorubicin in vitro, it is necessary to isolate the cytosolic fraction, where the metabolizing enzymes are located.
Protocol: Cytosolic and Nuclear Fractionation from Cultured Cells [11][12]
-
Cell Harvesting: Harvest cultured cells (approximately 4 x 107 cells) and wash them with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis:
-
Resuspend the cell pellet in an ice-cold cytoplasmic extraction buffer containing a non-ionic detergent (e.g., NP-40 or Igepal CA-630) and protease inhibitors.
-
Incubate on ice for 10-15 minutes to allow for cell lysis.
-
-
Isolation of Cytoplasm:
-
Centrifuge the cell lysate at a low speed (e.g., 800-1500 x g) for 5-10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Isolation of Nuclei:
-
Wash the nuclear pellet with the cytoplasmic extraction buffer without detergent.
-
Resuspend the washed nuclei in a nuclear extraction buffer.
-
Incubate on ice with periodic vortexing to extract the nuclear proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
The resulting supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and nuclear fractions using a standard protein assay (e.g., Bradford assay). The cytosolic fraction can then be used for enzyme kinetic studies.
Signaling Pathways and Experimental Workflows
The cardiotoxicity of doxorubicin is a multifactorial process involving several interconnected signaling pathways. The conversion to this compound is a key initiating event.
Enzymatic Conversion and Downstream Effects
The following diagram illustrates the enzymatic conversion of doxorubicin to this compound and its subsequent contribution to cardiotoxicity.
Caption: Enzymatic conversion of doxorubicin to cardiotoxic this compound.
Doxorubicin-Induced Cardiotoxicity Signaling Pathway
This diagram provides a more detailed view of the molecular signaling pathways involved in doxorubicin-induced cardiotoxicity, highlighting the central role of reactive oxygen species (ROS) generation.
Caption: Key signaling events in doxorubicin-induced cardiotoxicity.
Experimental Workflow for Studying Doxorubicin Metabolism and Cardiotoxicity
This workflow outlines the key steps in a typical preclinical study investigating the role of doxorubicin metabolism in cardiotoxicity.
Caption: A typical experimental workflow for in vivo studies.
Conclusion
The enzymatic conversion of doxorubicin to this compound is a critical determinant of its cardiotoxic potential. A thorough understanding of the enzymes involved, their kinetic properties, and the downstream signaling pathways is essential for the development of safer and more effective cancer therapies. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols and a comprehensive overview of the current state of knowledge. By applying these methodologies and insights, the scientific community can continue to make progress in mitigating the debilitating side effects of this important chemotherapeutic agent.
References
- 1. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic this compound in Mouse Liver, but the Majority of the this compound-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Carbonyl reductase 1 is a predominant doxorubicin reductase in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of aldo-keto reductases and other doxorubicin pharmacokinetic genes in doxorubicin resistance, DNA binding, and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Inactivation of the anticancer drugs doxorubicin and oracin by aldo-keto reductase (AKR) 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 12. cellbiolabs.com [cellbiolabs.com]
The Role of Carbonyl Reductases in Doxorubicin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of carbonyl reductases in the metabolism of the widely used chemotherapeutic agent, doxorubicin. Understanding this metabolic pathway is paramount for optimizing cancer therapy, mitigating cardiotoxic side effects, and developing novel therapeutic strategies. This document provides a comprehensive overview of the enzymatic conversion of doxorubicin, quantitative kinetic data, detailed experimental protocols, and visual representations of the key processes involved.
Introduction: The Double-Edged Sword of Doxorubicin Metabolism
Doxorubicin (DOX) is a potent anthracycline antibiotic used in the treatment of a wide array of cancers.[1] Its efficacy, however, is often limited by a dose-dependent cardiotoxicity, which can lead to congestive heart failure.[1] A significant contributor to this cardiotoxicity is not the parent drug itself, but its primary metabolite, doxorubicinol (DOXol).[2][3][4] The conversion of doxorubicin to this compound is a two-electron reduction of the C-13 carbonyl group, a reaction catalyzed by cytosolic enzymes known as carbonyl reductases (CBRs) and aldo-keto reductases (AKRs).[1][5][6]
This metabolic transformation represents a critical juncture in doxorubicin's pharmacological profile. While this compound exhibits significantly lower antineoplastic activity compared to its parent compound, it is paradoxically more cardiotoxic.[7][8] This disparity underscores the importance of understanding the enzymes responsible for this conversion. The primary enzymes implicated in doxorubicin metabolism are Carbonyl Reductase 1 (CBR1), Carbonyl Reductase 3 (CBR3), and Aldo-Keto Reductase 1C3 (AKR1C3).[5][7][9] The expression and activity of these enzymes can vary significantly among individuals, potentially influencing both the efficacy of doxorubicin treatment and the risk of developing cardiotoxicity.[7]
Quantitative Analysis of Doxorubicin Metabolism by Carbonyl Reductases
The kinetic parameters of doxorubicin reduction by various carbonyl reductases have been characterized, providing valuable insights into their respective contributions to its metabolism. The following tables summarize the key quantitative data from studies on murine and human enzymes.
Table 1: Kinetic Parameters of Doxorubicin-Dependent NADPH Oxidation by Murine Carbonyl Reductases
| Enzyme | kcat (min-1) | Km (µM) | kcat/Km (min-1 µM-1) |
| Cbr1 | 15 ± 1 | 180 ± 30 | 0.083 |
| Cbr3 | 1.5 ± 0.1 | 210 ± 40 | 0.0071 |
| Tr1 | 10 ± 1 | 240 ± 50 | 0.042 |
Data from a study on purified recombinant mouse enzymes. Note that while Tr1 catalyzes NADPH oxidation, it does not produce this compound, likely due to redox cycling.[1]
Table 2: this compound Formation by Murine Carbonyl Reductases
| Enzyme | kcat (min-1) | Km (µM) | kcat/Km (min-1 µM-1) |
| Cbr1 | 7.6 ± 0.4 | 120 ± 20 | 0.063 |
| Cbr3 | 0.08 ± 0.01 | 100 ± 30 | 0.0008 |
Data from a study on purified recombinant mouse enzymes.[1]
Table 3: Apparent Kinetic Parameters for Doxorubicin Reduction in Human Tissues
| Enzyme/Tissue | Apparent Km (µM) |
| Human Liver Cytosol | ~140 |
| Carbonyl Reductase 1 (CBR1) | ~140 |
| Aldo-Keto Reductase 1C3 (AKR1C3) | ~140 |
These enzymes exhibit similar Km values in the range observed for doxorubicin reduction in human liver, kidney, and gastrointestinal tract cytosols.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize carbonyl reductase activity on doxorubicin.
Doxorubicin-Dependent NADPH Oxidation Assay
This spectrophotometric assay measures the rate of NADPH consumption, which is an indicator of carbonyl reductase activity.
Principle: The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm.
Reagents:
-
Potassium phosphate buffer (0.1 M, pH 6.0)
-
NADPH solution (stock concentration 10 mM)
-
Doxorubicin solution (stock concentration 10 mM in water)
-
Purified recombinant enzyme (e.g., Cbr1, Cbr3) or cytosolic protein extract
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and the desired concentration of doxorubicin.
-
Add the enzyme solution to the reaction mixture.
-
Initiate the reaction by adding NADPH to a final concentration of 200 µM.
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 60 minutes) at 37°C using a spectrophotometer.
-
Calculate the rate of NADPH oxidation from the linear phase of the time course using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
This compound Formation Assay
This assay directly measures the production of this compound from doxorubicin using High-Performance Liquid Chromatography (HPLC).
Principle: Doxorubicin and its metabolite, this compound, are separated by reverse-phase HPLC and quantified by fluorescence detection.
Reagents:
-
Potassium phosphate buffer (0.1 M, pH 6.0)
-
NADPH solution (stock concentration 10 mM)
-
Doxorubicin solution (stock concentration 10 mM in water)
-
Purified recombinant enzyme or cytosolic protein extract
-
Chloroform:isopropanol (1:1, v/v) for extraction
-
HPLC mobile phase (e.g., acetonitrile:water gradient with a suitable buffer)
Procedure:
-
Set up the enzymatic reaction by incubating the enzyme, doxorubicin (e.g., 0.65 mM), and NADPH (e.g., 0.5 mM) in potassium phosphate buffer at 37°C.[2]
-
Stop the reaction at various time points by adding an equal volume of ice-cold chloroform:isopropanol (1:1).[2]
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer to a new tube and evaporate to dryness using a vacuum concentrator.[2]
-
Reconstitute the dried sample in the HPLC mobile phase.[2]
-
Inject the sample onto a reverse-phase HPLC column (e.g., a phenyl column) and elute with a suitable gradient.[2]
-
Detect doxorubicin and this compound using a fluorescence detector (e.g., excitation at 480 nm and emission at 560 nm).
-
Quantify the amount of this compound formed by comparing the peak area to a standard curve.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways, experimental workflows, and logical relationships involved in doxorubicin metabolism by carbonyl reductases.
References
- 1. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic this compound in Mouse Liver, but the Majority of the this compound-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Human carbonyl reductase overexpression in the heart advances the development of doxorubicin-induced cardiotoxicity in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic this compound in Mouse Liver, but the Majority of the this compound-Forming Activity Remains Unidentified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonyl reductase 1 is a predominant doxorubicin reductase in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Doxorubicin and its Metabolites on Cardiac Fibroblast to Myofibroblast Transition: A Technical Guide
Executive Summary: Doxorubicin (DOX), a potent anthracycline chemotherapeutic, is widely used in oncology, but its clinical application is constrained by significant cardiotoxicity, often leading to heart failure. While much research has focused on DOX-induced cardiomyocyte damage, the role of cardiac fibroblasts—the principal cell type responsible for cardiac fibrosis—is increasingly recognized as critical. This technical guide provides an in-depth analysis of the direct and complex effects of doxorubicin on the transition of cardiac fibroblasts to myofibroblasts, a key event in the development of cardiac fibrosis.
This document synthesizes current research, revealing a dual, and at times contradictory, role for DOX. Evidence suggests that at non-lethal concentrations, DOX can directly stimulate pro-fibrotic changes in cardiac fibroblasts, including the expression of α-smooth muscle actin (α-SMA) and the production of extracellular matrix components. This transition is mediated through the activation of signaling pathways such as PI3K/Akt and the induction of pro-inflammatory cytokines like TGF-β and IL-6.
Conversely, other studies indicate that DOX can interfere with canonical pro-fibrotic signaling, notably by inhibiting the TGF-β-induced expression of key fibrotic mediators like Collagen Type I and CCN2. This guide meticulously presents the quantitative data from these studies, details the experimental protocols used to investigate these phenomena, and provides visualizations of the core signaling pathways. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the intricate mechanisms by which doxorubicin modulates cardiac fibroblast behavior.
Doxorubicin's Direct Impact on Cardiac Fibroblast Phenotype
The transformation of quiescent cardiac fibroblasts into contractile, protein-secreting myofibroblasts is a hallmark of cardiac fibrosis. Doxorubicin appears to directly influence this process, independent of cardiomyocyte death, by modulating the expression of key myofibroblast markers and extracellular matrix (ECM) components.
Induction of Myofibroblast Markers and Pro-Fibrotic Factors
At low, non-lethal concentrations, DOX has been shown to induce the expression of α-smooth muscle actin (α-SMA), the defining marker of myofibroblast differentiation[1][2]. This transformation is accompanied by an increase in the production of pro-fibrotic cytokines. Studies on human cardiac fibroblasts (HCFs) demonstrate that DOX stimulation increases the mRNA levels of Interleukin-6 (IL-6) and Transforming Growth Factor-β (TGF-β) in a time-dependent manner[1][2]. This suggests that DOX can create a pro-fibrotic microenvironment by directly activating the fibroblasts themselves.
Modulation of Extracellular Matrix (ECM) Dynamics
The primary function of myofibroblasts is to synthesize and remodel the ECM. DOX directly influences this process. In vitro studies have found a dose-dependent increase in collagen secretion from adult cardiac fibroblasts treated with doxorubicin[3]. Furthermore, DOX upregulates the expression of Matrix Metalloproteinase-1 (MMP1), a collagenase that plays a complex role in ECM turnover and cardiac remodeling[1][2]. While some studies show DOX treatment can lead to an increase in collagen production, others report that DOX can inhibit TGF-β1-induced collagen expression, highlighting the complexity of its effects[4][5].
Data Presentation
Table 1: Effects of Doxorubicin on Myofibroblast Marker and Cytokine Expression
| Marker/Factor | Cell Type | DOX Concentration | Exposure Time | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| α-SMA | Human Cardiac Fibroblasts (HCFs) | 0.1 µM | 24-72 hours | Increased mRNA and protein expression | [1][2] |
| α-SMA | Naïve Cardiac Fibroblasts (rat) | In vitro exposure | --- | Augmented acquisition of myofibroblast phenotype | [6] |
| Collagen | Adult Cardiac Fibroblasts (rat) | 1-10 µM | --- | Dose-dependent increase in collagen secretion | [3] |
| Collagen | Human Cardiac Fibroblasts (HCFs) | 0.1 µM | 72 hours | Increased Col1a1 mRNA expression | [1] |
| Collagen (COL1) | NIH3T3 & Mouse Cardiac Fibroblasts | 1 µM | 24 hours | Inhibited TGF-β1 induced COL1 protein expression | [4] |
| MMP1 | Human Cardiac Fibroblasts (HCFs) | 0.1 µM | 24 hours | Significantly increased mRNA and protein expression | [1][2] |
| IL-6 | Human Cardiac Fibroblasts (HCFs) | 0.1 µM | 3-6 hours | Increased mRNA expression and protein production | [1][2] |
| TGF-β | Human Cardiac Fibroblasts (HCFs) | 0.1 µM | 3-6 hours | Increased mRNA expression | [1][2] |
| CCN2 | NIH3T3 & Mouse Cardiac Fibroblasts | 0.1-1 µM | 24 hours | Dose-dependent downregulation of protein expression |[4] |
Core Signaling Pathways Modulated by Doxorubicin
Doxorubicin's effects on cardiac fibroblasts are orchestrated through the modulation of several key intracellular signaling pathways. The most prominent among these are the TGF-β/Smad and PI3K/Akt pathways, as well as the generation of reactive oxygen species (ROS).
The TGF-β/Smad Signaling Axis
The TGF-β pathway is a master regulator of fibrosis[1]. Research indicates that DOX has a complex, dual-action role in this pathway. On one hand, DOX treatment of human cardiac fibroblasts leads to an increase in TGF-β mRNA and subsequent phosphorylation of Smad2, a key downstream signaling molecule[1][2]. This suggests an activation of the pro-fibrotic cascade. However, other evidence complicates this picture, showing that DOX treatment can inhibit the TGF-β1-induced expression of crucial ECM proteins like Collagen Type I and CCN2 in mouse fibroblasts[4][7]. This suggests that while DOX may initiate an upstream TGF-β signal, it can simultaneously impair the cell's ability to execute the downstream fibrotic response. Furthermore, DOX has been shown to upregulate Stat1, a transcription factor known to inhibit the myofibroblast phenotype[4].
The PI3K/Akt Pathway
The PI3K/Akt signaling pathway is involved in various cellular processes, including cell survival and proliferation. In the context of cardiac fibroblasts, DOX has been observed to promote the phosphorylation of Akt in a time-dependent manner[1][2]. This activation of the PI3K/Akt pathway is directly linked to the increased expression of MMP1.[2]. Pharmacological inhibition of PI3K was shown to prevent the DOX-induced increase in MMP1 mRNA, confirming the pathway's role in mediating this specific fibrotic response[1][2].
Oxidative Stress and ROS Production
A primary mechanism of doxorubicin's cardiotoxicity across all cardiac cell types is the generation of reactive oxygen species (ROS)[8][9][10]. DOX directly increases ROS production in human cardiac fibroblasts in a dose-dependent manner[11][12]. This oxidative stress can damage mitochondria and other cellular components, contributing to fibroblast dysfunction and apoptosis at higher concentrations[11][12][13][14]. This ROS production is a key upstream event that can trigger the inflammatory and fibrotic signaling pathways described above.
Experimental Protocols for Studying Fibroblast Transition
Investigating the effects of doxorubicin on cardiac fibroblast to myofibroblast transition requires a combination of cell culture techniques and molecular biology assays.
Cell Culture and Treatment
-
Cell Source: Primary adult cardiac fibroblasts are isolated from mouse or rat ventricles via enzymatic digestion[15]. Alternatively, commercially available human cardiac fibroblasts (HCFs) or fibroblast cell lines like NIH3T3 are used[1][4].
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂[16].
-
Treatment Protocol: Before treatment, cells are often serum-starved for a period (e.g., 24 hours) to synchronize them. They are then exposed to doxorubicin, typically in the range of 0.1 µM to 1.0 µM, for durations ranging from 3 to 72 hours, depending on the endpoint being measured[1][7]. For studies investigating interactions with pro-fibrotic pathways, cells are co-treated with TGF-β1 (e.g., 10 ng/mL)[4].
Assessment of Myofibroblast Differentiation
-
Western Blotting:
-
Lysate Preparation: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA) and incubated overnight with primary antibodies against α-SMA, Collagen I, p-Smad2, p-Akt, or total protein controls.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used for quantification.
-
-
Quantitative RT-PCR (qRT-PCR):
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase kit.
-
PCR Amplification: The cDNA is used as a template for real-time PCR with gene-specific primers (e.g., for ACTA2, COL1A1, TGFB1, IL6) and a fluorescent dye (e.g., SYBR Green).
-
Analysis: Gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin), and relative expression is calculated using the ΔΔCt method.
-
-
Immunocytochemistry:
-
Cell Plating & Treatment: Cells are grown on glass coverslips and treated as described.
-
Fixation & Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are blocked and then incubated with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted, and images are captured using a fluorescence microscope for qualitative and quantitative analysis of α-SMA stress fiber formation[15].
-
Measurement of Reactive Oxygen Species (ROS)
-
DCFH-DA Fluorescence Assay:
-
Cell Culture & Treatment: Cells are cultured in a multi-well plate and treated with DOX for the desired time.
-
Probe Loading: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a serum-free medium in the dark (e.g., for 40 minutes at 37°C)[12]. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measurement: Fluorescence intensity is measured using a microplate reader at excitation/emission wavelengths of approximately 485/535 nm[12].
-
Summary and Future Directions
The impact of doxorubicin on the cardiac fibroblast-to-myofibroblast transition is multifaceted and context-dependent. The existing literature presents a complex picture where DOX can simultaneously initiate pro-fibrotic signaling while potentially impairing the full execution of the fibrotic program.
Key Takeaways:
-
Direct Activation: DOX can directly stimulate cardiac fibroblasts at non-lethal doses, leading to increased expression of myofibroblast markers (α-SMA), collagen, and pro-fibrotic cytokines (TGF-β, IL-6).
-
Signaling Complexity: DOX activates both the PI3K/Akt pathway, linked to ECM remodeling, and elements of the TGF-β/Smad pathway. However, it can also inhibit key downstream effectors of TGF-β signaling, such as CCN2 and COL1, and upregulate the anti-fibrotic factor Stat1.
-
ROS as a Core Mechanism: The generation of ROS is a central feature of DOX's effect on fibroblasts, likely acting as an upstream trigger for subsequent signaling events.
Future Directions:
-
Role of Metabolites: While this guide focuses on doxorubicin, its primary cardiotoxic metabolite, doxorubicinol, warrants specific investigation. Future studies should aim to delineate the unique effects of this compound on cardiac fibroblast biology.
-
Advanced In Vitro Models: Moving beyond 2D monocultures to more physiologically relevant systems, such as 3D co-cultures with cardiomyocytes or precision-cut cardiac slices, will be crucial to understanding the net effect of DOX in a multicellular environment.
-
Temporal Dynamics: The timing of DOX exposure relative to cardiac injury and other stimuli is critical. Research into the temporal progression of fibroblast activation post-DOX treatment could resolve some of the conflicting findings in the literature[17].
-
Therapeutic Targeting: A deeper understanding of these specific pathways could unveil novel therapeutic targets to mitigate DOX-induced cardiac fibrosis, thereby improving the long-term cardiovascular health of cancer survivors.
References
- 1. Doxorubicin induces trans-differentiation and MMP1 expression in cardiac fibroblasts via cell death-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin induces trans-differentiation and MMP1 expression in cardiac fibroblasts via cell death-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin-induced myocardial fibrosis involves the neurokinin-1 receptor and direct effects on cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin-Induced Modulation of TGF-β Signaling Cascade in Mouse Fibroblasts: Insights into Cardiotoxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Doxorubicin on Extracellular Matrix Regulation in Primary Cardiac Fibroblasts from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Phase of Anthracycline Cardiotoxicity Involves Cardiac Fibroblasts Activation and Metabolic Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Doxorubicin-Induced Modulation of TGF-β Signaling Cascade in Mouse Fib" by Conner Patricelli, Parker Lehmann et al. [scholarworks.boisestate.edu]
- 8. Mechanisms of doxorubicin-induced cardiac inflammation and fibrosis; therapeutic targets and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. gccri.uthscsa.edu [gccri.uthscsa.edu]
- 12. Store-operated calcium entry via ORAI1 regulates doxorubicin-induced apoptosis and prevents cardiotoxicity in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2337 | Journal of Clinical and Translational Science | Cambridge Core [cambridge.org]
- 14. biorxiv.org [biorxiv.org]
- 15. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Subcellular Localization of Doxorubicinol in Heart Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subcellular localization of doxorubicinol, the primary and cardiotoxic metabolite of the anthracycline chemotherapeutic agent doxorubicin, within heart tissue. Understanding the compartmentalization of this compound is critical for elucidating the mechanisms of doxorubicin-induced cardiotoxicity and for the development of cardioprotective strategies. This document details the primary subcellular targets, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Core Concepts: Subcellular Targets of this compound in Cardiomyocytes
This compound, converted from doxorubicin by cytosolic aldo-keto reductases, exerts its cardiotoxic effects by accumulating in specific subcellular compartments of cardiomyocytes. The primary targets identified in numerous studies are the nucleus , mitochondria , and the sarcoplasmic reticulum .
-
Mitochondria: These organelles are a major site of this compound accumulation.[1] The affinity of the parent compound, doxorubicin, for cardiolipin, a phospholipid of the inner mitochondrial membrane, facilitates its entry and subsequent conversion to this compound.[2] Within the mitochondria, this compound disrupts the electron transport chain, leading to a surge in reactive oxygen species (ROS), impaired ATP synthesis, and the initiation of apoptotic pathways.[2][3][4]
-
Nucleus: Doxorubicin readily accumulates in the nucleus of cardiac cells, where it intercalates with DNA and inhibits topoisomerase IIβ.[5] This leads to DNA double-strand breaks and the activation of cell death signaling.[5] this compound is also found in the nucleus and contributes to this nuclear toxicity.
-
Sarcoplasmic Reticulum (SR): The SR, the primary site of calcium storage and release in cardiomyocytes, is a critical target of this compound.[6][7][8] this compound has been shown to be a more potent inhibitor of the ryanodine receptor (RyR2) and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) than doxorubicin itself.[9] This disruption of calcium homeostasis leads to impaired contractility and relaxation, contributing significantly to cardiac dysfunction.[6][10][11]
Quantitative Data on this compound Distribution
While extensive research has confirmed the subcellular localization of this compound, precise quantitative data on its concentration within specific organelles of cardiomyocytes remains limited. The following tables summarize the available quantitative information.
| Tissue | Analyte | Median Concentration (ng/g) | Concentration Range (ng/g) | Citation(s) |
| Human Autopsy Heart | This compound | 92 | 0 - 484 | [5] |
| Human Autopsy Heart | Doxorubicin | 58 | 0 - 1665 | [5] |
Table 1: Doxorubicin and this compound Concentrations in Human Heart Tissue. This data from autopsy samples provides an overview of the levels of doxorubicin and its primary metabolite found in the whole heart tissue of patients who had received the drug.
| Subcellular Fraction | Analyte | Observation | Method | Citation(s) |
| Cardiac Mitochondria | Doxorubicin & this compound | No significant difference in concentration was observed between mitochondrial subfractions. | HPLC-ESI-MS/MS | [1] |
| H9c2 Cardiomyocytes | Doxorubicin | A sublethal dose of 0.5 µM Doxorubicin resulted in 62.2% of cells being positive for mitophagy. | Fluorescence Microscopy |
Table 2: Subcellular and In Vitro Quantitative Observations. This table presents semi-quantitative data and observations from studies that have investigated the effects of doxorubicin and this compound at a subcellular level.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's subcellular localization in heart tissue.
Subcellular Fractionation of Heart Tissue for this compound Analysis
This protocol is adapted from established methods for heart tissue fractionation and is optimized for the subsequent analysis of small molecules like this compound by LC-MS/MS.[7][12][13]
Objective: To isolate enriched fractions of nuclei, mitochondria, and sarcoplasmic reticulum from heart tissue.
Materials:
-
Fresh or frozen heart tissue
-
Fractionation Buffer: (250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, pH 7.4, supplemented with protease and phosphatase inhibitors)
-
Dounce homogenizer with loose (A) and tight (B) fitting pestles
-
Centrifuge and ultracentrifuge
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Mince approximately 100-200 mg of heart tissue on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Fractionation Buffer using a Dounce homogenizer. Perform 10-15 strokes with the loose pestle (A) followed by 10-15 strokes with the tight pestle (B).
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet the nuclei.
-
Nuclear Fraction: Carefully collect the supernatant. The pellet contains the enriched nuclear fraction. Wash the pellet twice with Fractionation Buffer and store at -80°C for analysis.
-
Mitochondrial Fraction: Centrifuge the supernatant from step 3 at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant contains the cytosolic and microsomal fractions. The pellet is the enriched mitochondrial fraction. Wash the mitochondrial pellet twice and store at -80°C.
-
Sarcoplasmic Reticulum (Microsomal) Fraction: The supernatant from step 5 can be further processed by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the microsomes, which are rich in sarcoplasmic reticulum.
-
Resuspend all pellets in a suitable buffer for protein quantification and subsequent LC-MS/MS analysis.
LC-MS/MS for Quantification of this compound
This protocol outlines the key parameters for the sensitive and specific quantification of this compound in subcellular fractions.[3][14][15][16][17]
Objective: To accurately measure the concentration of this compound in isolated cardiac subcellular fractions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm; 2.1 mm i.d. × 50 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) over several minutes to ensure separation from doxorubicin and other metabolites.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
This compound: m/z 546.2 → 398.9
-
Doxorubicin (for comparison): m/z 544.2 → 397.0
-
Internal Standard (e.g., Daunorubicin): m/z 528.3 → 321.1
-
-
Parameter Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity for each analyte.
Sample Preparation:
-
Thaw the subcellular fraction samples on ice.
-
Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase, vortex, and transfer to an autosampler vial for injection.
Quantification:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
-
Normalize the concentration to the protein content of the respective subcellular fraction (ng of this compound/mg of protein).
Fluorescence Microscopy for Visualization of Doxorubicin
Due to doxorubicin's intrinsic fluorescence, its subcellular localization can be directly visualized in cardiomyocytes, providing a strong indication of where its metabolite, this compound, is formed and acts.[1][9]
Objective: To visualize the subcellular distribution of doxorubicin in isolated cardiomyocytes.
Materials:
-
Isolated adult cardiomyocytes or a suitable cardiomyocyte cell line (e.g., H9c2)
-
Doxorubicin hydrochloride
-
Confocal laser scanning microscope
-
Culture medium and plates suitable for microscopy
-
Optional: Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, Hoechst for nuclei)
Procedure:
-
Plate cardiomyocytes on glass-bottom dishes suitable for high-resolution imaging.
-
Treat the cells with the desired concentration of doxorubicin (e.g., 1-5 µM) for a specified period (e.g., 1-24 hours).
-
(Optional) In the last 30 minutes of doxorubicin treatment, co-incubate the cells with organelle-specific probes according to the manufacturer's instructions.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular doxorubicin.
-
Add fresh culture medium or PBS for imaging.
-
Acquire images using a confocal microscope.
-
Doxorubicin Excitation/Emission: Ex: ~480 nm, Em: ~590 nm. Doxorubicin's fluorescence can be detected in both green and red channels, with the red channel often providing a more specific signal.[9]
-
Acquire images for the organelle-specific probes using their respective excitation and emission wavelengths.
-
-
Merge the images from the different channels to visualize the co-localization of doxorubicin with specific organelles.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound in heart tissue and a general experimental workflow for its analysis.
Caption: this compound-induced mitochondrial dysfunction leading to apoptosis.
Caption: this compound-mediated disruption of SR calcium homeostasis.
Caption: Workflow for subcellular this compound quantification.
Conclusion
The subcellular localization of this compound in the mitochondria, nucleus, and sarcoplasmic reticulum of cardiomyocytes is a key determinant of its cardiotoxic effects. While quantitative data on its precise concentration within these organelles are still emerging, the experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this critical aspect of doxorubicin-induced cardiotoxicity. The visualization of the associated signaling pathways offers a deeper understanding of the molecular mechanisms at play, paving the way for the development of targeted therapeutic interventions to protect the heart during cancer chemotherapy.
References
- 1. Visualization of doxorubicin-induced oxidative stress in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational Proteomics Analysis of Anthracycline-Induced Cardiotoxicity From Cardiac Microtissues to Human Heart Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin induces sarcoplasmic reticulum calcium regulation dysfunction via the decrease of SERCA2 and phospholamban expressions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoclonal Anti-Doxorubicin specific Antibody, Rabbit IgG (1M2C3) | ACROBiosystems [acrobiosystems.com]
- 7. Cardiac phosphoproteome reveals cell signaling events involved in doxorubicin cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temporal analysis of doxorubicin-induced cardiac toxicity and hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin cardiac dysfunction: effects on calcium regulatory proteins, sarcoplasmic reticulum, and triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin cardiomyopathy is associated with a decrease in calcium release channel of the sarcoplasmic reticulum in a chronic rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. Analysis of proteome changes in doxorubicin-treated adult rat cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular insights into the pathophysiology of doxorubicin-induced cardiotoxicity: a graphical representation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellmosaic.com [cellmosaic.com]
An In-Depth Technical Guide to the Myocardial Inflammatory Response to Doxorubicinol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxorubicin, a cornerstone of many chemotherapy regimens, is well-documented for its cardiotoxic side effects, which can culminate in heart failure. A significant contributor to this cardiotoxicity is its principal metabolite, doxorubicinol. While the inflammatory effects of doxorubicin are extensively studied, the specific inflammatory response elicited by this compound in the myocardium is less understood. This technical guide synthesizes the current understanding of this compound-induced myocardial inflammation, providing a detailed overview of the key signaling pathways, experimental protocols for its investigation, and available data on inflammatory markers. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to further investigate the distinct role of this compound in chemotherapy-induced cardiotoxicity and to develop targeted cardioprotective strategies.
Introduction: The Cardiotoxic Role of this compound
Doxorubicin undergoes metabolic conversion in the body, primarily to this compound, an active metabolite that also possesses cytotoxic properties.[1] this compound is implicated in exacerbating the oxidative stress and mitochondrial dysfunction initiated by its parent compound, both of which are central to the pathogenesis of drug-induced cardiomyopathy.[1] While much of the research has focused on doxorubicin, emerging evidence suggests that this compound itself is a potent mediator of cardiac damage. Understanding the specific inflammatory cascades triggered by this compound is crucial for developing a complete picture of anthracycline-induced cardiotoxicity.
Key Inflammatory Signaling Pathways in this compound-Induced Myocardial Inflammation
The inflammatory response to doxorubicin and its metabolites in cardiomyocytes is a complex process involving the activation of innate immune signaling pathways. The primary pathways implicated are the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome. While direct quantitative comparisons between doxorubicin and this compound are limited in the available literature, the established mechanisms for doxorubicin provide a strong framework for understanding the likely actions of its metabolite.
Toll-Like Receptor (TLR) and Nuclear Factor-kappa B (NF-κB) Signaling
Doxorubicin is known to activate TLRs, particularly TLR2 and TLR4, on cardiomyocytes.[2][3] This activation initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[4][5][6] Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6][7][8] This inflammatory milieu contributes significantly to cardiomyocyte apoptosis and cardiac dysfunction.[5] Although direct studies on this compound's specific interaction with TLRs are not extensively detailed in the reviewed literature, its structural similarity and shared cardiotoxic profile with doxorubicin strongly suggest a similar mode of action.
The NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in the innate immune response.[9] Doxorubicin has been shown to activate the NLRP3 inflammasome in cardiomyocytes, a process that is often dependent on the generation of reactive oxygen species (ROS).[9] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1.[10] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[10] These cytokines further amplify the inflammatory response and contribute to a form of programmed cell death called pyroptosis.[1] Given that this compound enhances oxidative stress, it is highly probable that it also potently activates the NLRP3 inflammasome.
Quantitative Data on Inflammatory Markers
Direct quantitative data comparing the inflammatory effects of this compound and doxorubicin on myocardial cells is sparse in the literature. Most studies focus on the effects of doxorubicin alone. However, some studies provide quantitative data on the inflammatory response to doxorubicin, which can serve as a benchmark for future comparative studies with this compound.
Table 1: Doxorubicin-Induced Inflammatory Marker Expression in Myocardial Models
| Model System | Treatment | Inflammatory Marker | Fold Change vs. Control | Reference |
| H9c2 Cardiomyocytes | Doxorubicin (1 µM) | TNF-α mRNA | ~2.5 | [6] |
| H9c2 Cardiomyocytes | Doxorubicin (1 µM) | IL-6 mRNA | ~3.0 | [6] |
| H9c2 Cardiomyocytes | Doxorubicin (1 µM) | IL-1β mRNA | ~2.0 | [6] |
| Mouse Myocardium | Doxorubicin (15 mg/kg) | NLRP3 protein | Significantly Increased | [11] |
| Mouse Myocardium | Doxorubicin (15 mg/kg) | Caspase-1 (cleaved) | Significantly Increased | [11] |
| Mouse Myocardium | Doxorubicin (15 mg/kg) | IL-1β protein | Significantly Increased | [11] |
| Rat Myocardium | Doxorubicin | TNF-α protein | Significantly Increased | [12] |
| Rat Myocardium | Doxorubicin | IL-1β protein | Significantly Increased | [12] |
Note: The fold changes are approximate and derived from graphical representations in the cited literature where exact numerical data was not provided.
Experimental Protocols for Investigating Myocardial Inflammation
To facilitate further research into the specific inflammatory effects of this compound, this section outlines detailed methodologies for key experiments.
In Vitro Cardiomyocyte Culture and Treatment
This protocol describes the culture of a cardiomyocyte cell line and subsequent treatment to assess the inflammatory response.
Protocol Details:
-
Cell Culture: H9c2 rat cardiomyoblasts are a commonly used cell line for studying cardiotoxicity. They should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: For experiments, cells are typically seeded in 6-well plates at a density of approximately 5 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: Prepare stock solutions of this compound and doxorubicin in a suitable solvent (e.g., DMSO). Dilute the stock solutions in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Replace the culture medium with the treatment medium and incubate for a specified time (e.g., 24 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and centrifuge to remove any detached cells. Store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. The supernatant (cell lysate) can be used for Western blotting or stored at -80°C. For RNA extraction, lyse the cells directly in a lysis buffer compatible with your RNA isolation kit.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a sensitive method for quantifying the concentration of secreted cytokines in the cell culture supernatant.
Protocol Details:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., rat TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions for the assay protocol, which typically involves coating a 96-well plate with a capture antibody, adding the standards and samples (cell culture supernatant), followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the mRNA expression levels of inflammatory genes.
Protocol Details:
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR instrument, SYBR Green or TaqMan-based assays, and primers specific for the target genes (e.g., Nlrp3, Il1b, Tnf, Il6) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups.
Western Blotting for Protein Expression and Pathway Activation
Western blotting is used to detect the expression and phosphorylation status of key proteins in the inflammatory signaling pathways.
Protocol Details:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, cleaved caspase-1) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, the primary metabolite of doxorubicin, plays a significant role in the inflammatory response within the myocardium, contributing to chemotherapy-induced cardiotoxicity. The activation of the TLR/NF-κB and NLRP3 inflammasome pathways are likely key mechanisms through which this compound exerts its pro-inflammatory effects. However, there is a clear and urgent need for further research to specifically delineate and quantify the inflammatory impact of this compound in comparison to doxorubicin.
Future studies should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of doxorubicin and this compound across a range of concentrations and time points to quantify their respective potencies in inducing inflammatory cytokine production and activating key signaling pathways in cardiomyocytes.
-
In Vivo Models: Utilizing animal models to investigate the specific contribution of this compound to myocardial inflammation in a physiological context. This could involve direct administration of this compound or the use of models with altered doxorubicin metabolism.
-
High-Throughput Screening: Employing proteomic and transcriptomic approaches to obtain a comprehensive and unbiased view of the inflammatory changes induced by this compound in myocardial cells.
-
Therapeutic Targeting: Investigating whether inhibitors of the NF-κB and NLRP3 inflammasome pathways can specifically mitigate this compound-induced myocardial inflammation and dysfunction.
By addressing these research gaps, the scientific and drug development communities can gain a more complete understanding of anthracycline-induced cardiotoxicity and pave the way for the development of more effective cardioprotective strategies for cancer patients.
References
- 1. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update | MDPI [mdpi.com]
- 2. Redox-proteomic analysis of doxorubicin-induced altered thiol activity in cardiomyocytes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of proteome changes in doxorubicin-treated adult rat cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of nuclear factor-kappaB during doxorubicin-induced apoptosis in endothelial cells and myocytes is pro-apoptotic: the role of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Inflammation and Redox Status on Doxorubicin-Induced Cardiotoxicity in Infant and Adult CD-1 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In Vitro and In Vivo Cardioprotective Effects of Curcumin against Doxorubicin-Induced Cardiotoxicity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Oxidative Stress, NLRP3 Inflammasome, and Autophagy by Fraxetin to Combat Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative proteomic study identified cathepsin B associated with doxorubicin-induced damage in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ameliorative effect of nebivolol in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Doxorubicinol's Effect on Calcium Dysregulation in Cardiomyocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a variety of malignancies, including breast cancer, lymphomas, and sarcomas.[1][2][3] However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and sometimes fatal heart failure.[1][2] A primary contributor to this cardiotoxicity is the metabolic conversion of doxorubicin to doxorubicinol, its C13-alcohol metabolite. This compound is implicated in the disruption of normal calcium (Ca²⁺) handling in cardiomyocytes, a critical process for excitation-contraction coupling and overall cardiac function.[4][5][6] This technical guide provides a comprehensive overview of the mechanisms by which this compound induces calcium dysregulation in cardiomyocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanisms of this compound-Induced Calcium Dysregulation
This compound's cardiotoxic effects are multifaceted, primarily revolving around the disruption of intracellular Ca²⁺ homeostasis. This dysregulation stems from the compound's direct and indirect actions on key Ca²⁺-handling proteins within the sarcoplasmic reticulum (SR) and on mitochondrial Ca²⁺ uptake. The central mechanisms include:
-
Alteration of Ryanodine Receptor (RyR2) Function: this compound directly interacts with the cardiac ryanodine receptor (RyR2), the primary channel responsible for Ca²⁺ release from the SR.[4][5][6] This interaction leads to an initial activation of the channel, causing an increased Ca²⁺ leak from the SR into the cytosol during diastole.[4][5][6][7] This diastolic Ca²⁺ leak contributes to cytosolic Ca²⁺ overload and depletion of SR Ca²⁺ stores.[7] Following this initial activation, a secondary, irreversible inhibition of RyR2 activity occurs, further impairing proper Ca²⁺ release during excitation-contraction coupling.[4][5][6] This dual effect disrupts the finely tuned process of Ca²⁺-induced Ca²⁺ release, leading to impaired contractility.
-
Inhibition of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2a): this compound, unlike its parent compound doxorubicin, directly inhibits the activity of SERCA2a, the protein responsible for pumping Ca²⁺ back into the SR from the cytosol during diastole.[4][5][6] This inhibition impairs the clearance of cytosolic Ca²⁺, contributing to diastolic Ca²⁺ overload and reduced SR Ca²⁺ content available for subsequent contractions.[1][8]
-
Oxidative Stress-Mediated Damage: Both doxorubicin and this compound contribute to the generation of reactive oxygen species (ROS) within cardiomyocytes.[2][9] This oxidative stress can lead to the oxidation of thiol groups on both RyR2 and SERCA2a, altering their function and exacerbating Ca²⁺ dysregulation.[4][5][6] Pre-incubation with reducing agents like dithiothreitol (DTT) has been shown to prevent the inhibitory effects of these compounds on RyR2, highlighting the role of oxidation.[4][5][6]
-
Mitochondrial Calcium Overload: The sustained increase in cytosolic Ca²⁺ levels leads to an increased uptake of Ca²⁺ by the mitochondria.[1][10][11][12] While mitochondria play a role in buffering cytosolic Ca²⁺, excessive uptake can lead to mitochondrial dysfunction, opening of the mitochondrial permeability transition pore (mPTP), and ultimately, the initiation of apoptotic pathways.[10][11][12][13]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and doxorubicin on key calcium handling proteins.
Table 1: Effect of Doxorubicin and this compound on Single RyR2 Channel Open Probability (Pₒ)
| Compound | Concentration (µM) | Fold Increase in Pₒ (mean ± SEM) | Reversibility |
| Doxorubicin | 0.01 | 3.11 ± 0.78 | Reversible |
| 0.5 | 3.91 ± 0.34 | Reversible | |
| 1.0 | 4.35 ± 1.08 | Reversible | |
| 2.5 | 3.28 ± 0.67 | Reversible | |
| This compound | Not specified | Acts with greater efficacy than doxorubicin | Not specified |
Data extracted from studies on single RyR2 channels incorporated into lipid bilayers.[4] A secondary, irreversible inhibition of RyR2 activity was observed for both drugs following the initial activation.[4][5][6]
Table 2: Effect of this compound on SERCA2a-Mediated Ca²⁺ Uptake
| Compound | Condition | Effect on Ca²⁺ Uptake |
| Doxorubicin | - | No significant inhibition |
| This compound | - | Inhibition |
| This compound | In the presence of DTT (1 mM) | Enhanced rate of Ca²⁺ uptake |
Data from experiments using sarcoplasmic reticulum vesicles.[4][5][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general workflow for assessing this compound's effects on cardiomyocyte calcium handling.
References
- 1. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse Effects of Doxorubicin and Its Metabolic Product on Cardiac RyR2 and SERCA2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adverse effects of doxorubicin and its metabolic product on cardiac RyR2 and SERCA2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms and Drug Intervention for Doxorubicin-Induced Cardiotoxicity Based on Mitochondrial Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Disruption of mitochondrial calcium homeostasis following chronic doxorubicin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiomyocyte death in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Early Biomarkers of Doxorubicinol-Induced Cardiotoxicity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is significantly hampered by the risk of dose-dependent cardiotoxicity, which can lead to life-threatening heart failure. A substantial body of evidence points to its principal alcohol metabolite, doxorubicinol, as a major contributor to this cardiotoxic effect. This compound is formed from doxorubicin via carbonyl reductase 1 (CBR1) and exhibits a longer half-life and greater potency in inducing cardiac damage than its parent compound.[1] Understanding the early molecular changes initiated by this compound is critical for the development of sensitive biomarkers that can predict and monitor cardiotoxicity, enabling timely intervention and safer cancer treatment.
This technical guide provides a comprehensive overview of the early biomarkers associated with this compound-induced cardiotoxicity, detailing the underlying signaling pathways and providing robust experimental protocols for their detection and quantification.
The Central Role of this compound in Cardiotoxicity
Doxorubicin is rapidly metabolized to this compound in the liver and cardiac tissue.[1] This conversion is a critical step in the cardiotoxic cascade. This compound is a more potent inhibitor of cardiac ion pumps and induces greater mitochondrial dysfunction and reactive oxygen species (ROS) production compared to doxorubicin.[1] Its accumulation in cardiac tissue is strongly correlated with the development of cardiomyopathy.[2] Therefore, early biomarkers of this compound-induced cardiotoxicity are essential for identifying patients at the highest risk.
Key Signaling Pathways in this compound-Induced Cardiotoxicity
The cardiotoxic effects of this compound are mediated through a complex interplay of signaling pathways that converge on mitochondrial dysfunction, oxidative stress, and apoptosis.
Mitochondrial Dysfunction and Oxidative Stress
This compound targets cardiac mitochondria, leading to impaired electron transport chain function, decreased ATP production, and a surge in reactive oxygen species (ROS) generation.[3][4] This oxidative stress overwhelms the antioxidant capacity of cardiomyocytes, leading to lipid peroxidation, protein oxidation, and DNA damage.
Figure 1: this compound-induced mitochondrial ROS production leading to cardiomyocyte injury.
p53-Mediated Apoptosis
This compound-induced DNA damage and oxidative stress activate the tumor suppressor protein p53.[5] Activated p53 translocates to the nucleus and transcriptionally upregulates pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the activation of the caspase cascade, culminating in apoptosis.[5][6]
Figure 2: p53-mediated apoptotic signaling pathway in this compound cardiotoxicity.
Early Biomarkers of this compound-Induced Cardiotoxicity
A multi-faceted approach utilizing proteomic, metabolomic, and genomic biomarkers is essential for the early and sensitive detection of this compound-induced cardiotoxicity.
Protein Biomarkers
The release of cardiac-specific proteins into the circulation is a hallmark of myocardial injury.
| Biomarker | Description | Early Change | Fold Change/Concentration Range | Reference |
| High-Sensitivity Cardiac Troponin I (hs-cTnI) | A highly sensitive and specific marker of cardiomyocyte necrosis. | Elevated within hours of initial doxorubicin administration. | 12.54–620.01 ng/mL (doxorubicin) and 1.10–27.00 ng/mL (this compound) in patient plasma.[1] | [1] |
| High-Sensitivity Cardiac Troponin T (hs-cTnT) | Another sensitive marker of myocardial injury. | Similar early elevation profile to hs-cTnI. | Not specified for this compound. | [7] |
| SERPINA3 | Serpin Family A Member 3, an acute-phase reactant. | Elevated in plasma of patients with anthracycline-induced cardiotoxicity. | Elevated in patients with LVEF < 50%.[8] | [8] |
| THBS1 | Thrombospondin-1, a matricellular protein involved in tissue remodeling. | Persistently upregulated in aortic tissue and elevated in plasma of patients with anthracycline-induced cardiotoxicity. | Elevated in patients with LVEF < 50%.[8] | [8] |
Metabolomic Biomarkers
Alterations in cardiac metabolism are early events in this compound-induced cardiotoxicity.
| Metabolite Class | Key Changes | Putative Mechanism | Reference |
| Amino Acids | Decreased levels of several amino acids in cardiac tissue. | Impaired protein synthesis and energy metabolism. | [9][10] |
| Fatty Acids | Altered fatty acid oxidation and accumulation of lipid species. | Mitochondrial dysfunction and impaired beta-oxidation. | [9][10] |
| Acylcarnitines | Accumulation of long-chain acylcarnitines. | Incomplete fatty acid oxidation due to mitochondrial stress. | [9] |
MicroRNA (miRNA) Biomarkers
Circulating miRNAs are stable, tissue-specific, and can be readily quantified, making them promising early biomarkers.
| miRNA | Expression Change | Biological Role in Cardiotoxicity | Reference |
| miR-34a | Upregulated | Pro-apoptotic; targets anti-apoptotic genes. | [6] |
| miR-1 | Downregulated | Promotes cardiomyocyte proliferation and differentiation. | [6] |
| miR-133a | Downregulated | Regulates cardiomyocyte apoptosis and hypertrophy. | [6] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable measurement of these biomarkers.
Quantification of Doxorubicin and this compound in Plasma by LC-MS/MS
Figure 3: Workflow for LC-MS/MS analysis of doxorubicin and this compound.
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of methanol containing the internal standard (e.g., daunorubicin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Doxorubicin: 544.2 -> 397.1
-
This compound: 546.2 -> 361.1
-
Daunorubicin (IS): 528.2 -> 321.1
-
Quantification of Circulating miRNAs by qRT-PCR
Figure 4: Workflow for qRT-PCR analysis of circulating miRNAs.
1. RNA Extraction:
-
Extract total RNA from 200 µL of plasma using a commercial kit designed for liquid biopsies (e.g., miRNeasy Serum/Plasma Kit, QIAGEN).
-
Include a spike-in control (e.g., cel-miR-39) for normalization of extraction efficiency.
2. Reverse Transcription:
-
Perform reverse transcription using a miRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit, Thermo Fisher Scientific) with specific stem-loop primers for the miRNAs of interest.
3. qRT-PCR:
-
Perform real-time PCR using a TaqMan Universal PCR Master Mix and specific TaqMan MicroRNA Assays for the target miRNAs (e.g., hsa-miR-34a, hsa-miR-1, hsa-miR-133a) and the endogenous control (e.g., U6 snRNA or a stable circulating miRNA).
-
Cycling Conditions:
-
95°C for 10 minutes
-
40 cycles of:
-
95°C for 15 seconds
-
60°C for 60 seconds
-
-
-
Calculate relative expression using the ΔΔCt method.[11]
Western Blot Analysis of Cardiac Tissue Proteins
1. Protein Extraction:
-
Homogenize frozen cardiac tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
-
Normalize protein expression to a loading control (e.g., GAPDH or β-actin).
Conclusion
The early detection of this compound-induced cardiotoxicity is paramount for improving the safety of doxorubicin-based chemotherapy. The biomarkers and methodologies outlined in this guide provide a robust framework for researchers and clinicians to identify patients at risk and to monitor the cardiac effects of treatment. A multi-modal approach, integrating protein, metabolite, and miRNA biomarkers, will likely provide the most sensitive and specific assessment of early-stage cardiotoxicity. Further research focusing on the validation of these biomarkers in large prospective clinical trials is essential to translate these findings into routine clinical practice and ultimately improve patient outcomes.
References
- 1. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. laurentian.scholaris.ca [laurentian.scholaris.ca]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. clausiuspress.com [clausiuspress.com]
- 7. Identification of novel biomarkers for doxorubicin-induced toxicity in human cardiomyocytes derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A narrative review of metabolomics approaches in identifying biomarkers of doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics profiling of doxorubicin-induced cardiotoxicity in mice with lung injury [jcpu.cpu.edu.cn]
- 11. Screening of miRNAs in plasma as a diagnostic biomarker for cardiac disease based on optimization of extraction and qRT-PCR condition assay through amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of Doxorubicinol in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy for various cancers, including breast, lung, and ovarian cancers.[1] Its clinical utility is often limited by dose-dependent cardiotoxicity, which is significantly attributed to its primary alcohol metabolite, doxorubicinol.[1][2][3] this compound is formed through a two-electron reduction of doxorubicin and exhibits a longer half-life in plasma, contributing to cumulative cardiac damage.[4][5] Monitoring plasma concentrations of this compound is crucial for understanding the pharmacokinetic and pharmacodynamic variability of doxorubicin, managing cardiotoxicity risks, and optimizing therapeutic outcomes.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving doxorubicin.
Metabolic Pathway of Doxorubicin
Doxorubicin is primarily metabolized in the liver and heart tissues.[5] The major metabolic pathway involves the reduction of the C-13 keto group to a secondary alcohol, forming this compound.[4][5] This reaction is catalyzed by enzymes such as carbonyl reductases (CBR1 and CBR3) and aldo-keto reductases (AKR1A1 and AKR1C3).[2][5][6]
Metabolic conversion of Doxorubicin to this compound.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, HPLC separation, and MS/MS detection of this compound in plasma.
Materials and Reagents
-
This compound and Doxorubicin reference standards
-
Internal Standard (IS): Daunorubicin or Hexamethylphosphoramide[1][7]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Human plasma (with anticoagulant, e.g., citrate)[1]
-
Chloroform and isopropanol (for Liquid-Liquid Extraction)
Equipment
-
HPLC system (e.g., Waters Acquity UPLC, Agilent 1290 Infinity)
-
Tandem mass spectrometer (e.g., Waters Xevo TQD, Sciex 4000 Q-trap)[1][8]
-
Analytical column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[1]
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Workflow Overview
Experimental workflow for this compound quantification.
Detailed Methodologies
1. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration curve standards and quality control (QC) samples. A separate working solution for the internal standard should also be prepared.
2. Sample Preparation (Protein Precipitation Method) [1]
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 250 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 55°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 10 seconds and sonicate for 2 minutes before injection into the HPLC-MS/MS system.[1]
3. HPLC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
| Parameter | Recommended Conditions |
| HPLC System | |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm), 1.7 µm[1] |
| Mobile Phase A | 0.1% Acetic Acid in Water[1] or 10 mM Ammonium Formate with 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.15 - 0.35 mL/min[1][8] |
| Gradient Elution | A typical gradient starts at 95% A, decreases to 10% A over several minutes, and then returns to initial conditions for re-equilibration.[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40 - 45°C[1] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | 3.0 kV[1] |
| Source Temperature | 450 - 550°C[1][8] |
| Desolvation Gas Flow | 750 L/h (Nitrogen)[1] |
| Collision Gas | Argon[1] |
| MRM Transitions | |
| This compound | m/z 546.2 > 363.1 (Quantifier), m/z 546.1 > 399.0 (Qualifier)[1][7] |
| Doxorubicin | m/z 544.2 > 397.1[1][7] |
| Daunorubicin (IS) | m/z 528.1 > 321.0[7] |
| Hexamethylphosphoramide (IS) | m/z 180.0 > 135.2[1] |
Data Presentation
The performance of the HPLC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1] Key validation parameters are summarized below.
| Parameter | Typical Performance Metrics |
| Linearity Range (r²) | 0.5 - 50 ng/mL (r² > 0.99)[1], 0.1 - 200 ng/mL (r² > 0.99)[9], 1.25 - 25 ng/mL[10] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[9], 0.5 ng/mL[1], 1.25 ng/mL[11] |
| Accuracy (%RE) | Within ±15% of the nominal concentration (±20% for LLOQ)[1] |
| Precision (%CV) | ≤15% (≤20% for LLOQ)[1] |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability evaluated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.[1] |
Conclusion
The described HPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. This protocol offers a reliable tool for pharmacokinetic studies, therapeutic drug monitoring, and research aimed at mitigating the cardiotoxic effects of doxorubicin. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Metabolism of doxorubicin to the cardiotoxic metabolite this compound is increased in a mouse model of chronic glutathione deficiency: A potential role for carbonyl reductase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Doxorubicin to the Cardiotoxic Metabolite this compound Is Increased in a Mouse Model of Chronic Glutathione Deficiency: A Potential Role for Carbonyl Reductase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. ClinPGx [clinpgx.org]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. air.unimi.it [air.unimi.it]
- 9. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites this compound, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Sensitive detection of doxorubicinol in cardiac tissue biopsies
Application Note & Protocol
Topic: Sensitive Detection of Doxorubicinol in Cardiac Tissue Biopsies
Audience: Researchers, scientists, and drug development professionals.
Abstract
Doxorubicin is a highly effective anthracycline chemotherapeutic agent used in the treatment of various cancers.[1][2] However, its clinical application is often limited by severe, dose-dependent cardiotoxicity, which can lead to congestive heart failure.[3][4] The primary metabolite of doxorubicin, this compound, is believed to be a major contributor to this cardiotoxicity, potentially being more potent than the parent drug in compromising cardiac function.[5] this compound accumulates in the heart tissue, exacerbating oxidative stress and mitochondrial dysfunction.[1] Therefore, the ability to sensitively and accurately quantify this compound levels in cardiac tissue biopsies is crucial for preclinical research, drug development, and understanding the mechanisms of cardiotoxicity. This application note provides a detailed protocol for the sensitive detection of this compound in cardiac tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification.
Mechanism of this compound-Induced Cardiotoxicity
Doxorubicin exerts its cardiotoxic effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and interference with calcium homeostasis.[2][6][7] Upon entering cardiomyocytes, doxorubicin is metabolized to this compound. Both compounds accumulate in the cardiac tissue, particularly within the mitochondria, due to a high affinity for cardiolipin, a key phospholipid of the inner mitochondrial membrane.[1] this compound is a more potent inhibitor of critical cardiac ion pumps, such as the Na+/K+-ATPase and the sarcoplasmic reticulum Ca2+-ATPase, compared to doxorubicin.[5] This disruption leads to impaired energy production (ATP synthesis), increased oxidative stress, and ultimately, cardiomyocyte apoptosis, contributing to the progressive decline in cardiac function.[1][4]
Caption: this compound cardiotoxicity signaling pathway.
Analytical Methodology: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of doxorubicin and its metabolites in complex biological matrices like tissue homogenates.[8][9] This technique offers high sensitivity, specificity, and a wide dynamic range, allowing for the detection of picogram levels of the analyte.[10] The method involves chromatographic separation of the target analyte from matrix components followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM), which provides two levels of mass selectivity for highly specific quantification.
Experimental Workflow
The overall workflow for the analysis of this compound in cardiac tissue involves several key steps, from sample collection to final data analysis. Each step must be carefully optimized to ensure high recovery and accurate quantification.
Caption: Workflow for this compound analysis in cardiac tissue.
Detailed Experimental Protocols
This section provides a detailed protocol for the extraction and quantification of this compound from cardiac tissue biopsies, synthesized from established methods.[8][10][11]
Materials and Reagents
-
Standards: Doxorubicin, this compound, Daunorubicin (Internal Standard, IS)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Chloroform (HPLC or MS grade)
-
Buffers: 0.05 M Ammonium Acetate, Formic Acid, Acetic Acid
-
Water: Ultrapure (18.2 MΩ·cm)
-
Extraction Columns (optional): Solid Phase Extraction (SPE) cartridges (e.g., HLB)[12]
-
Equipment: Homogenizer, Centrifuge, Nitrogen Evaporator, Vortex Mixer, LC-MS/MS System
Tissue Sample Preparation and Homogenization
-
Accurately weigh the frozen cardiac tissue sample (e.g., 30-50 mg).[9]
-
Add a specific volume of cold physiological saline or phosphate-buffered saline (PBS) to the tissue (e.g., 0.5 mL for 200 mg of tissue).[11]
-
Homogenize the tissue mechanically on ice until a uniform suspension is achieved.
-
Prepare quality control (QC) samples by spiking known concentrations of this compound into blank tissue homogenate.[9]
Analyte Extraction (Protein Precipitation & LLE)
This protocol uses a combination of protein precipitation and liquid-liquid extraction (LLE), a common and effective method.[13]
-
To a 100 µL aliquot of tissue homogenate, add the internal standard solution (e.g., 5 µL of 1 µM Daunorubicin in methanol).[8]
-
Add 3 volumes of cold methanol or acetonitrile to precipitate proteins.[8]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
For LLE, add an equal volume of a chloroform:methanol (4:1, v/v) mixture to the supernatant.[13]
-
Vortex for 2 minutes, then centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the organic (lower) layer containing the analytes to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 30% acetonitrile in ammonium acetate buffer).[8][10]
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrument used.
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[14]
-
Mobile Phase A: 0.05 M Ammonium Acetate with 0.1% Acetic Acid in water.[8]
-
Mobile Phase B: Acetonitrile or Methanol.[13]
-
Flow Rate: 0.2-0.4 mL/min.[8]
-
Gradient: A suitable gradient starting with high aqueous phase (e.g., 95% A) and ramping up to high organic phase (e.g., 95% B) to elute the analytes.
-
Injection Volume: 5-10 µL.[8]
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z):
-
Optimization: Cone voltage and collision energy must be optimized for each analyte to achieve maximum sensitivity.
-
Quantitative Performance Data
The sensitivity of an LC-MS/MS method is defined by its Lower Limit of Quantification (LLOQ). The table below summarizes reported LLOQ values for this compound from various studies.
| Analyte | Matrix | Method | LLOQ (ng/mL or ng/g) | Reference |
| This compound | Plasma | LC-MS/MS | 0.1 ng/mL | [13][16] |
| This compound | Plasma | LC-MS/MS | 0.5 ng/mL | [14] |
| This compound | Plasma | LC-MS/MS | 3 ng/mL | [15] |
| Doxorubicin | Heart Tissue | LC-MS/MS | ~0.5 ng/g | [8] |
| Doxorubicin | Brain Tissue | LC-MS/MS | 0.247 nM (~0.14 ng/g) | [9] |
| Doxorubicin | Tumor Tissue | LC-MS/MS | 0.015 µg/g (15 ng/g) | [16] |
Note: Data for this compound in cardiac tissue is less commonly reported than for the parent drug or in plasma. However, methods validated for doxorubicin in tissue with LLOQs in the low ng/g range are generally applicable to this compound, which often exhibits similar or better ionization efficiency.[8][9] Methods have achieved detection limits as low as 7.8 pg on-column for doxorubicin, demonstrating the high sensitivity potential of the technique.[10]
Conclusion
The accurate and sensitive quantification of this compound in cardiac tissue is essential for advancing our understanding of doxorubicin-induced cardiotoxicity. The detailed LC-MS/MS protocol provided in this application note offers a robust framework for researchers to implement a highly sensitive and specific assay. By carefully optimizing tissue homogenization, extraction, and chromatographic conditions, this method can achieve the low limits of quantification necessary to detect clinically relevant concentrations of this compound, thereby aiding in the development of safer chemotherapy regimens and novel cardioprotective strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Doxorubicin cardiotoxicity may be caused by its metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 8. ekjcp.org [ekjcp.org]
- 9. Quantification of Doxorubicin and metabolites in rat plasma and small volume tissue samples by liquid chromatography/electrospray tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites this compound, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. scialert.net [scialert.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assay for Measuring Doxorubicinol Formation from Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent and widely utilized anthracycline antibiotic in cancer chemotherapy.[1] However, its clinical application is often limited by dose-dependent cardiotoxicity, which is significantly attributed to its primary metabolite, doxorubicinol.[2][3][4] The conversion of doxorubicin to this compound is a metabolic process primarily catalyzed by cytosolic NADPH-dependent enzymes, including carbonyl reductases (CBR1 and CBR3) and aldo-keto reductases (AKRs).[2][4][5] Understanding the kinetics of this compound formation is crucial for developing strategies to mitigate cardiotoxicity and for screening new drug candidates that may inhibit these metabolic pathways.
This document provides a detailed protocol for an in vitro assay to measure the formation of this compound from doxorubicin. The assay utilizes a biological matrix, such as liver cytosol, which contains the relevant metabolic enzymes, and employs High-Performance Liquid Chromatography (HPLC) with fluorescence detection for the quantification of doxorubicin and its metabolite.
Enzymatic Conversion of Doxorubicin to this compound
The metabolic conversion of doxorubicin to this compound is a two-electron reduction of the C-13 keto group on the aglycone side chain. This reaction is catalyzed by a class of NAD(P)H-dependent oxidoreductases.
Experimental Workflow
The following diagram outlines the major steps in the in vitro assay for measuring this compound formation.
Materials and Reagents
-
Doxorubicin hydrochloride (Sigma-Aldrich, Cat. No. D1515 or equivalent)
-
This compound (Toronto Research Chemicals, Cat. No. D699500 or equivalent)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Liver cytosol (from a relevant species, e.g., human, rat, mouse) or recombinant enzymes (CBR1, AKR1C3)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, HPLC grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
HPLC system with a fluorescence detector and a C18 column
Experimental Protocols
Preparation of Reagents
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in ultrapure water. Adjust the pH to 7.4.
-
NADPH Regenerating System (in 100 mM Potassium Phosphate Buffer):
-
NADP+: 10 mM
-
Glucose-6-phosphate: 100 mM
-
Glucose-6-phosphate dehydrogenase: 10 U/mL
-
-
Stock Solutions (1 mg/mL): Prepare stock solutions of doxorubicin and this compound in methanol. Store at -20°C, protected from light.
-
Working Solutions: Prepare working solutions of doxorubicin and calibration standards for doxorubicin and this compound by diluting the stock solutions in the mobile phase.
In Vitro Incubation
-
Prepare the reaction mixture in microcentrifuge tubes on ice. For a final volume of 200 µL:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Liver cytosol (e.g., 0.5 mg/mL final protein concentration) or recombinant enzyme
-
NADPH regenerating system (20 µL)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding doxorubicin to a final concentration of, for example, 50 µM.
-
Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile.
-
Vortex the samples vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for HPLC analysis.
HPLC Analysis
The separation and quantification of doxorubicin and this compound can be achieved using a reversed-phase HPLC method with fluorescence detection.
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 480 nm and emission at 550 nm.[6]
-
Gradient Elution:
-
0-2 min: 25% B
-
2-10 min: 25-60% B
-
10-12 min: 60% B
-
12.1-15 min: 25% B (re-equilibration)
-
Note: For higher sensitivity and specificity, an LC-MS/MS method can be employed. Typical mass transitions (m/z) are 544.2 > 397.1 for doxorubicin and 546.2 > 363.1 for this compound.[7][8]
Data Presentation
Quantitative data from enzyme kinetic studies are summarized below. These values can be used as a reference for expected enzyme activity.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Source |
| Mouse Cbr1 | Doxorubicin | 130 ± 20 | 1.5 ± 0.1 | [2] |
| Mouse Cbr3 | Doxorubicin | 300 ± 60 | 0.15 ± 0.02 | [2] |
Conclusion
This application note provides a comprehensive protocol for an in vitro assay to measure the formation of this compound from doxorubicin. The detailed methodology for the enzymatic reaction and HPLC analysis allows for the reliable quantification of this critical metabolic conversion. This assay is a valuable tool for researchers in pharmacology and drug development to investigate the mechanisms of doxorubicin-induced cardiotoxicity and to screen for inhibitors of this compound formation, ultimately aiding in the development of safer cancer therapies.
References
- 1. SMPDB [smpdb.ca]
- 2. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic this compound in Mouse Liver, but the Majority of the this compound-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic this compound in Mouse Liver, but the Majority of the this compound-Forming Activity Remains Unidentified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Doxorubicin to the Cardiotoxic Metabolite this compound Is Increased in a Mouse Model of Chronic Glutathione Deficiency: A Potential Role for Carbonyl Reductase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Culturing Primary Cardiomyocytes in Doxorubicinol Toxicity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is often limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. A significant portion of this cardiotoxicity is attributed to its principal metabolite, doxorubicinol. Understanding the specific mechanisms of this compound-induced damage to cardiomyocytes is crucial for the development of safer cancer therapies and effective cardioprotective strategies.
Primary cardiomyocytes, particularly those isolated from neonatal rodents, serve as a vital in vitro model for studying cardiac biology and pathophysiology. Their physiological relevance, including their contractile nature and expression of cardiac-specific proteins, makes them an invaluable tool for assessing the direct effects of cardiotoxic compounds.
These application notes provide detailed protocols for the isolation, culture, and use of primary neonatal cardiomyocytes for the investigation of this compound-induced cardiotoxicity. The subsequent sections will cover methodologies for assessing key toxicological endpoints, including cell viability, apoptosis, oxidative stress, mitochondrial dysfunction, and contractile function.
Data Presentation
The following tables summarize quantitative data on the cytotoxic effects of doxorubicin and its metabolite, this compound, on cardiac cells. It is important to note that direct comparative data in primary cardiomyocytes is limited in publicly available literature. The data presented here is a synthesis of findings from various studies, including those using the human cardiac cell line AC16, and should be considered as a reference for experimental design.
| Parameter | Doxorubicin | This compound | Cell Type | Reference |
| IC50 (24h) | ~3.5 µM | Not explicitly stated, but implied to be more potent | iPS-derived Cardiomyocytes | [1] |
| IC50 (48h) | 0.4778 µM | Not explicitly stated | H9c2 cells | [2] |
| MTT Reduction (48h, 2 µM) | ~17.39% of control | ~71.78% of control | Differentiated AC16 cells | [3][4] |
| MTT Reduction (48h, 5 µM) | ~30.91% of control | ~59.32% of control | Differentiated AC16 cells | [3][4] |
| MTT Reduction (48h, 10 µM) | ~25.05% of control | ~37.94% of control | Differentiated AC16 cells | [3][4] |
| Mitochondrial Dysfunction (2 µM) | Significant | Significant | Differentiated AC16 cells | [3][4] |
Table 1: Comparative Cytotoxicity of Doxorubicin and this compound. This table provides a summary of the half-maximal inhibitory concentrations (IC50) and cell viability data for doxorubicin and this compound in different cardiac cell models.
| Parameter | Typical Yield | Purity | Viability | Reference |
| Neonatal Rat/Mouse Cardiomyocytes | 1.5 - 4 million cells per heart | >85% | >90% | General estimate from multiple protocols |
Table 2: Typical Yield and Quality of Primary Neonatal Cardiomyocyte Isolation. This table outlines the expected yield, purity, and viability of primary cardiomyocytes isolated using the protocols described below.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Neonatal Rat/Mouse Cardiomyocytes
This protocol describes a common method for isolating primary cardiomyocytes from neonatal (P1-P3) Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Neonatal rat or mouse pups (1-3 days old)
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
Collagenase Type II
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll
-
Laminin-coated culture plates/dishes
Procedure:
-
Dissection: Euthanize neonatal pups according to approved institutional animal care and use committee (IACUC) protocols. Sterilize the chest area with 70% ethanol. Carefully excise the hearts and place them in ice-cold HBSS.
-
Ventricle Isolation: In a sterile culture hood, remove the atria and large vessels from the hearts. Mince the remaining ventricular tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion:
-
Wash the minced tissue twice with ice-cold HBSS.
-
Incubate the tissue in a solution of trypsin and collagenase in HBSS at 37°C with gentle agitation. The duration of digestion will need to be optimized but is typically performed in multiple rounds of 15-20 minutes.
-
After each round, collect the supernatant containing dissociated cells and add it to a tube containing cold DMEM with 10% FBS to inactivate the enzymes.
-
Replenish the digestion solution and repeat until the tissue is fully dissociated.
-
-
Cell Purification:
-
Centrifuge the collected cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS.
-
To enrich for cardiomyocytes, perform a Percoll gradient centrifugation or a pre-plating technique. For pre-plating, plate the cell suspension in an uncoated culture flask for 1-2 hours. Fibroblasts will preferentially adhere, leaving the cardiomyocytes in suspension.
-
-
Plating and Culture:
-
Collect the cardiomyocyte-enriched suspension and count the cells.
-
Plate the cells on laminin-coated culture dishes at a desired density in DMEM with 10% FBS.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Cardiomyocytes will typically start to beat spontaneously within 24-48 hours.
-
Protocol 2: Assessment of this compound-Induced Cytotoxicity (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Primary cardiomyocytes cultured in 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Plate primary cardiomyocytes in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and allow them to attach and resume beating (24-48 hours).
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Detection of Apoptosis (Caspase-3 Activity Assay)
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Primary cardiomyocytes cultured in 96-well plates
-
This compound stock solution
-
Caspase-3 colorimetric or fluorometric assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2.
-
Cell Lysis: After the treatment period, lyse the cells according to the assay kit manufacturer's instructions.
-
Caspase-3 Assay:
-
Add the cell lysate to a new plate.
-
Add the caspase-3 substrate provided in the kit.
-
Incubate at 37°C for the time specified in the kit protocol to allow for the cleavage of the substrate by active caspase-3.
-
-
Measurement: Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the caspase-3 activity.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Primary cardiomyocytes cultured in 96-well plates or on coverslips
-
This compound stock solution
-
DCFH-DA probe
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2.
-
Probe Loading: After treatment, wash the cells with warm HBSS. Load the cells with DCFH-DA solution (typically 5-10 µM in HBSS) and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with warm HBSS to remove excess probe.
-
Measurement:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for DCF fluorescence (excitation ~488 nm, emission ~525 nm).
-
Plate Reader: Measure the fluorescence intensity using a fluorescence plate reader.
-
Protocol 5: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This protocol utilizes the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential, an indicator of mitochondrial health.
Materials:
-
Primary cardiomyocytes cultured in 96-well plates or on coverslips
-
This compound stock solution
-
JC-1 dye
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2.
-
Dye Loading: After treatment, incubate the cells with JC-1 dye in culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with warm HBSS.
-
Measurement:
-
Microscopy: Image the cells using a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Plate Reader: Measure the fluorescence at both green (~529 nm) and red (~590 nm) emission wavelengths. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Mandatory Visualization
Caption: this compound-induced cardiotoxicity signaling pathways.
Caption: Workflow for this compound toxicity studies.
References
- 1. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous 8-hydroxydeoxyguanosine attenuates doxorubicin-induced cardiotoxicity by decreasing pyroptosis in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Doxorubicinol-Induced Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and often irreversible cardiomyopathy. A major contributor to this cardiotoxicity is its principal metabolite, doxorubicinol. This compound is more potent than the parent drug in inducing cardiac dysfunction, primarily through the generation of reactive oxygen species (ROS), mitochondrial damage, and disruption of calcium homeostasis.[1][2] Understanding the mechanisms of this compound-induced cardiotoxicity is therefore critical for the development of effective cardioprotective strategies.
This document provides detailed application notes and protocols for establishing and evaluating animal models of this compound-mediated cardiomyopathy. While direct administration of this compound to induce cardiomyopathy is not a widely established model, the protocols outlined below for doxorubicin-induced cardiotoxicity are highly relevant as this compound is a key mediator of the observed cardiac damage.
Animal Models
Rodents, particularly rats and mice, are the most frequently utilized animal models for studying doxorubicin-induced cardiotoxicity due to their well-characterized genetics, ease of handling, and relatively low cost.[3][4] Other species, including rabbits, dogs, and zebrafish, have also been employed to provide complementary insights.
Table 1: Common Animal Models and Dosing Regimens for Doxorubicin-Induced Cardiomyopathy
| Animal Model | Dosing Regimen (Acute) | Dosing Regimen (Chronic) | Key Features | References |
| Mouse (e.g., C57BL/6, ICR) | Single intraperitoneal (IP) injection of 15-25 mg/kg.[5][6] | Multiple IP injections, e.g., 5 mg/kg weekly for 4-5 weeks.[7][8] | Rapid induction of cardiac dysfunction. Suitable for studying acute molecular events. | [5][6][7][8] |
| Rat (e.g., Sprague-Dawley, Wistar) | Single intravenous (IV) or IP injection of 10-20 mg/kg.[9] | Multiple IP injections, e.g., 2.5 mg/kg every other day for 2 weeks.[9] | Physiological and anatomical similarities to the human heart.[1] | [1][9] |
| Rabbit | IV injections of 1 mg/kg twice weekly for 4-8 weeks.[9] | Not commonly used for acute models. | Develops cardiomyopathy with histological features similar to humans. | [9] |
| Zebrafish | Immersion in water containing 30-100 µM doxorubicin or a single IP injection of 20 mg/kg.[5][6] | Not commonly used for chronic models. | High-throughput screening capabilities and ease of genetic manipulation. | [5][6] |
Experimental Protocols
Protocol 1: Induction of Chronic Doxorubicin-Induced Cardiomyopathy in Mice
Objective: To establish a model of chronic cardiomyopathy that mimics the progressive nature of the disease in humans.
Materials:
-
8-10 week old male C57BL/6 mice
-
Doxorubicin hydrochloride (dissolved in sterile 0.9% saline)
-
Sterile 1 mL syringes with 27-gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Weigh each mouse and calculate the required volume of doxorubicin solution for a dose of 5 mg/kg.
-
Administer doxorubicin via intraperitoneal (IP) injection once a week for five consecutive weeks. A control group should receive an equivalent volume of sterile saline.
-
Monitor the animals' body weight, food and water intake, and general health status throughout the study.
-
Perform cardiac function assessments (e.g., echocardiography) at baseline and at specified time points after the final injection.
-
At the end of the study period, euthanize the animals and collect heart tissue and blood samples for further analysis.
Protocol 2: Assessment of Cardiac Function by Echocardiography
Objective: To non-invasively assess cardiac structure and function in the animal models.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)
-
Anesthesia machine with isoflurane
-
Heating pad
-
Hair removal cream
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Remove the fur from the chest area using hair removal cream to ensure good probe contact.
-
Apply a layer of pre-warmed ultrasound gel to the chest.
-
Acquire two-dimensional (2D) and M-mode images from the parasternal long-axis and short-axis views.
-
From the M-mode images of the left ventricle at the level of the papillary muscles, measure the following parameters:
-
Left ventricular internal dimension at end-diastole (LVIDd)
-
Left ventricular internal dimension at end-systole (LVIDs)
-
Left ventricular posterior wall thickness at end-diastole (LVPWd)
-
Interventricular septum thickness at end-diastole (IVSd)
-
-
Calculate the following functional parameters:
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100
-
Ejection Fraction (EF %): [(LVIDd³ - LVIDs³) / LVIDd³] x 100 (using the Teichholz formula)
-
Protocol 3: Histopathological Analysis of Cardiac Tissue
Objective: To evaluate the extent of myocardial damage, including myocyte vacuolization, myofibrillar loss, and fibrosis.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
-
Microscope
Procedure:
-
Following euthanasia, excise the heart and wash it with cold PBS.
-
Fix the heart in 4% PFA for 24-48 hours at 4°C.
-
Dehydrate the tissue by passing it through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue at a thickness of 5 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E for general morphology and with Masson's trichrome to visualize collagen deposition (fibrosis).
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the slides under a light microscope and quantify the extent of myocardial damage and fibrosis.
Protocol 4: Measurement of Cardiac Biomarkers and Oxidative Stress
Objective: To quantify markers of cardiac injury and oxidative stress in serum/plasma and heart tissue.
Materials:
-
Blood collection tubes (e.g., EDTA or serum separator tubes)
-
Centrifuge
-
ELISA kits for cardiac troponin I (cTnI) or troponin T (cTnT)
-
Assay kits for measuring superoxide dismutase (SOD) activity and glutathione (GSH) levels
-
Tissue homogenizer
-
Protein assay kit
Procedure:
-
Blood Collection and Processing:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
For serum, allow the blood to clot at room temperature for 30 minutes and then centrifuge at 2000 x g for 15 minutes at 4°C.
-
For plasma, collect blood in EDTA-containing tubes and centrifuge immediately at 1500 x g for 15 minutes at 4°C.
-
Store serum or plasma at -80°C until analysis.
-
-
Cardiac Troponin Measurement:
-
Use a commercially available ELISA kit to measure the concentration of cTnI or cTnT in the serum or plasma samples according to the manufacturer's instructions.
-
-
Tissue Homogenate Preparation:
-
Excise a portion of the left ventricle, weigh it, and homogenize it in an appropriate ice-cold buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Oxidative Stress Marker Measurement:
-
Determine the protein concentration of the tissue supernatant using a protein assay kit.
-
Measure SOD activity and GSH levels in the tissue supernatant using commercially available assay kits, following the manufacturer's protocols. Normalize the results to the protein concentration.
-
Quantitative Data Summary
Table 2: Representative Echocardiographic Data in a Mouse Model of Chronic Doxorubicin-Induced Cardiomyopathy
| Parameter | Control (Saline) | Doxorubicin (25 mg/kg cumulative) |
| Heart Rate (bpm) | 450 ± 25 | 430 ± 30 |
| LVIDd (mm) | 3.8 ± 0.2 | 4.5 ± 0.3 |
| LVIDs (mm) | 2.1 ± 0.1 | 3.2 ± 0.2 |
| FS (%) | 45 ± 3 | 29 ± 4 |
| EF (%) | 80 ± 5 | 55 ± 7 |
| *Data are presented as mean ± SD. p < 0.05 vs. Control. Data are hypothetical and for illustrative purposes. |
Table 3: Representative Cardiac Biomarker and Oxidative Stress Data
| Parameter | Control (Saline) | Doxorubicin (25 mg/kg cumulative) |
| Serum cTnI (ng/mL) | < 0.1 | 1.5 ± 0.5 |
| Cardiac SOD Activity (U/mg protein) | 150 ± 20 | 80 ± 15 |
| Cardiac GSH (nmol/mg protein) | 50 ± 8 | 25 ± 6 |
| Data are presented as mean ± SD. p < 0.05 vs. Control. Data are hypothetical and for illustrative purposes. |
Signaling Pathways and Experimental Workflows
The cardiotoxicity of doxorubicin and its metabolite this compound is multifactorial, involving several interconnected signaling pathways. A key initiating event is the generation of reactive oxygen species (ROS) within the mitochondria, leading to oxidative stress, mitochondrial dysfunction, and subsequent activation of cell death pathways.
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: Experimental workflow for studying this compound-induced cardiomyopathy.
References
- 1. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update [mdpi.com]
- 2. makhillpublications.co [makhillpublications.co]
- 3. Doxorubicin cardiotoxicity in the rat: an in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Anthracycline Cardiotoxicity Induces Progressive Changes in Myocardial Metabolism and Mitochondrial Quality Control: Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
Application Notes and Protocols: Intrinsic Fluorescence for the Analysis of Doxorubicinol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent and widely used anthracycline antibiotic for cancer chemotherapy. However, its clinical utility is often limited by severe cardiotoxicity, a side effect in which its major metabolite, doxorubicinol, plays a crucial role. Understanding the formation and localization of this compound in living cells is paramount for developing strategies to mitigate this cardiotoxicity and for optimizing doxorubicin-based therapies.
Currently, there are no commercially available fluorescent probes specifically designed for imaging this compound in living cells. This limitation arises from the structural and spectral similarities between doxorubicin and this compound. However, both compounds possess intrinsic fluorescence, which can be leveraged for their detection and quantification, albeit with challenges in distinguishing them within a cellular environment without prior separation.
This document provides detailed application notes and protocols on utilizing the intrinsic fluorescence of this compound for its analysis in biological samples, with a primary focus on the established method of High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Mechanism of this compound Formation and Cardiotoxicity
Doxorubicin is metabolized in the body to this compound primarily by cytosolic aldo-keto reductases and carbonyl reductases.[1] This metabolic conversion is a key step in the cardiotoxic effects of doxorubicin therapy. This compound is a more potent inhibitor of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) and the Na+/K+-ATPase than its parent drug, leading to disruptions in calcium homeostasis and contributing to cardiomyocyte dysfunction.[1] The accumulation of this compound in cardiac tissue is associated with increased oxidative stress, mitochondrial damage, and ultimately, apoptosis of cardiomyocytes, leading to heart failure.[2][3][4][5][6]
Caption: Metabolic conversion of doxorubicin to this compound and its role in cardiotoxicity.
Quantitative Data: Photophysical Properties
While specific probes for this compound are lacking, its intrinsic fluorescence allows for detection. The excitation and emission maxima of this compound are very similar to those of doxorubicin, making their spectral differentiation in a complex biological matrix like a living cell extremely challenging without chromatographic separation.
Table 1: Photophysical Properties of Doxorubicin and this compound
| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Detection Method | Reference |
| Doxorubicin | ~470 nm | ~560-595 nm | Fluorescence Spectroscopy, HPLC-Fluorescence | [7][8][9] |
| This compound | ~470 nm | ~580 nm | HPLC-Fluorescence | [10] |
Experimental Protocols
Given the absence of specific probes for live-cell imaging of this compound, the most reliable method for its quantification is HPLC with fluorescence detection. This method allows for the separation of doxorubicin from its metabolites, followed by their individual detection based on their fluorescence.
Protocol 1: Sample Preparation from Cell Culture for HPLC Analysis
This protocol describes the extraction of doxorubicin and this compound from cultured cells for subsequent HPLC analysis.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell scraper
-
Microcentrifuge tubes
-
Lysis buffer (e.g., RIPA buffer)
-
Protein precipitation solution (e.g., ice-cold acetone or methanol)
-
Centrifuge capable of 16,000 x g
-
HPLC vials
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with doxorubicin at the desired concentration and for the desired time period.
-
-
Cell Harvesting:
-
Remove the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize trypsin with culture medium and transfer the cell suspension to a microcentrifuge tube.
-
Alternatively, for adherent cells, after washing with PBS, add lysis buffer directly to the plate and scrape the cells.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
-
Protein Precipitation:
-
Add 4 volumes of ice-cold acetone or methanol to the cell lysate (e.g., 1 mL of acetone to 250 µL of lysate).[11]
-
Vortex vigorously and incubate at -20°C for at least 2 hours to precipitate proteins.
-
-
Sample Clarification:
-
Centrifuge the mixture at 16,100 x g for 20 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully collect the supernatant containing doxorubicin and its metabolites.
-
-
Sample Preparation for HPLC:
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC Analysis of Doxorubicin and this compound
This protocol provides a general framework for the separation and detection of doxorubicin and this compound using HPLC with a fluorescence detector. The specific parameters may need to be optimized for your particular HPLC system and column.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 3 µm particle size).[12]
-
Mobile Phase A: Acetonitrile with 0.05% trifluoroacetic acid (TCA).[12]
-
Mobile Phase B: Water with 0.05% trifluoroacetic acid (TCA).[12]
-
Doxorubicin and this compound standards.
-
Internal standard (e.g., Idarubicin).[12]
Procedure:
-
HPLC Setup:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Set the fluorescence detector to an excitation wavelength of approximately 480 nm and an emission wavelength of approximately 558 nm.[12]
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the HPLC column.
-
Use a gradient elution to separate doxorubicin and this compound. A typical gradient might be:
-
Start with a higher percentage of aqueous mobile phase (e.g., 65% Mobile Phase B).
-
Gradually increase the percentage of organic mobile phase (e.g., to 35% Mobile Phase A) over a set period to elute the compounds.
-
-
The flow rate is typically maintained at 1 mL/min.[12]
-
-
Data Analysis:
-
Identify the peaks corresponding to doxorubicin and this compound by comparing their retention times with those of the standards. The typical elution order is this compound, followed by doxorubicin.[12]
-
Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
-
Caption: Experimental workflow for the analysis of doxorubicin and this compound using HPLC.
Challenges and Future Directions
The primary challenge in imaging this compound in living cells is the lack of specific probes that can distinguish it from the parent doxorubicin molecule. The significant spectral overlap of their intrinsic fluorescence makes it impossible to resolve them using standard fluorescence microscopy techniques.
Future research should focus on the development of novel fluorescent probes that exhibit a selective response to this compound. This could be achieved through:
-
Enzyme-activated probes: Designing probes that are specifically cleaved or activated by the enzymes responsible for the conversion of doxorubicin to this compound.
-
Antibody-based probes: Developing fluorescently labeled antibodies that specifically recognize this compound.
-
Probes based on unique chemical reactivity: Exploiting any unique chemical properties of the secondary alcohol in this compound that are not present in the ketone group of doxorubicin.
The development of such probes would be a significant breakthrough, enabling real-time visualization of this compound formation and distribution in living cells and providing invaluable insights into the mechanisms of doxorubicin-induced cardiotoxicity.
References
- 1. ClinPGx [clinpgx.org]
- 2. droracle.ai [droracle.ai]
- 3. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Doxorubicinol Analytical Standard: Preparation and Storage Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides detailed protocols for the preparation, storage, and analytical use of doxorubicinol standards. This compound is the primary and most clinically significant metabolite of the widely used chemotherapeutic agent, doxorubicin. Accurate quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in vitro pharmacological research to understand its efficacy and cardiotoxic side effects. These guidelines ensure the integrity and stability of this compound standards, which is fundamental for generating reliable and reproducible analytical data.
The protocols herein cover the preparation of stock and working solutions from a solid reference standard, recommended storage conditions to maintain stability, and methodologies for creating calibration curves and quality control samples for use in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sourcing and Handling of this compound Standard
This compound as a certified reference standard is not as readily available as its parent drug, doxorubicin. For quantitative analysis, it is imperative to use a high-purity standard.
1.1. Commercial Sourcing:
It is highly recommended to procure this compound from reputable commercial suppliers of analytical standards. These standards should be accompanied by a Certificate of Analysis (CoA) detailing the purity, identity, and storage recommendations.
1.2. In-house Preparation (Synthesis):
While this compound is the reduced form of doxorubicin, a detailed, publicly available, and validated laboratory protocol for the chemical synthesis and purification of this compound for use as a primary analytical standard is not readily found in scientific literature. The conversion of doxorubicin to this compound is known to be catalyzed by carbonyl reductases in vivo. Therefore, for analytical purposes, sourcing a certified standard is the most reliable approach.
1.3. Handling Precautions:
This compound, similar to doxorubicin, should be handled as a potent cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling should be performed in a designated fume hood or a biological safety cabinet.
Preparation of this compound Standard Solutions
The following protocols describe the preparation of stock and working solutions from a solid (powder) this compound reference standard.
2.1. Preparation of Stock Solution (e.g., 500 µg/mL):
This protocol outlines the steps to prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound reference standard (solid)
-
Methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Pipettes and tips
-
-
Procedure:
-
Allow the vial containing the solid this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount of the this compound powder using a calibrated analytical balance.
-
Quantitatively transfer the weighed powder to a Class A volumetric flask of an appropriate volume.
-
Add a small volume of methanol to dissolve the powder completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to an amber glass vial or a vial wrapped in aluminum foil to protect it from light.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and expiry date.
-
2.2. Preparation of Working Solutions:
Working solutions are prepared by diluting the stock solution to the desired concentrations for constructing calibration curves and preparing quality control samples.
-
Procedure:
-
Allow the stock solution to equilibrate to room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent (typically methanol or a mobile phase-matched solution) to achieve the desired concentrations for the working standards.
-
Use calibrated pipettes and Class A volumetric flasks for accurate dilutions.
-
Store the working solutions in amber vials, protected from light.
-
Storage and Stability of this compound Solutions
Proper storage is critical to maintain the integrity of the this compound standard. The stability of this compound solutions is influenced by temperature, light exposure, and the solvent used.
3.1. Quantitative Data Summary:
The following tables summarize the stability of this compound and its parent compound, doxorubicin, under various storage conditions. This data is compiled from multiple sources to provide a comprehensive overview.
Table 1: Stability of this compound Stock Solutions in Methanol
| Storage Temperature | Duration | Stability |
| Room Temperature (~25°C) | 24 hours | Stable |
| Refrigerated (-4°C) | 1 month | Stable |
| Frozen (-20°C) | At least 1 month | Stable |
| Ultra-low Freezer (-80°C) | Long-term (months) | Expected to be stable |
Table 2: Stability of Doxorubicin Solutions (for reference) [1][2]
| Concentration & Solvent | Storage Temperature | Duration | Stability |
| 2 mg/mL in Sterile Water | Refrigerated (4°C) | 6 months | No substantial loss of potency[1] |
| 2 mg/mL in Sterile Water | Frozen (-20°C) | 1 month | No substantial loss of potency[1] |
| 1-2 mg/mL in glass vials | Refrigerated (4°C) or Room Temp (23°C) | 124 days | >90% of initial concentration retained[2] |
| 10 mg/mL in 0.9% NaCl | Refrigerated (4-8°C), light-protected | 22 days | Stable |
Experimental Protocols for Analytical Use
4.1. Protocol for Preparation of Calibration Curve Standards:
This protocol describes the preparation of a set of standards with known concentrations to generate a calibration curve for quantitative analysis.
-
Procedure:
-
Prepare a series of working solutions of this compound by diluting the primary stock solution as described in section 2.2. A typical calibration range for LC-MS/MS analysis might be 0.5 ng/mL to 50 ng/mL.[2]
-
For each calibration point, spike a known volume of the corresponding working solution into a blank biological matrix (e.g., plasma, whole blood) or the analytical solvent.
-
Process the calibration standards alongside the unknown samples using the same extraction and analysis method.
-
Construct the calibration curve by plotting the instrument response (e.g., peak area ratio of analyte to internal standard) against the nominal concentration of this compound.
-
4.2. Protocol for Preparation of Quality Control (QC) Samples:
QC samples are used to assess the accuracy and precision of the analytical method.
-
Procedure:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be within the range of the calibration curve.
-
Use a separate stock solution to prepare the QC working solutions to ensure independence from the calibration standards.
-
Spike blank matrix with the QC working solutions to create the final QC samples.
-
Store the QC samples under the same conditions as the study samples.
-
Analyze the QC samples with each batch of unknown samples to validate the analytical run.
-
Visualizations
5.1. Workflow for this compound Standard Preparation
Caption: Workflow for the preparation of this compound analytical standards.
5.2. Signaling Pathway of Doxorubicin to this compound
Caption: Metabolic conversion of doxorubicin to this compound.
References
Application Notes and Protocols for LC-MS/MS Analysis of Doxorubicinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent and widely used anthracycline antibiotic for cancer chemotherapy. Its clinical application, however, is often limited by dose-dependent cardiotoxicity, which is significantly attributed to its principal metabolite, doxorubicinol. Monitoring the levels of this compound in biological matrices is crucial for understanding its pharmacokinetic profile and its role in both the therapeutic and toxic effects of doxorubicin. This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Doxorubicin to this compound
Doxorubicin is primarily metabolized to this compound via a two-electron reduction of the C-13 carbonyl group. This conversion is catalyzed by cytosolic aldo-keto reductases and carbonyl reductases. This compound is a pharmacologically active metabolite that contributes to the cardiotoxicity associated with doxorubicin therapy.[1]
Figure 1: Metabolic pathway of doxorubicin to this compound.
LC-MS/MS Transition Parameters for this compound
The following table summarizes the key mass spectrometry parameters for the analysis of this compound using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. These parameters have been compiled from various studies to provide a comprehensive reference.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (CE) [eV] | Declustering Potential (DP) [V] | Reference |
| This compound | 546.2 | 399.0 | 10 - 21 | 62 | [2][3] |
| This compound | 546.22 | 363.05 | 26 | 42 | [4] |
| This compound | 546.1 | 399.0 | 10 | Not Specified | [2] |
| This compound | 546.22 | 398.9 | Not Specified | Not Specified |
Note: Optimal CE and DP values may vary depending on the specific instrument and source conditions and should be optimized in your laboratory.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for extracting this compound from plasma samples.
Materials:
-
Plasma samples
-
Methanol, HPLC grade, chilled at -20°C
-
Internal Standard (IS) solution (e.g., Daunorubicin or a stable isotope-labeled this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solution (e.g., initial mobile phase)
Procedure:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold methanol to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.[4]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation, potentially reducing matrix effects.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution
-
Chloroform:Methanol (4:1, v/v) extraction solvent
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solution
Procedure:
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Vortex briefly.
-
Add 200 µL of the chloroform:methanol (4:1, v/v) extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex and sonicate to dissolve the extract.
-
Transfer to an autosampler vial for analysis.[2]
Liquid Chromatography Conditions
The following table provides a summary of typical liquid chromatography conditions for the separation of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 2.1 x 50 mm, 1.7 µm | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Acetic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B over 5 min | 5% B for 2 min, to 90% B in 3 min |
| Flow Rate | 0.3 mL/min | 0.15 mL/min |
| Column Temperature | 40°C | 45°C |
| Injection Volume | 5 µL | 10 µL |
| Reference | [2] | [4] |
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Figure 2: General workflow for this compound analysis.
Doxorubicin-Induced Cardiotoxicity Signaling Pathway
The cardiotoxicity of doxorubicin and its metabolite this compound is a complex process involving multiple cellular pathways. A key mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, cardiomyocyte apoptosis.[1][5][6]
Figure 3: Key pathways in doxorubicin-induced cardiotoxicity.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of this compound in biological matrices. Accurate measurement of this critical metabolite is essential for preclinical and clinical research aimed at understanding and mitigating the cardiotoxic side effects of doxorubicin chemotherapy. The provided protocols and parameters serve as a comprehensive guide for researchers to establish and validate their own analytical methods for this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites this compound, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Application Notes and Protocols for Doxorubicinol Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy. Its major metabolite, doxorubicinol (DOXOL), is implicated in the cardiotoxicity associated with doxorubicin treatment. Accurate monitoring of this compound levels in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in understanding the metabolic profile of doxorubicin. This document provides detailed application notes and protocols for the sample preparation of urine for this compound analysis, focusing on established extraction techniques.
Sample Preparation Methodologies
The selection of an appropriate sample preparation method is critical for accurate and reproducible quantification of this compound in urine. The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the analytical instrument, typically a high-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection.[1] The most common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and simplified methods such as direct injection or protein precipitation.
A general workflow for urine sample preparation for this compound analysis is outlined below:
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of doxorubicin and its metabolites in urine.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ)
| Method Type | Analyte(s) | LOD | LOQ | Reference |
| Flow Injection Spectrophotometry | Doxorubicin | 0.03 µg/mL | 0.10 µg/mL | [2] |
| LC-FL (SPE) | Doxorubicin | 0.5 ng/mL | 1 ng/mL | [3] |
| HPLC-FD (Direct Injection) | Doxorubicinone (DOXon) | 5.0 ng/mL | 15.0 ng/mL | [4] |
| SS-DLPME with Fluorescence | Doxorubicin | 0.76 ng/mL | 2.55 ng/mL | [5] |
| UHPLC-Fluorimetry (LLE) | Doxorubicin | 0.098 µg/mL | - | [6] |
Table 2: Recovery and Precision Data
| Method Type | Analyte(s) | Recovery (%) | Inter-day Precision (RSD%) | Intra-day Precision (RSD%) | Reference | | --- | --- | --- | --- | --- | | HPLC-FD (Direct Injection) | DOX, DOXol, DOXon | 95.08 - 104.69 | < 5% | < 5% |[4] | | SS-DLPME with Fluorescence | Doxorubicin | - | 0.82 - 2.11 | 1.20 - 2.37 |[5] | | SPE (C8 Bond-Elut) | Doxorubicin | 94 ± 8 | - | - |[7] | | SPE (HLB) | Doxorubicin | 91.6 ± 5.1 | - | - |[8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies utilizing hydrophilic-lipophilic balanced (HLB) cartridges, which have shown high recovery rates.[3][8]
Materials:
-
Urine sample
-
Internal standard (e.g., Daunorubicin)
-
0.1 M Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HLB SPE cartridges (e.g., 1 cc, 30 mg)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard.
-
Acidify the sample by adding 0.1 M HCl.[8]
-
-
SPE Cartridge Conditioning:
-
Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and doxorubicin with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the HPLC analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a dispersive liquid-phase microextraction (DLPME) technique, which is rapid and requires minimal solvent.[5]
Materials:
-
Urine sample
-
Internal standard
-
Extraction solvent (e.g., a mixture of a disperser solvent like methanol and an extraction solvent like chloroform)
-
pH adjustment reagents (e.g., NaOH, HCl)
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Adjust the pH of the urine sample to the optimal level for extraction (this needs to be determined empirically, but a neutral to slightly basic pH is a good starting point).
-
Add the internal standard.
-
-
Extraction:
-
Rapidly inject a mixture of the disperser and extraction solvents into the urine sample.
-
A cloudy solution should form, indicating the dispersion of the extraction solvent.
-
Vortex for 1-2 minutes to facilitate mass transfer of the analyte into the extraction solvent.
-
-
Phase Separation:
-
Centrifuge the sample at high speed (e.g., 6000 rpm) for 5-10 minutes to separate the organic and aqueous phases.
-
-
Collection and Analysis:
-
Carefully collect the organic phase (bottom layer if using chloroform) with a syringe.
-
Evaporate the solvent and reconstitute as described in the SPE protocol, or directly inject if the solvent is compatible with the analytical system.
-
Protocol 3: High-Throughput "Dilute-and-Shoot" Method
For high-throughput analysis where extensive sample cleanup is not required, a simple dilution method can be employed. This approach relies on the sensitivity and selectivity of the analytical instrument (e.g., LC-MS/MS) to overcome matrix effects.[4][9]
Materials:
-
Urine sample
-
Internal standard
-
Methanol or appropriate diluent
-
Centrifuge or filters
Procedure:
-
Sample Pre-treatment:
-
Thaw and vortex the urine sample.
-
Add the internal standard.
-
-
Dilution:
-
Dilute the urine sample with a suitable solvent (e.g., methanol or the initial mobile phase). The dilution factor should be optimized to minimize matrix effects while maintaining sufficient sensitivity. A 1:1 or 1:4 dilution is a common starting point.
-
-
Clarification:
-
Centrifuge the diluted sample at high speed (e.g., 10,000 rpm) for 5 minutes or filter through a 0.22 µm filter to remove any precipitated proteins or particulates.
-
-
Analysis:
-
Transfer the supernatant or filtrate to an autosampler vial for direct injection into the LC-MS/MS or HPLC system.
-
Management of Matrix Effects
Urine is a complex biological matrix that can significantly impact the accuracy of analysis through matrix effects, which can cause ion suppression or enhancement in mass spectrometry.[10][11] To mitigate these effects:
-
Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects.
-
Sample Dilution: As described in Protocol 3, diluting the sample can reduce the concentration of interfering substances.[12]
-
Effective Sample Cleanup: Robust extraction methods like SPE (Protocol 1) are designed to remove a significant portion of the matrix components.[13]
-
Chromatographic Separation: Optimizing the HPLC method to ensure that this compound is chromatographically resolved from co-eluting matrix components is crucial.
Conclusion
The choice of sample preparation method for this compound analysis in urine depends on the required sensitivity, throughput, and available instrumentation. Solid-phase extraction offers excellent cleanup and high recovery, making it suitable for methods requiring low detection limits. Liquid-liquid extraction provides a viable alternative, while "dilute-and-shoot" methods are ideal for high-throughput screening when coupled with highly selective and sensitive detectors. Method validation, including assessment of recovery, precision, accuracy, and matrix effects, is essential for any chosen protocol to ensure reliable and accurate quantification of this compound in urine.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Optimization of LC method for the quantification of doxorubicin in plasma and urine samples in view of pharmacokinetic, biomedical and drug monitoring therapy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Method for the Simultaneous Determination of Doxorubicin Metabolites in Rat Urine after Treatment with Different Drug Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Doxorubicin in Urine Samples using Syringe to Syringe Dispersive Liquid-Phase Microextraction through Fluorescence Spectrometry [journals.iau.ir]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. marker-test.de [marker-test.de]
- 11. benchchem.com [benchchem.com]
- 12. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Utilizing H9c2 Cells as a Model for Anthracycline-Induced Cardiotoxicity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes and protocols are primarily based on studies using doxorubicin in the H9c2 cell line. Doxorubicinol , the primary alcohol metabolite of doxorubicin, is known to be a potent cardiotoxic agent. While the mechanisms of toxicity are expected to be similar, the protocols and cellular responses described herein should be adapted and validated specifically for this compound.
Introduction
The H9c2 cell line, derived from embryonic rat heart tissue, is a widely accepted in vitro model for studying the cardiotoxic effects of various compounds, including anthracycline antibiotics like doxorubicin. These cells exhibit many characteristics of cardiomyocytes, providing a valuable tool for elucidating the molecular mechanisms of drug-induced cardiac damage and for screening potential cardioprotective agents. This document provides detailed protocols and data for using H9c2 cells to model anthracycline-induced cardiotoxicity, with a focus on doxorubicin as a representative compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of doxorubicin on H9c2 cells. These values can serve as a reference for designing experiments.
Table 1: Doxorubicin-Induced Cytotoxicity in H9c2 Cells
| Doxorubicin Concentration | Exposure Time | Assay | Observed Effect | Reference |
| 1 µM | 24 h | MTT | ~50% reduction in cell viability | [1] |
| 5 µM | 24 h | MTT | Significant decrease in cell viability | [2] |
| 10 µM | 24 h | CCK-8 | Significant decrease in cell viability | [3] |
| 1 µM | 48 h | MTT | Drastic reduction in cell viability | [4] |
| 0.1 - 1 µM | 24 h | Crystal Violet | Dose-dependent decrease in cell viability | [5] |
Table 2: Doxorubicin-Induced Apoptosis and Oxidative Stress in H9c2 Cells
| Doxorubicin Concentration | Exposure Time | Parameter Measured | Observed Effect | Reference |
| 5 µM | 4 h | Caspase-3 Activity | ~700% increase in relative activity | [5] |
| 5 µM | 24 h | Hoechst Staining | Increased number of apoptotic cells | [2] |
| 1 µM | 24 h | MitoSOX Red | Increased mitochondrial ROS generation | [6] |
| 5 µM | 30 min | Mitochondrial Superoxide | Increased generation | [7] |
| 5 µM | 24 h | LDH Release | Significantly increased | [2] |
Experimental Protocols
H9c2 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the H9c2 cell line.
Materials:
-
H9c2 rat cardiomyoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a desired density (e.g., 3 x 10⁴ cells/cm²).
Doxorubicin/Doxorubicinol Cardiotoxicity Model
This protocol outlines the establishment of an in vitro cardiotoxicity model using H9c2 cells.
Materials:
-
H9c2 cells cultured as described above
-
Doxorubicin hydrochloride or this compound
-
Sterile, nuclease-free water or appropriate solvent for drug dissolution
-
Complete culture medium
Procedure:
-
Prepare a stock solution of doxorubicin or this compound in sterile water or another suitable solvent. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Seed H9c2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) and allow them to attach and grow for 24-48 hours.
-
Remove the existing medium and replace it with a medium containing various concentrations of doxorubicin or this compound. Include a vehicle control group (medium with the solvent used for the drug).
-
Incubate the cells for the desired period (e.g., 4, 24, or 48 hours).[4][5]
-
After incubation, proceed with the desired downstream assays to assess cardiotoxicity.
Cell Viability Assessment (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
H9c2 cells treated with doxorubicin/doxorubicinol in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS)
-
Microplate reader
Procedure:
-
After the drug treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Apoptosis Detection (Caspase-3 Activity Assay)
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
H9c2 cells treated with doxorubicin/doxorubicinol in a multi-well plate
-
Commercially available Caspase-3 activity assay kit (e.g., EnzChek® Caspase-3 Assay Kit)
-
Lysis buffer
-
Microplate reader capable of fluorescence or luminescence detection
Procedure:
-
After drug treatment, wash the cells with PBS and collect them by scraping.
-
Centrifuge the cell suspension at 260 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer provided with the assay kit.
-
Incubate the lysate on ice as per the manufacturer's instructions.
-
Centrifuge the lysate to pellet the cell debris.
-
Transfer the supernatant (containing the protein lysate) to a new plate.
-
Add the caspase-3 substrate from the kit to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measure the fluorescence or luminescence using a microplate reader.
-
The signal intensity is proportional to the caspase-3 activity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the detection of intracellular ROS using a fluorescent probe.
Materials:
-
H9c2 cells treated with doxorubicin/doxorubicinol in a multi-well plate or on coverslips
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) or MitoSOX Red
-
Serum-free medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Following drug treatment, remove the culture medium and wash the cells with warm serum-free medium.
-
Incubate the cells with the ROS detection probe (e.g., 10 µM DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
For qualitative analysis, visualize the cells under a fluorescence microscope.
-
For quantitative analysis, measure the fluorescence intensity using a microplate reader.
Signaling Pathways and Visualizations
Doxorubicin-induced cardiotoxicity in H9c2 cells involves multiple signaling pathways. Below are diagrams of key pathways generated using the DOT language.
Caption: Overview of Doxorubicin-Induced Cardiotoxicity in H9c2 Cells.
Caption: p53-Mediated Apoptotic Pathway in Doxorubicin Cardiotoxicity.
Caption: Nrf2-Mediated Antioxidant Response in H9c2 Cells.
Caption: General Experimental Workflow for Cardiotoxicity Assessment.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Catalpol ameliorates doxorubicin-induced inflammation and oxidative stress in H9C2 cells through PPAR-γ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Icariin Protects H9c2 Rat Cardiomyoblasts from Doxorubicin-Induced Cardiotoxicity: Role of Caveolin-1 Upregulation and Enhanced Autophagic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol inhibits doxorubicin-induced cardiotoxicity via sirtuin 1 activation in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
High-Content Imaging of Doxorubicinol-Induced Cellular Changes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicinol (DOXol) is the primary and most cardiotoxic metabolite of the widely used chemotherapeutic agent doxorubicin. Understanding the cellular mechanisms underlying this compound-induced toxicity is crucial for developing safer cancer therapies and mitigating adverse cardiac events. High-content imaging (HCI), also known as high-content analysis (HCA), offers a powerful platform for quantifying multiparametric cellular responses to drug treatment in a high-throughput manner.[1][2] This document provides detailed application notes and experimental protocols for utilizing high-content imaging to assess the cellular changes induced by this compound, focusing on DNA damage, apoptosis, and morphological alterations.
Note: Due to the limited availability of specific high-content imaging data for this compound, the following protocols and data are largely based on studies of its parent compound, doxorubicin. Given that this compound is a major metabolite of doxorubicin and shares similar mechanisms of action, including DNA intercalation and the generation of reactive oxygen species (ROS), the described cellular effects and pathways are expected to be highly comparable.[3][4]
Key Cellular Changes Induced by this compound
This compound, much like doxorubicin, elicits a cascade of cellular events that can be effectively quantified using high-content imaging. The primary mechanisms of action include:
-
DNA Damage: this compound intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks (DSBs).[5][6] This triggers a DNA damage response (DDR) characterized by the formation of nuclear foci containing proteins such as phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1).[7][8]
-
Apoptosis: The extensive DNA damage and cellular stress induced by this compound activate apoptotic pathways.[9][10] This programmed cell death is characterized by caspase activation, nuclear condensation, and changes in cell membrane permeability.[11][12]
-
Morphological Alterations: Cells treated with this compound exhibit significant changes in their morphology, including alterations in cell size and shape, nuclear morphology, mitochondrial integrity, and cytoskeletal organization.[13][14]
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies on doxorubicin and a comparative study involving this compound. These values can serve as a reference for designing and interpreting high-content imaging experiments.
Table 1: Cytotoxicity of Doxorubicin and this compound in AC16 Cardiac Cells
| Compound | Assay | Concentration (µM) | % Cell Viability / Function (relative to control) |
| This compound | MTT | 0.5 | 98.53 ± 9.47 |
| 1 | 83.85 ± 5.92 | ||
| 2 | 71.78 ± 8.36 | ||
| 5 | 59.32 ± 6.62 | ||
| 10 | 37.94 ± 2.53 | ||
| Doxorubicin | MTT | 0.5 | ~90 |
| 1 | ~75 | ||
| 2 | ~60 | ||
| 5 | ~45 | ||
| 10 | ~30 | ||
| This compound | Neutral Red Uptake | 10 | 51.88 ± 8.05 |
| Doxorubicin | Neutral Red Uptake | 10 | ~40 |
Data for this compound and doxorubicin from a comparative study on AC16 human cardiac cells.[15] The doxorubicin data is estimated from graphical representations in the cited source.
Table 2: Doxorubicin-Induced DNA Damage and Apoptosis
| Cell Line | Treatment | Parameter Measured | Result |
| H9c2 | 0.5 µM Doxorubicin (24h) | γH2AX Foci per Nucleus | Significant increase vs. control[7] |
| H9c2 | 5 µM Doxorubicin (24h) | γH2AX Foci per Nucleus | Significant increase vs. control[7] |
| SiHa | Doxorubicin | % Cells with residual γH2AX foci (24h post-treatment) | Correlates with loss of clonogenicity[4] |
| A549 | 200 nM Doxorubicin | % Early Apoptotic Cells (Annexin V+/PI-) | 7.9%[16] |
| A549 | 200 nM Doxorubicin | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 3.1%[16] |
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage and Apoptosis Signaling Pathway
Caption: Signaling cascade initiated by this compound leading to DNA damage and apoptosis.
High-Content Imaging Experimental Workflow
References
- 1. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Mechanisms of Doxorubicin and Oxidative Stress-Induced Cytotoxicity: The Involvement of Actin Cytoskeleton and ROCK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A digitized-fluorescence-imaging study of mitochondrial Ca2+ increase by doxorubicin in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Residual γH2AX foci as an indication of lethal DNA lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transferrin-Bound Doxorubicin Enhances Apoptosis and DNA Damage through the Generation of Pro-Inflammatory Responses in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Comparision of doxorubicin-induced cardiotoxicity in the ICR mice of different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Longitudinal Bioluminescence Imaging of the Dynamics of Doxorubicin Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dissecting the Mechanisms of Doxorubicin and Oxidative Stress-Induced Cytotoxicity: The Involvement of Actin Cytoskeleton and ROCK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissecting the Mechanisms of Doxorubicin and Oxidative Stress-Induced Cytotoxicity: The Involvement of Actin Cytoskeleton and ROCK1 | PLOS One [journals.plos.org]
- 15. Doxorubicin induces prolonged DNA damage signal in cells overexpressing DEK isoform-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Features of senescence and cell death induced by doxorubicin in A549 cells: organization and level of selected cytoskeletal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Mitochondrial Reactive Oxygen Species Following Doxorubicinol Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin, a potent anthracycline chemotherapeutic agent, is widely used in oncology. However, its clinical utility is often limited by severe cardiotoxicity, a significant portion of which is attributed to its principal metabolite, doxorubicinol. A primary mechanism underlying this cardiotoxicity is the excessive production of mitochondrial reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and subsequent cardiomyocyte apoptosis.[1][2] Therefore, the accurate measurement of mitochondrial ROS is crucial for understanding the pathophysiology of this compound-induced cardiotoxicity and for the development of cardioprotective strategies.
These application notes provide detailed protocols for the quantification of mitochondrial superoxide, a key ROS, in cultured cells following treatment with this compound. The primary method described utilizes MitoSOX™ Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[3][4]
Signaling Pathway of this compound-Induced Mitochondrial ROS Production
This compound, like its parent compound doxorubicin, is believed to induce mitochondrial ROS primarily through its interaction with the electron transport chain (ETC). The quinone moiety of the molecule can undergo redox cycling, particularly at complex I of the ETC. This process involves the acceptance of an electron to form a semiquinone radical, which then transfers the electron to molecular oxygen, generating a superoxide anion (O₂⁻•).[5][6] This initiates a cascade of oxidative stress, leading to mitochondrial damage and apoptosis. Additionally, this compound may contribute to ROS production through the activation of NADPH oxidases (NOX).[7][8]
Caption: this compound induces mitochondrial ROS via the ETC and NOX.
Experimental Protocols
Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol describes the use of MitoSOX™ Red, a fluorescent probe that is selectively targeted to mitochondria and exhibits red fluorescence upon oxidation by superoxide. The intensity of the fluorescence is proportional to the amount of mitochondrial superoxide.
Materials:
-
MitoSOX™ Red Mitochondrial Superoxide Indicator (e.g., Thermo Fisher Scientific, Cat. No. M36008)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cell culture medium appropriate for the cell line
-
This compound
-
Cultured cardiomyocytes (e.g., H9c2) or other relevant cell lines
-
96-well black, clear-bottom plates or appropriate imaging dishes
-
Fluorescence microscope or microplate reader
Protocol:
-
Cell Seeding: Seed cardiomyocytes in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Dilute the stock solution in cell culture medium to the desired final concentrations. Remove the existing medium from the cells and add the medium containing this compound. Incubate for the desired period (e.g., 1, 6, 12, or 24 hours). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Preparation of MitoSOX™ Red Working Solution:
-
Staining:
-
Wash: Gently wash the cells three times with pre-warmed HBSS.
-
Imaging and Quantification:
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope equipped with a rhodamine filter set (excitation ~510 nm, emission ~580 nm).[3]
-
Microplate Reader: Measure the fluorescence intensity using a microplate reader with excitation set at ~510 nm and emission at ~580 nm.
-
Flow Cytometry: For suspension cells or trypsinized adherent cells, analyze the fluorescence using a flow cytometer with excitation at 488 nm and emission detected in the PE channel (~585 nm).[10]
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring mitochondrial ROS after this compound treatment.
References
- 1. Combat Doxorubicin Cardiotoxicity With the Power of Mitochondria Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Theories on Doxorubicin-Induced Late Cardiotoxicity-Role of Topoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Superoxide Mediates Doxorubicin-Induced Keratinocyte Apoptosis through Oxidative Modification of ERK and Bcl-2 Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of doxorubicin‐induced cardiotoxicity on cardiac mitochondrial dynamics and mitochondrial function: Insights for future interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin causes lesions in the electron transport system of skeletal muscle mitochondria that are associated with a loss of contractile function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Apoptotic Markers in Doxorubicinol-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicinol, the primary and more cardiotoxic metabolite of the widely used chemotherapeutic agent doxorubicin, is a potent inducer of apoptosis, or programmed cell death. Understanding the molecular mechanisms by which this compound triggers apoptosis is crucial for developing strategies to mitigate its cardiotoxic side effects and for the development of novel cancer therapies. Western blotting is a powerful and widely used technique to detect and quantify key proteins involved in the apoptotic signaling cascade.[1][2] By analyzing the expression and cleavage of specific apoptotic markers, researchers can elucidate the pathways activated by this compound and assess its pro-apoptotic efficacy.
These application notes provide a comprehensive guide to utilizing Western blot analysis for the study of this compound-induced apoptosis. Included are detailed protocols for cell culture and treatment, sample preparation, and immunoblotting, as well as a summary of expected quantitative results and a visual representation of the relevant signaling pathways.
Key Apoptotic Markers for Western Blot Analysis
The following table summarizes key protein markers that are central to the investigation of this compound-induced apoptosis.
| Marker | Role in Apoptosis | Expected Change with this compound Treatment | Full-Length Molecular Weight (kDa) | Cleaved Fragment(s) Molecular Weight (kDa) |
| Cleaved Caspase-3 | Executioner caspase that cleaves numerous cellular substrates, leading to the morphological changes of apoptosis.[1][3] | Increase | ~35 | ~17, ~19 |
| Cleaved PARP | A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.[4][5][6] | Increase | ~116 | ~89 |
| Bax | Pro-apoptotic protein that promotes the release of cytochrome c from mitochondria.[7][8] | Increase or no change in total level; translocation to mitochondria | ~21 | N/A |
| Bcl-2 | Anti-apoptotic protein that inhibits the release of cytochrome c from mitochondria.[7][8] | Decrease | ~26 | N/A |
| Cytochrome c | Released from mitochondria into the cytosol to initiate the caspase cascade. | Increase in cytosolic fraction | ~15 | N/A |
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative Western blot data for key apoptotic markers in a cardiomyocyte cell line (e.g., H9c2) treated with increasing concentrations of this compound for 24 hours. Data is presented as fold change relative to the vehicle-treated control, normalized to a loading control (e.g., GAPDH or β-actin).
| Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bcl-2/Bax Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (0.1 µM) | 2.5 | 3.1 | 0.6 |
| This compound (0.5 µM) | 6.8 | 8.2 | 0.3 |
| This compound (1.0 µM) | 12.5 | 15.7 | 0.1 |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes) in appropriate culture dishes at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of solvent used for the highest this compound concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
II. Protein Lysate Preparation
-
Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.
-
Scraping and Collection: Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Standard Curve: Prepare a standard curve using a known protein standard (e.g., bovine serum albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve. This is crucial for ensuring equal protein loading in the subsequent steps.
IV. Western Blotting
-
Sample Preparation for Electrophoresis: Mix a calculated volume of each protein lysate (containing 20-40 µg of total protein) with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the apoptotic marker of interest (e.g., anti-cleaved caspase-3, anti-PARP) at the recommended dilution in blocking buffer. This is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. This is typically done for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
V. Data Analysis and Normalization
-
Densitometry: Quantify the band intensities for the target proteins and a loading control (e.g., GAPDH or β-actin) using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band to correct for any variations in protein loading.
-
Relative Quantification: Express the results as a fold change relative to the vehicle-treated control group.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: this compound-induced intrinsic apoptotic pathway.
References
- 1. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 2. Effect of doxorubicin treatment at the expression levels of BCL-2 and BAX on MCF7 cell line [ajsr.journals.ekb.eg]
- 3. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Gene Expression Analysis of Cardiac Cells Exposed to Doxorubicinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure.[1][2] This cardiotoxic effect is largely attributed to its principal metabolite, doxorubicinol. Understanding the molecular mechanisms underlying this compound-induced cardiac damage is paramount for the development of safer cancer therapies and effective cardioprotective strategies.
These application notes provide a comprehensive overview of the gene expression changes in cardiac cells upon exposure to this compound. We present detailed protocols for in vitro experiments, summarize key quantitative data from gene expression studies, and visualize the critical signaling pathways involved in this compound-mediated cardiotoxicity.
Key Signaling Pathways in this compound-Induced Cardiotoxicity
This compound exerts its toxic effects on cardiac cells through a complex interplay of signaling pathways, primarily revolving around oxidative stress, DNA damage, and apoptosis. The following diagram illustrates the major pathways implicated in this process.
Caption: Key signaling pathways activated by this compound in cardiac cells.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines a typical workflow for studying the effects of this compound on gene expression in cardiac cells.
Caption: Workflow for gene expression analysis in this compound-treated cardiac cells.
Quantitative Data Summary
The following tables summarize the differential expression of key genes in cardiac cells following exposure to doxorubicin/doxorubicinol, as reported in various studies. It is important to note that the magnitude of change can vary depending on the experimental model, dose, and duration of exposure.
Table 1: Differentially Expressed Genes in Doxorubicin-Treated Cardiac Cells
| Gene Symbol | Gene Name | Function | Regulation | Fold Change (Approx.) | Reference |
| Apoptosis-Related | |||||
| BAX | BCL2 associated X, apoptosis regulator | Pro-apoptotic | Upregulated | 1.5 - 2.5 | [3] |
| BCL2 | B-cell CLL/lymphoma 2 | Anti-apoptotic | Downregulated | 0.5 - 0.7 | [4] |
| CASP3 | Caspase 3 | Apoptosis execution | Upregulated | 1.5 - 3.0 | [1] |
| TP53 | Tumor protein p53 | Tumor suppressor, apoptosis | Upregulated | 1.5 - 2.0 | [2] |
| Oxidative Stress Response | |||||
| SOD2 | Superoxide dismutase 2, mitochondrial | Antioxidant | Upregulated | 1.2 - 1.8 | [5] |
| HMOX1 | Heme oxygenase 1 | Antioxidant, stress response | Upregulated | 2.0 - 4.0 | [1] |
| Cardiac Function and Structure | |||||
| MYH6 | Myosin heavy chain 6 | Cardiac muscle contraction | Downregulated | 0.4 - 0.6 | [6] |
| NPPA | Natriuretic peptide A | Cardiac hormone, heart failure marker | Upregulated | 2.0 - 5.0 | [6][7] |
| Cell Cycle and DNA Damage | |||||
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Cell cycle arrest | Upregulated | 2.0 - 3.5 | [8] |
| MCM5 | Minichromosome maintenance complex component 5 | DNA replication | Downregulated | 0.3 - 0.5 | [8] |
| AURKB | Aurora kinase B | Mitosis | Downregulated | 0.2 - 0.4 | [8] |
Experimental Protocols
Protocol 1: Cardiac Cell Culture and this compound Treatment
This protocol is designed for the in vitro assessment of this compound's effects on either the H9c2 rat cardiomyoblast cell line or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
H9c2 cells or hiPSC-CMs
-
Dulbecco's Modified Eagle's Medium (DMEM) for H9c2, or specialized cardiomyocyte maintenance medium for hiPSC-CMs
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound hydrochloride (or Doxorubicin hydrochloride as a proxy)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding:
-
For H9c2 cells, seed at a density of 1 x 10^5 cells/well in a 6-well plate.
-
For hiPSC-CMs, follow the manufacturer's recommended seeding density.
-
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to adhere and reach 70-80% confluency. For hiPSC-CMs, ensure they form a synchronously beating monolayer before treatment.[2]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A vehicle control using the same concentration of DMSO should be prepared.
-
Treatment:
Protocol 2: Total RNA Isolation and Quality Control
Materials:
-
TRIzol reagent or other RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (optional, for higher accuracy)
Procedure:
-
Cell Lysis: After treatment, aspirate the medium and wash the cells with PBS. Add 1 mL of TRIzol reagent directly to each well of the 6-well plate and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Quality Control:
-
Quantify the RNA concentration and assess purity using a spectrophotometer. An A260/280 ratio of ~2.0 is considered pure.
-
(Optional) Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended for downstream applications like RNA-sequencing.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
Materials:
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
cDNA template (from Protocol 2)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Gene Expression Analysis by RNA-Sequencing
Materials:
-
RNA-Seq library preparation kit
-
High-throughput sequencer (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA (RIN > 8) using a commercially available kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human GRCh38 or rat Rnor_6.0).[9]
-
Read Counting: Generate a read count matrix for all genes.
-
Differential Expression Analysis: Perform differential gene expression analysis between this compound-treated and control samples using software packages like DESeq2 or edgeR.[9][10]
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Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify affected biological processes and signaling pathways.[6]
-
Conclusion
The gene expression analysis of cardiac cells exposed to this compound provides critical insights into the molecular underpinnings of its cardiotoxicity. The protocols and data presented here serve as a valuable resource for researchers aiming to investigate these mechanisms further and to screen for potential cardioprotective agents. By elucidating the intricate network of gene expression changes, we can move closer to developing strategies that mitigate the cardiotoxic side effects of this important chemotherapeutic drug, ultimately improving the long-term health outcomes for cancer survivors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Transcriptomic profiling reveals p53 as a key regulator of doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin [mdpi.com]
- 4. Mesenchymal stem cell therapy for doxorubicin cardiomyopathy: hopes and fears - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Persistent effects of doxorubicin on cardiac gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA sequence analysis of inducible pluripotent stem cell-derived cardiomyocytes reveals altered expression of DNA damage and cell cycle genes in response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. miRNA Expression Profiles in Isolated Ventricular Cardiomyocytes: Insights into Doxorubicin-Induced Cardiotoxicity [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Doxorubicinol Extraction from Heart Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of doxorubicinol from heart tissue.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from heart tissue?
A1: The two most prevalent methods for extracting this compound and its parent drug, doxorubicin, from heart tissue are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] SPE, particularly with hydrophilic-lipophilic balanced (HLB) sorbents, has been shown to be highly effective, yielding high absolute recovery rates for doxorubicin from tissue samples.[1][3]
Q2: What are the expected recovery rates for this compound from heart tissue?
A2: While many studies focus on doxorubicin, the recovery of this compound is also crucial. Mean extraction recoveries for this compound from plasma have been reported to be around 92-93%.[4] For heart tissue specifically, studies have shown that SPE-based methods can achieve high recoveries for doxorubicin, in the range of 89.2% to 92.8%, which suggests that similar high recoveries can be expected for its metabolite, this compound, with an optimized protocol.[1]
Q3: How can I minimize matrix effects when analyzing heart tissue extracts?
A3: Matrix effects can be a significant challenge in bioanalysis. To minimize these effects, it is recommended to use a robust sample cleanup method like SPE.[1][3] Additionally, employing a stable isotope-labeled internal standard and optimizing the chromatographic separation can help to mitigate the impact of co-eluting matrix components.
Q4: What is a suitable internal standard for this compound quantification?
A4: Daunorubicin is frequently used as an internal standard for the quantification of doxorubicin and its metabolites, including this compound.[1][5] Hexamethylphosphoramide has also been used as an internal standard in some LC-MS/MS methods.[4][6]
Q5: How should heart tissue be homogenized for optimal extraction?
A5: Proper homogenization is a critical first step. Mechanical homogenization for a sufficient duration (e.g., 2 minutes) after adding a suitable buffer or physiological salt solution is recommended.[1] The tissue should be kept on ice throughout the process to prevent degradation of the analytes.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Recovery of this compound | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized using a suitable mechanical homogenizer. Work in an ice bath to minimize enzymatic degradation. |
| Inefficient extraction solvent/method. | For LLE, a combination of chloroform and isopropyl alcohol has been shown to be effective.[7] For SPE, use of hydrophilic-lipophilic balanced (HLB) cartridges is recommended for high recovery.[1][3] | |
| Analyte degradation. | Protect samples from light and keep them at low temperatures throughout the extraction process. Doxorubicin and its metabolites are light-sensitive. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure uniformity in tissue weight, homogenization time, and solvent volumes for all samples. Use of an automated liquid handler can improve precision. |
| Presence of interfering peaks in the chromatogram. | Optimize the chromatographic method (e.g., gradient elution, different column chemistry) to improve the separation of this compound from matrix components.[8] A more rigorous sample cleanup with SPE may also be necessary.[9] | |
| Poor Peak Shape in Chromatography | Inappropriate mobile phase composition. | Adjust the pH and organic modifier concentration of the mobile phase. The use of an ion-pairing agent may be necessary for reversed-phase chromatography.[5] |
| Sample solvent incompatible with the mobile phase. | Ensure the final sample extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. |
Quantitative Data Summary
Table 1: Doxorubicin and this compound Extraction Efficiencies
| Analyte | Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Doxorubicin | SPE-HLB | Rat Heart | 89.2 ± 6.2 | [1] |
| This compound | Protein Precipitation | Human Plasma | 92.38 - 93.35 | [4] |
| Doxorubicin | LLE | Mouse Heart | 88.1 ± 14.1 | [2] |
| Doxorubicin | SPE (C18) | Tissue | 81.7 ± 2.1 | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analyte | Analytical Method | Matrix | LOD | LOQ | Reference |
| This compound | LC-MS/MS | Human Plasma | - | 0.5 ng/mL | [4] |
| This compound | UHPLC-MS/MS | Dried Blood Spot | - | 4 ng/mL | [6] |
| Doxorubicin | LC-FL | Rat Tissue | 0.005 µg/g | 0.01 µg/g | [1] |
| Doxorubicin | HPLC-FL | Tumor/Tissues | 1.5 ng/mL | 10 ng/mL | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Heart Tissue
This protocol is adapted from a comparative study on doxorubicin extraction from various animal tissues.[1]
-
Tissue Homogenization:
-
Weigh approximately 200 mg of frozen heart tissue.
-
Add 0.5 mL of a homogenizing agent (e.g., 0.1 M HCl).
-
Homogenize the tissue mechanically for 2 minutes on ice.
-
-
SPE Cartridge Conditioning:
-
Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
-
-
Sample Loading:
-
Load the tissue homogenate onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
-
Elution:
-
Elute doxorubicin and this compound from the cartridge with 1 mL of methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Heart Tissue
This protocol is based on methods developed for the analysis of doxorubicin and its metabolites in biological matrices.[7]
-
Tissue Homogenization:
-
Homogenize a known weight of heart tissue (e.g., 100 mg) in an appropriate buffer (e.g., 1 mL of 1 mM H₂SO₄).
-
-
Addition of Internal Standard:
-
Spike the homogenate with a known concentration of an internal standard (e.g., daunorubicin).
-
-
Liquid-Liquid Extraction:
-
Add an extraction solvent (e.g., 3 mL of chloroform:isopropyl alcohol, 1:1 v/v).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume of mobile phase for analysis.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Experimental workflow for this compound extraction.
Doxorubicin-Induced Cardiotoxicity Pathway
Caption: Doxorubicin to this compound cardiotoxicity pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Development and Validation of Doxorubicin Hydrochloride and this compound Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. A Sensitive High Performance Liquid Chromatography Assay for the Quantification of Doxorubicin Associated with DNA in Tumor and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase extraction and optimized separation of doxorubicin, epirubicin and their metabolites using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in doxorubicinol LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of doxorubicinol.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Question: My this compound peak is showing significant tailing and broadening. What are the likely causes and how can I fix it?
-
Answer: Poor peak shape can stem from several factors related to the sample preparation, chromatography, or the analytical column itself.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.
-
Column Contamination: Residual matrix components can accumulate on the column, leading to peak tailing. Implement a robust column washing procedure between runs.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For C18 columns, a mobile phase containing 0.1% formic acid is commonly used to improve peak shape.[1]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Replace the column if other troubleshooting steps fail.
-
Issue 2: Inconsistent or Low Analyte Recovery
-
Question: I am experiencing inconsistent and lower-than-expected recovery for this compound. What could be the problem?
-
Answer: Inconsistent recovery is often linked to the sample preparation process.
-
Inefficient Extraction: The chosen extraction method may not be optimal for your sample matrix. For plasma samples, liquid-liquid extraction (LLE) with a chloroform:methanol mixture has been shown to provide good recovery for this compound.[1] Protein precipitation with methanol is another common technique, though it may be less effective at removing interfering phospholipids.
-
Precipitate Formation: During protein precipitation, ensure complete precipitation and proper separation of the supernatant. Inadequate centrifugation speed or time can lead to carryover of proteins.
-
Analyte Adsorption: this compound may adsorb to the surfaces of collection tubes or autosampler vials. Using low-adsorption labware can help mitigate this issue.
-
pH of Extraction Solvent: The pH of the extraction solvent can impact the recovery of this compound. Ensure the pH is optimized for the analyte's chemical properties.
-
Issue 3: Significant Ion Suppression or Enhancement
-
Question: My this compound signal is being significantly suppressed, leading to poor sensitivity. How can I identify and mitigate this matrix effect?
-
Answer: Ion suppression is a common challenge in bioanalysis and is caused by co-eluting matrix components that interfere with the ionization of the analyte in the mass spectrometer source.
-
Qualitative Assessment (Post-Column Infusion): To identify the regions of your chromatogram affected by ion suppression, you can perform a post-column infusion experiment. Infuse a constant flow of a this compound standard solution into the MS while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is occurring.
-
Quantitative Assessment: The matrix effect can be quantified by comparing the peak area of an analyte spiked into a post-extracted blank sample to the peak area of the analyte in a neat solution. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Liquid-liquid extraction is often more effective than protein precipitation at removing phospholipids, which are common sources of ion suppression.[1]
-
Optimize Chromatography: Adjusting the chromatographic gradient can help separate this compound from the co-eluting interferences. Experiment with different mobile phase compositions and gradient profiles.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since it co-elutes and has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification if the analyte concentration is low.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting, unanalyzed components in the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy and precision of quantitative results.
Q2: Which sample preparation method is best for minimizing matrix effects in this compound analysis from plasma?
A2: Both liquid-liquid extraction (LLE) and protein precipitation are commonly used. However, LLE with a chloroform:methanol (4:1, v/v) solvent system has been reported to result in smaller matrix effects and higher sensitivity for this compound compared to protein precipitation with methanol, acetonitrile, or acetone.[1]
Q3: What is a suitable internal standard for this compound analysis?
A3: Daunorubicin, an analog of doxorubicin, is a commonly used internal standard for the analysis of doxorubicin and its metabolites, including this compound.[1] Ideally, a stable isotope-labeled version of this compound would provide the best compensation for matrix effects and variability in extraction and ionization.
Q4: How can I troubleshoot inconsistent results between batches?
A4: Inconsistent results between batches can be due to several factors:
-
Variability in Sample Collection and Handling: Ensure consistent procedures for sample collection, storage, and thawing.
-
Inconsistent Sample Preparation: Precisely follow the validated sample preparation protocol for every batch. Small variations in solvent volumes or incubation times can lead to different recoveries and matrix effects.
-
Instrument Performance Drift: Calibrate the mass spectrometer regularly and monitor system suitability to ensure consistent performance.
-
Column Aging: The performance of the HPLC column can change over time. Monitor peak shape and retention time, and replace the column when performance degrades.
Q5: Can ion enhancement occur in this compound analysis?
A5: While ion suppression is more common, ion enhancement can also occur. This is where co-eluting matrix components increase the ionization efficiency of the analyte. The same strategies used to identify and mitigate ion suppression, such as post-column infusion and improved sample cleanup, can be applied to address ion enhancement.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from a validated method for the analysis of doxorubicin and its metabolites in mouse plasma.[1]
-
Sample Preparation: To a 10 µL plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Extraction: Add 400 µL of a chloroform:methanol (4:1, v/v) solution.
-
Vortexing: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 300 µL of the lower organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 30 µL of the initial mobile phase (e.g., 0.1% formic acid in 40% methanol).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Protein Precipitation of this compound from Plasma
This protocol provides a general procedure for protein precipitation using methanol.
-
Sample Preparation: To a 100 µL plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation (Optional): The supernatant can be directly injected or evaporated and reconstituted in the initial mobile phase for concentration.
-
Analysis: Inject an aliquot of the supernatant or reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Parameter | Liquid-Liquid Extraction (Chloroform:Methanol) | Protein Precipitation (Methanol) |
| Matrix Effect (%) | 94.8–109.6[1] | Potentially higher ion suppression |
| Recovery (%) | 84.1–87.9[1] | Variable, may be lower due to less efficient extraction |
| Selectivity | High (good removal of phospholipids)[1] | Lower (may not efficiently remove all phospholipids) |
| Throughput | Lower (more steps involved) | Higher (simpler procedure) |
Visualizations
Caption: The mechanism of matrix effects in LC-MS/MS.
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Comparison of common sample preparation techniques.
References
Preventing degradation of doxorubicinol during sample processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of doxorubicinol during sample processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample processing?
This compound, the primary alcohol metabolite of doxorubicin, is susceptible to degradation under several conditions. The primary causes of degradation during sample processing include:
-
Enzymatic Activity: Endogenous enzymes in biological matrices, such as plasma and tissue homogenates, can continue to metabolize this compound.
-
pH Instability: this compound is unstable in alkaline and strongly acidic conditions. Forced degradation studies on the parent drug, doxorubicin, have shown significant degradation under hydrolytic conditions.[1]
-
Oxidation: Exposure to oxidizing agents can lead to the degradation of this compound. Doxorubicin has been shown to degrade into multiple products under oxidative stress.[1]
-
Temperature: Elevated temperatures can accelerate the rate of both enzymatic and chemical degradation. Storing samples at room temperature for extended periods can lead to a significant decrease in this compound concentrations.[2]
-
Light Exposure: Like its parent compound, this compound is photosensitive and can degrade upon exposure to light.
Q2: What are the immediate steps I should take after collecting blood samples to prevent this compound degradation?
To minimize immediate degradation of this compound in blood samples, it is crucial to process them promptly. The recommended procedure is to centrifuge the blood samples immediately after collection to separate the plasma and then store the plasma at -20°C or lower.[2] This rapid cooling and separation help to minimize enzymatic activity and preserve the integrity of the analyte.
Q3: Which anticoagulant is best to use for blood collection when analyzing this compound?
While several studies utilize EDTA or heparin as anticoagulants, some research suggests that this compound may be more stable in EDTA-whole blood compared to heparin-plasma.[2] Therefore, using EDTA as the anticoagulant of choice is a reasonable precaution.
Q4: Can I store whole blood samples before processing for this compound analysis?
Storing whole blood samples is not recommended. The cellular components of blood contain enzymes that can metabolize this compound. Even at 4°C, this compound can be detected as forming from doxorubicin in whole blood after 24-48 hours.[2] For accurate quantification of this compound, plasma should be separated from the blood cells as soon as possible.
Q5: How should I store plasma samples containing this compound and for how long?
Plasma samples should be stored frozen, preferably at -20°C or -80°C. Studies have shown that doxorubicin and its metabolites are stable in plasma at -20°C for up to 10 to 20 weeks without significant loss of concentration.[2] For longer-term storage, -80°C is recommended. Stock solutions of this compound in methanol have been found to be stable for at least 30 days when stored at -4°C.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Analyte degradation during sample collection and handling. | Immediately centrifuge blood samples after collection and freeze the resulting plasma at -20°C or below.[2] Use EDTA as the anticoagulant. |
| Inefficient extraction from the biological matrix. | Optimize the extraction procedure. Methods like protein precipitation with methanol or acetonitrile, liquid-liquid extraction, or solid-phase extraction have been shown to be effective.[5][6] | |
| High variability in replicate samples | Inconsistent sample handling and processing times. | Standardize the sample processing workflow, ensuring that all samples are treated identically and processed promptly after collection. |
| Sample dilution or contamination. | To avoid sample dilution from catheters, a discard volume of plasma equal to 4 dead volumes of the sampling line is necessary.[7] Standardized sampling procedures are essential to prevent contamination.[7] | |
| Presence of unexpected peaks in chromatogram | Degradation of this compound into other products. | Protect samples from light and heat. Ensure the pH of all solutions is maintained within a stable range (avoiding strong acids and bases).[1] |
| Matrix effects from the biological sample. | Employ a more rigorous sample clean-up method, such as solid-phase extraction, to remove interfering substances.[8][9] |
Quantitative Data Summary
Table 1: Stability of this compound in Different Storage Conditions
| Matrix | Storage Temperature | Duration | Analyte Stability | Reference |
| Plasma | -20°C | Up to 10 weeks | Stable, no significant loss of concentration. | [2] |
| Methanol (Stock Solution) | -4°C | 30 days | Stable. | [3][4] |
| Methanol (Stock Solution) | Room Temperature | 24 hours | Stable. | [3][4] |
| Dried Blood Spot | -4°C | 30 days | Stable. | [3] |
| Dried Blood Spot | Room Temperature | 24 hours | Stable. | [3] |
Table 2: Recovery of this compound with Different Extraction Methods
| Extraction Method | Matrix | Mean Recovery (%) | Reference |
| Protein Precipitation | Plasma | 92.38 - 93.35 | [10][11] |
| Solid-Phase Extraction (HLB) | Rat Liver | 95.4 | [8] |
| Protein Precipitation | Dried Blood Spot | 81.30 - 86.71 | [3] |
Experimental Protocols
Protocol 1: Plasma Sample Processing for LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices in the cited literature for the extraction of this compound from plasma for subsequent LC-MS/MS analysis.[5][10][11]
1. Sample Collection and Initial Processing:
- Collect whole blood in tubes containing EDTA as the anticoagulant.
- Immediately after collection, centrifuge the blood at approximately 1500 x g for 10 minutes at 4°C.
- Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled polypropylene tube.
- Immediately freeze the plasma samples at -20°C or -80°C until analysis.
2. Protein Precipitation (Sample Extraction):
- Thaw the frozen plasma samples on ice.
- To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol) containing the internal standard (e.g., daunorubicin).
- Vortex the mixture for 1 minute to precipitate the proteins.
- Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
- Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
- Vortex briefly and transfer to an autosampler vial for injection.
Visualizations
Caption: Metabolic conversion of doxorubicin and potential degradation pathways for this compound.
Caption: Recommended workflow for plasma sample processing to minimize this compound degradation.
References
- 1. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Doxorubicin Hydrochloride and this compound Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites this compound, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimization of the preanalytical error in plasma samples for pharmacokinetic analyses and therapeutic drug monitoring--using doxorubicin as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Chromatographic Separation of Dxorubicin and Doxorubicinol
Welcome to the technical support center for the chromatographic separation of doxorubicin and its primary metabolite, doxorubicinol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for separating doxorubicin and this compound?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with fluorescence or mass spectrometry (MS/MS) detectors for enhanced sensitivity and selectivity.[1][2][3][4] Reversed-phase chromatography with a C18 column is the most frequently employed separation mode.[1][5][6][7]
Q2: Why is the separation of doxorubicin and this compound challenging?
A2: The separation can be challenging due to the structural similarities between doxorubicin and its metabolite, this compound.[8] Both are polar compounds and can exhibit similar retention behaviors, making baseline resolution difficult to achieve without careful method optimization.[8]
Q3: What are typical sample preparation techniques for analyzing doxorubicin and this compound in biological matrices like plasma?
A3: Common sample preparation methods include protein precipitation and liquid-liquid extraction.[1][9][10] Protein precipitation using methanol is a simple and effective technique.[1][3][7] Liquid-liquid extraction with solvents like a chloroform:methanol mixture can also be used to achieve a clean extract.[9][10][11] Solid-phase extraction (SPE) is another option for sample clean-up.[2][12][13]
Q4: What are the expected retention times for doxorubicin and this compound?
A4: Retention times will vary significantly based on the specific chromatographic conditions (e.g., column, mobile phase, flow rate). However, in reversed-phase systems, doxorubicin generally elutes slightly later than this compound. For example, one UPLC-MS/MS method reported retention times of approximately 2.0 minutes for doxorubicin and 1.9 minutes for this compound.[14]
Troubleshooting Guide
Problem 1: Poor Peak Resolution
Q: My chromatogram shows overlapping peaks for doxorubicin and this compound. How can I improve the resolution?
A: Poor resolution is a common issue. Here are several strategies to improve the separation between these two analytes:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: A systematic approach to adjusting the ratio of the aqueous component to the organic modifier (typically acetonitrile) is crucial.[1][15] Decreasing the percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Modify Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of these ionizable compounds. Using an acidic mobile phase, such as 0.1% acetic acid or formic acid, is common.[1][15][16] Experimenting with the pH can alter the ionization state of the analytes and improve their separation.
-
Utilize Additives: In some cases, adding ion-pairing reagents to the mobile phase can enhance resolution, although this can complicate the method.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a different column. While C18 columns are standard, trying a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) might provide a different selectivity for doxorubicin and this compound.
-
-
Adjust the Flow Rate:
-
Implement a Gradient Elution:
-
A gradient elution, where the mobile phase composition changes over the course of the run, can be very effective. Starting with a lower percentage of organic modifier and gradually increasing it can help to separate early-eluting compounds while sharpening the peaks of later-eluting ones.[1]
-
Problem 2: Peak Tailing
Q: The peaks for doxorubicin and/or this compound in my chromatogram are asymmetrical with a distinct "tail." What causes this and how can I fix it?
A: Peak tailing can compromise peak integration and quantification accuracy. The primary causes and solutions are outlined below:
-
Secondary Interactions with the Stationary Phase:
-
Cause: Doxorubicin and this compound contain amine groups that can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[17][18]
-
Solution:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which minimizes these secondary interactions.[17]
-
Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase will protonate the silanol groups, reducing their interaction with the basic analytes.[18]
-
Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase.
-
-
-
Column Overload:
-
Column Degradation:
-
Cause: Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shape.[17]
-
Solution: Try flushing the column with a strong solvent. If this does not work, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[18]
-
Problem 3: Long Run Times
Q: My current method provides good separation, but the analysis time is too long for my high-throughput needs. How can I shorten the run time without sacrificing resolution?
A: Reducing the analysis time is a common goal. Here are some effective approaches:
-
Switch to UPLC/UHPLC:
-
Ultra-High-Performance Liquid Chromatography systems use columns with smaller particle sizes (e.g., 1.7 µm), which allows for faster flow rates and shorter run times while maintaining or even improving resolution.[1] Many published methods for doxorubicin and this compound utilize UPLC for rapid analysis, often with run times of 7 minutes or less.[1][15][16]
-
-
Increase the Flow Rate:
-
If using a standard HPLC system, you can try increasing the flow rate. However, be aware that this will also increase the backpressure and may decrease resolution.
-
-
Optimize the Gradient Program:
-
If you are using a gradient, you can make the gradient steeper (i.e., increase the percentage of organic modifier more quickly) to elute the compounds faster.
-
-
Use a Shorter Column:
-
A shorter analytical column will result in shorter run times, but may also lead to a loss of resolution. This approach is often combined with a switch to smaller particle size columns (UPLC).
-
Experimental Protocols
Representative UPLC-MS/MS Method
This protocol is a composite based on several published methods and serves as a starting point for method development.[1][3][7]
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometer Settings (Positive ESI):
Sample Preparation: Protein Precipitation
-
To 250 µL of plasma sample, add an internal standard.[3]
-
Add 250 µL of methanol.[3]
-
Vortex for 30 seconds.[3]
-
Centrifuge at 14,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
Vortex and transfer to an autosampler vial for injection.[3]
Data Presentation
Table 1: Representative Chromatographic Parameters
| Parameter | Setting | Reference(s) |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | [1][7] |
| Mobile Phase | A: 0.1% Acetic Acid in Water; B: Acetonitrile | [1][3][7] |
| Flow Rate | 0.15 mL/min | [1][7] |
| Column Temp. | 45 °C | [1] |
| Detector | Triple Quadrupole MS | [1] |
Table 2: Example Linearity and LLOQ Data
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference(s) |
| Doxorubicin | 1 - 1000 | 1.0 | [3][7] |
| This compound | 0.5 - 500 | 0.5 | [3][7] |
Visualizations
Caption: A typical experimental workflow for the analysis of doxorubicin and this compound.
Caption: A troubleshooting decision tree for common chromatographic issues.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. RP-HPLC method development and validation for estimation of doxorubicin and in bulk and pharmaceutical dosage form | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of doxorubicin and this compound by cyclodextrin-modified micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites this compound, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of LC method for the quantification of doxorubicin in plasma and urine samples in view of pharmacokinetic, biomedical and drug monitoring therapy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites this compound, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Development and Validation of Doxorubicin Hydrochloride and this compound Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. gmpinsiders.com [gmpinsiders.com]
Troubleshooting low signal intensity for doxorubicinol in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of doxorubicinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, with a primary focus on addressing low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for this compound in positive ion mode ESI-MS/MS?
A1: this compound is typically analyzed in positive electrospray ionization (ESI) mode. The most common precursor ion is the protonated molecule [M+H]⁺. The exact m/z values for precursor and product ions may vary slightly based on the instrument's calibration, but published methods commonly use the following transition:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 546.22 | 363.05 | [1] |
It is always recommended to optimize these transitions on your specific instrument by infusing a standard solution of this compound.
Q2: I am observing a very low signal for my this compound standard. What are the initial checks I should perform?
A2: When facing low signal intensity even with a standard solution, a systematic check of the instrument and method parameters is crucial. Here are the initial steps:
-
Confirm Instrument Performance: Ensure your mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.[2] A system suitability test with a known compound can verify that the instrument is performing optimally.
-
Check ESI Source Conditions: Verify the stability of the electrospray. A stable spray is essential for consistent ionization.[3] Check for appropriate spray needle position, gas flows (nebulizing and drying gas), and source temperatures.
-
Verify Mobile Phase Composition: Ensure the mobile phase is correctly prepared and that the additives (e.g., formic acid, acetic acid, or ammonium formate) are at the correct concentration to promote protonation.[4][5]
-
Direct Infusion: To isolate the issue, perform a direct infusion of the this compound standard into the mass spectrometer, bypassing the LC system. This will help determine if the problem lies with the chromatography or the mass spectrometer itself.
Q3: My this compound signal is strong in a pure solvent, but significantly lower when I analyze it in a biological matrix like plasma. What could be the cause?
A3: This is a classic example of a "matrix effect," where co-eluting endogenous components from the biological sample suppress the ionization of the analyte of interest.[6][7] To confirm and mitigate matrix effects, consider the following:
-
Matrix Effect Study: Perform a post-extraction addition experiment. Compare the peak area of this compound in a clean solvent with the peak area of this compound spiked into a blank, extracted matrix sample. A lower peak area in the matrix sample confirms ion suppression.
-
Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than a simple protein precipitation.[4][8]
-
Chromatographic Separation: Optimize your LC method to better separate this compound from the matrix components that are causing suppression. This could involve changing the gradient, the column chemistry, or the mobile phase.[7]
Q4: What are some common stability issues with this compound that could lead to low signal intensity?
A4: this compound, like its parent drug doxorubicin, can be susceptible to degradation under certain conditions.[5][9] To ensure the stability of your samples and standards:
-
Light Sensitivity: Protect solutions from light by using amber vials or covering them with foil.
-
Temperature Stability: Store stock solutions and samples at appropriate low temperatures (e.g., -20°C or -80°C) and perform sample preparation on ice to minimize degradation.[10]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your plasma samples, as this can lead to degradation.[1]
-
pH Stability: Doxorubicin and its metabolites can be unstable in alkaline conditions.[5] Ensure that the pH of your samples and mobile phase is appropriate.
Troubleshooting Guide for Low this compound Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound in your LC-MS/MS analysis.
Step 1: Initial Assessment & Basic Checks
Start by evaluating the fundamental aspects of your analytical system.
| Symptom | Possible Cause | Recommended Action |
| No signal or very low signal for this compound standard | Instrument malfunction or suboptimal setup. | 1. Perform a system suitability test with a known standard to verify instrument performance. 2. Check for leaks in the LC and MS systems. 3. Ensure the ESI source is clean and the spray is stable.[6] 4. Verify the correct MRM transitions and optimized MS parameters (e.g., collision energy, cone voltage).[11] |
| Good signal for standard, but low or no signal in extracted samples | Inefficient sample extraction or significant matrix effects. | 1. Review and optimize your sample extraction protocol.[4] 2. Perform a matrix effect study to quantify ion suppression.[7] 3. Improve sample cleanup using techniques like LLE or SPE.[8] |
Step 2: Method Optimization
If basic checks do not resolve the issue, a more in-depth optimization of your method is required.
| Symptom | Possible Cause | Recommended Action |
| Low signal intensity with significant background noise | Contamination of the system or suboptimal chromatographic separation. | 1. Clean the ion source.[6] 2. Flush the LC system and column. 3. Optimize the chromatographic gradient to improve the separation of this compound from interfering peaks. |
| Broad or tailing peaks for this compound | Poor chromatography or issues with the sample solvent. | 1. Ensure the sample solvent is compatible with the initial mobile phase conditions. 2. Check the column for degradation or contamination. 3. Optimize the mobile phase pH. |
Step 3: Advanced Troubleshooting
For persistent issues, consider more advanced possibilities.
| Symptom | Possible Cause | Recommended Action |
| Signal intensity degrades over a sequence of injections | Sample degradation in the autosampler or carryover. | 1. Check the autosampler temperature control. 2. Evaluate the short-term stability of this compound in the autosampler.[1] 3. Inject a blank after a high concentration sample to check for carryover. |
| Inconsistent signal intensity between replicate injections | Unstable ESI spray or issues with the LC pump. | 1. Visually inspect the ESI spray for stability. 2. Monitor the LC pump pressure for fluctuations. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a simple and rapid method for sample cleanup, though it may be less effective at removing matrix interferences compared to LLE or SPE.
-
To 100 µL of plasma sample, add 300 µL of cold methanol (or acetonitrile) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner sample extract than protein precipitation.
-
To 100 µL of plasma sample, add the internal standard and 500 µL of a suitable organic solvent (e.g., a mixture of chloroform and methanol (4:1, v/v)).[4]
-
Vortex for 2 minutes.
-
Centrifuge at >3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject.
Visualizations
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
Caption: Key stages in the LC-MS/MS workflow and factors that can lead to low signal.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. gmi-inc.com [gmi-inc.com]
- 3. biotage.com [biotage.com]
- 4. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites this compound, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ejhp.bmj.com [ejhp.bmj.com]
- 10. Development and Validation of Doxorubicin Hydrochloride and this compound Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Internal standard selection for accurate doxorubicinol quantification
This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection of an appropriate internal standard for the accurate quantification of doxorubicinol.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard in this compound quantification?
An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte (this compound) that is added in a known quantity to all samples, calibrators, and quality controls. Its primary role is to correct for the variability in the analytical procedure, including sample preparation (extraction recovery), chromatographic retention time, and ionization efficiency in the mass spectrometer. By normalizing the analyte's response to the IS's response, the precision and accuracy of the quantification are significantly improved.
Q2: What are the key characteristics of an ideal internal standard for this compound analysis?
An ideal internal standard for this compound should:
-
Be structurally similar to this compound to ensure similar extraction and ionization behavior.
-
Not be present in the biological matrix being analyzed.
-
Be chromatographically resolved from this compound and other potential interferences.
-
Have a similar mass-to-charge ratio (m/z) to this compound for consistent mass spectrometric detection.
-
Be stable throughout the entire analytical process.
-
Ideally, be a stable isotope-labeled version of this compound, though these are not always commercially available or cost-effective.
Q3: Which internal standards are commonly used for this compound quantification by LC-MS/MS?
Several compounds have been successfully used as internal standards for the simultaneous quantification of doxorubicin and this compound. The most common include:
-
Daunorubicin: An analog of doxorubicin, it is frequently chosen as an internal standard.[1][2][3]
-
Hexamethylphosphoramide: This compound has also been reported as an effective internal standard in several validated methods.[4][5][6][7][8]
-
Idarubicin: Another anthracycline that can be utilized as an internal standard.[9]
-
Aclarubicin: Used in a method for the analysis of four anthracyclines and three metabolites.[4]
-
Epirubicin: A stereoisomer of doxorubicin, it has been used as an internal standard in tissue analysis.[10]
Troubleshooting Guide
Issue 1: High variability in results between replicate samples.
-
Possible Cause: Inconsistent sample preparation or extraction recovery.
-
Troubleshooting Steps:
-
Ensure Consistent IS Addition: Verify that the internal standard is accurately and consistently added to every sample at the beginning of the sample preparation process. Use a calibrated pipette and ensure proper mixing.
-
Optimize Extraction Procedure: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be robust. Re-evaluate the extraction solvent, pH, and mixing conditions to ensure consistent recovery of both this compound and the internal standard. For example, liquid-liquid extraction using chloroform:methanol (4:1, v/v) has been shown to yield high sensitivity and smaller matrix effects.[1]
-
Evaluate IS Stability: Confirm that the internal standard is stable in the sample matrix and throughout the sample processing steps. Degradation of the IS will lead to inaccurate results.
-
Issue 2: Poor peak shape or chromatography.
-
Possible Cause: Suboptimal chromatographic conditions or matrix effects.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent content, pH, buffer concentration) to improve peak shape and resolution between this compound, the internal standard, and any interfering peaks. A common mobile phase consists of 0.1% acetic acid or formic acid in water and acetonitrile in a gradient elution.[2][4]
-
Column Selection: Ensure the analytical column is appropriate for the separation. A C18 column is commonly used.[2][4]
-
Investigate Matrix Effects: Matrix components co-eluting with the analyte or IS can suppress or enhance their ionization, leading to inaccurate quantification. The internal standard normalized matrix factor should be evaluated and should ideally be between 0.8 and 1.2.[4][5] If significant matrix effects are observed, consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), or adjust the chromatography to separate the analytes from the interfering matrix components.
-
Issue 3: Internal standard signal is too low or absent.
-
Possible Cause: Degradation of the internal standard, incorrect concentration, or issues with mass spectrometer settings.
-
Troubleshooting Steps:
-
Check IS Stock Solution: Prepare a fresh stock solution of the internal standard to rule out degradation.
-
Verify IS Concentration: Ensure the final concentration of the internal standard in the sample is appropriate for the sensitivity of the mass spectrometer.
-
Optimize MS Parameters: Infuse a solution of the internal standard directly into the mass spectrometer to optimize the precursor and product ion selection (MRM transitions) and other parameters like collision energy and declustering potential.[4]
-
Data Summary
The following table summarizes key quantitative data from validated methods for this compound quantification using different internal standards.
| Internal Standard | Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) |
| Hexamethylphosphoramide | This compound | Plasma | 0.5[4] | 0.5 - 50[4] |
| Hexamethylphosphoramide | This compound | Dried Blood Spot | 4[5][6] | 4 - 100[5][6] |
| Daunorubicin | This compound | Mouse Plasma | 0.1[1] | 0.1 - 200[1] |
| Daunorubicin | This compound | VAMS | 3[2] | Not Specified |
| Idarubicin | This compound | Mouse Plasma, Urine, Tissues | 1.25[11] | 1.25 - 25[11] |
Experimental Protocols
Method 1: Protein Precipitation using Hexamethylphosphoramide as Internal Standard [4]
-
Sample Preparation:
-
To 250 µL of plasma, add 50 µL of hexamethylphosphoramide internal standard solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 250 µL of methanol and vortex for another 10 seconds.
-
Centrifuge at 4,006 x g for 10 minutes.
-
Transfer 200 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 55°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex for 10 seconds, and sonicate for 2 minutes.
-
-
LC-MS/MS Conditions:
-
Column: UPLC C18 BEH (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.15 mL/min (gradient elution)
-
Injection Volume: 10 µL
-
Mass Spectrometry: Triple quadrupole with ESI in positive ion mode.
-
MRM Transitions:
-
Doxorubicin: m/z 544.22 > 361.05
-
This compound: m/z 546.22 > 363.05
-
Hexamethylphosphoramide: m/z 180.03 > 135.16
-
-
Method 2: Liquid-Liquid Extraction using Daunorubicin as Internal Standard [1]
-
Sample Preparation:
-
To 10 µL of mouse plasma, add 4 µL of daunorubicin internal standard solution (100 ng/mL in methanol).
-
Add 30 µL of 50 mM potassium phosphate buffer (pH 7.4).
-
Add 400 µL of chloroform:methanol (4:1, v/v) and vortex for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 300 µL of the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Mass Spectrometry: Triple quadrupole with ESI in positive ion mode.
-
MRM Transitions: Optimized for doxorubicin, this compound, and daunorubicin.
-
Visualizations
References
- 1. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites this compound, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ekjcp.org [ekjcp.org]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Development and Validation of Doxorubicin Hydrochloride and this compound Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Doxorubicin Hydrochloride and this compound Quantification Method in Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
Technical Support Center: Analysis of Doxorubicinol in Complex Biological Matrices
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of doxorubicinol in complex biological matrices, with a primary focus on minimizing ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem when analyzing this compound?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS). It is the reduction in the ionization efficiency of the target analyte, this compound, due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, tissue homogenate).[1][2][3] This suppression leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in the quantification of this compound.[3][4]
Q2: What are the primary causes of ion suppression for this compound in biological samples?
A2: The primary causes of ion suppression for this compound are co-eluting endogenous matrix components. Phospholipids are a major contributor to ion suppression in plasma and tissue samples.[1] Other substances like salts, proteins, and other metabolites can also interfere with the ionization of this compound in the mass spectrometer's ion source.[2]
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess ion suppression is the post-extraction spike method.[5] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract that has gone through the sample preparation process. A significantly lower peak area in the matrix sample indicates ion suppression.[4][5] Another technique is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at the retention times of interfering components.[6]
Q4: What is the most effective strategy to minimize ion suppression?
A4: The most effective way to combat ion suppression is through meticulous sample preparation designed to remove interfering matrix components before LC-MS/MS analysis.[1][7] While chromatographic optimization and the use of internal standards are also crucial, a clean sample is the foundation for a robust and reliable assay.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low this compound signal intensity in biological samples compared to standards in neat solution. | Significant ion suppression from matrix components. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering compounds.[1][8][9] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the ion-suppressing region. Using a UPLC system can provide higher resolution.[10] 3. Sample Dilution: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering components.[2][11] |
| High variability and poor reproducibility in QC samples. | Inconsistent removal of matrix components across samples. | 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with this compound and experiences similar ion suppression, allowing for accurate correction.[7][12] 3. Employ Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help compensate for consistent matrix effects.[7][12] |
| Peak tailing or fronting for this compound. | Interaction with active sites on the column or inappropriate mobile phase pH. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for this compound. The use of acidic mobile phases with 0.1% formic acid or acetic acid is common.[13][14] 2. Column Selection: Use a high-quality, end-capped C18 column. Consider trying different column chemistries if the problem persists. |
| Carryover of this compound in blank injections after a high concentration sample. | Adsorption of the analyte to components of the LC system. | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port. 2. Increase Wash Volume and Time: Ensure the wash volume and duration are sufficient to remove all traces of the analyte. |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used to minimize ion suppression for this compound analysis.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a method shown to provide high sensitivity and reduced matrix effects for doxorubicin and its metabolites in mouse plasma.[8]
-
Sample Preparation:
-
To 10 µL of mouse plasma, add an internal standard (e.g., daunorubicin).
-
-
Extraction:
-
Add 200 µL of an extraction solvent mixture of chloroform and methanol (4:1, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Dry-down and Reconstitution:
-
Transfer the organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general guideline for SPE, which has been successfully used for the extraction of doxorubicin and its metabolites from biological fluids.[15][16][17]
-
Cartridge Conditioning:
-
Condition a C8 or polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated biological sample (e.g., plasma diluted with an appropriate buffer) onto the cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent or an aqueous buffer to remove polar interferences.
-
-
Elution:
-
Elute this compound and other analytes with a suitable organic solvent, such as methanol or acetonitrile, which may contain an acid modifier like formic acid.[17]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize key quantitative data from validated bioanalytical methods for this compound.
Table 1: Sample Preparation Techniques and Recovery
| Sample Preparation Method | Biological Matrix | Analyte | Average Recovery (%) | Reference |
| Protein Precipitation | Dried Blood Spot | This compound | 81.30 - 86.71 | [18] |
| Protein Precipitation | Plasma | This compound | Not explicitly stated, but method was successful. | [13] |
| Liquid-Liquid Extraction (Chloroform:Methanol 4:1) | Mouse Plasma | This compound | 84.1 - 87.9 | [8] |
| Solid-Phase Extraction (C8) | Serum | Doxorubicin | 94 ± 8 | [16] |
Table 2: LC-MS/MS Method Performance
| Biological Matrix | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Reference |
| Dried Blood Spot | This compound | 4 - 100 | 4 | Hexamethylphosphoramide | [18][19] |
| Plasma | This compound | 0.5 - 500 | 0.5 | Hexamethylphosphoramide | [13] |
| Mouse Plasma | This compound | 0.1 - 200 | 0.1 | Daunorubicin | [8] |
| Mouse Plasma, Tumor | This compound | 1.25 - 25 | Not specified | Daunorubicin | [20][21] |
| Mouse Liver, Kidney | This compound | 1.25 - 25 | Not specified | Daunorubicin | [20][21] |
| Mouse Urine | This compound | 25 - 1000 | Not specified | Daunorubicin | [20][21] |
Visualizations
The following diagrams illustrate key workflows and concepts related to minimizing ion suppression.
Caption: General experimental workflow for this compound analysis.
Caption: Causes and solutions for ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites this compound, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. Solid-phase extraction and optimized separation of doxorubicin, epirubicin and their metabolites using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Determination of non-liposomal and liposomal doxorubicin in plasma by LC-MS/MS coupled with an effective solid phase extraction: In comparison with ultrafiltration technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of Doxorubicin Hydrochloride and this compound Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Validation of Doxorubicin Hydrochloride and this compound Quantification Method in Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. air.unimi.it [air.unimi.it]
- 21. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of doxorubicinol detection in low-volume samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the detection sensitivity of doxorubicinol, particularly in low-volume samples. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to inform your method selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its sensitive detection important? A1: this compound (DOXol) is the primary and most significant alcohol metabolite of doxorubicin (DOX), a widely used anticancer drug.[1] The conversion of doxorubicin to this compound is the major metabolic pathway for the drug.[1][2] Sensitive detection is crucial because this compound accumulation is strongly linked to the cardiotoxicity that limits the long-term clinical use of doxorubicin.[3][4] Monitoring its levels, especially in preclinical models using small animals where sample volumes are limited, helps in understanding drug metabolism, toxicity mechanisms, and the efficacy of new drug formulations.[5][6]
Q2: What are the most sensitive methods for detecting this compound in low-volume samples? A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying this compound in low-volume biological matrices like mouse plasma (as low as 10 µL).[6][7] These methods can achieve lower limits of quantification (LLOQ) in the sub-ng/mL range.[3][7] Ultra-high-performance liquid chromatography (UHPLC) coupled with fluorescence detection (HPLC-FD) is another highly sensitive alternative, suitable for plasma volumes around 10-60 µL.[5][8]
Q3: What are the main challenges associated with analyzing this compound in low-volume samples? A3: The primary challenges include:
-
Achieving sufficient sensitivity: The analyte concentration can be very low in small sample volumes.
-
Matrix effects: Endogenous components in biological samples (plasma, serum, tissue) can interfere with analyte ionization in mass spectrometry, either suppressing or enhancing the signal.[7][9]
-
Analyte loss: this compound can adsorb to the surfaces of standard collection vials (e.g., polystyrene), leading to inaccurate measurements.[10][11]
-
Efficient extraction: Maximizing the recovery of the analyte from a very small starting volume without introducing significant error is critical.[8]
Q4: How should samples be handled and stored to ensure the stability of this compound? A4: Proper handling and storage are critical for reliable results. Stability tests have shown that this compound in plasma is stable through sample preparation, storage in an autosampler, and after multiple freeze-thaw cycles.[3] For long-term storage, samples should be kept at -80°C, where doxorubicin-DNA samples have shown no significant degradation for at least six weeks.[12]
Troubleshooting Guide
Problem: Low or no signal detected for this compound.
| Possible Cause | Recommended Solution |
| Inefficient Analyte Extraction | For LC-MS/MS, use liquid-liquid extraction (LLE) with a solvent mixture like chloroform:methanol (4:1, v/v) for high recovery from plasma.[7] For a simpler, faster approach, protein precipitation with methanol can be effective.[3] Ensure vigorous vortexing and proper phase separation. |
| Analyte Adsorption to Vials | Avoid using standard polystyrene vials. Use low-binding microcentrifuge tubes (e.g., LoBind Eppendorf tubes) for sample collection and processing to prevent significant analyte loss.[10][11] |
| Suboptimal Detection Method | If using HPLC with UV detection, switch to a more sensitive method. Fluorescence detection (Excitation: ~470 nm, Emission: ~560 nm) offers significantly higher sensitivity.[13][14] For the highest sensitivity, an LC-MS/MS method is recommended.[6][7][9] |
| Analyte Degradation | Ensure samples are processed promptly after collection or immediately frozen and stored at -80°C. Avoid prolonged exposure to light and room temperature. |
Problem: High background noise or significant matrix effects in LC-MS/MS.
| Possible Cause | Recommended Solution |
| Insufficient Sample Cleanup | Simple protein precipitation may not be sufficient to remove interfering matrix components. A more thorough method like liquid-liquid extraction provides a cleaner sample extract.[7] |
| Ion Suppression/Enhancement | Use a stable isotope-labeled internal standard (e.g., ¹³CD₃-doxorubicin) or a structural analog (e.g., daunorubicin) to normalize the signal and compensate for matrix effects.[10][15] Ensure chromatographic separation is adequate to resolve this compound from co-eluting matrix components. |
| Contaminated System | Run blank injections of the mobile phase to check for system contamination. If carryover is observed after a high-concentration sample, implement a robust needle wash protocol using a strong organic solvent. |
Problem: Poor chromatographic peak shape (e.g., fronting, tailing, or broad peaks).
| Possible Cause | Recommended Solution |
| Incompatible Sample Solvent | The final sample solvent should be as close in composition to the initial mobile phase as possible. Reconstituting the dried extract in a solvent with high organic content can cause peak distortion. |
| Suboptimal Mobile Phase | Use a mobile phase that provides good peak shape and retention. A common choice is a gradient of acetonitrile and water containing a small amount of an acidifier like 0.1% formic acid or acetic acid to improve peak symmetry for basic compounds.[3][12][16] |
| Column Degradation | If peak shape deteriorates over time, the analytical column may be degrading or clogged. Try flushing the column or replacing it. Using a guard column can extend the life of the analytical column. |
Quantitative Data Summary
The choice of analytical method significantly impacts the achievable sensitivity. The following table summarizes the Lower Limit of Quantification (LLOQ) for this compound from various published methods, highlighting the sample volume and matrix used.
| Method | LLOQ (ng/mL) | Sample Volume | Matrix | Reference |
| LC-MS/MS | 0.01 | 10 µL | Mouse Plasma | [7] |
| LC-MS/MS | 0.1 | 10 µL | Mouse Plasma | [7] |
| UHPLC-MS/MS | 0.5 | Not Specified | Plasma | [3] |
| LC-MS/MS | 1.25 | Not Specified | Mouse Plasma | [6][17][18] |
| UPLC-MS/MS | 3 | 10 µL (VAMS) | Blood | [19] |
| UHPLC-MS/MS | 4 | 30 µL (DBS) | Blood | [20] |
Key Experimental Protocols
High-Sensitivity Protocol: LC-MS/MS for this compound in Low-Volume Plasma
This protocol is based on a method validated for the simultaneous determination of doxorubicin and its metabolites in just 10 µL of mouse plasma, achieving an LLOQ of 0.1 ng/mL for this compound.[7]
1. Materials and Reagents
-
This compound and Daunorubicin (Internal Standard, IS) reference standards
-
HPLC-grade Chloroform, Methanol, Acetonitrile, and Water
-
Formic Acid (LC-MS grade)
-
Low-binding microcentrifuge tubes (1.5 mL)
-
Mouse plasma (collected with an anticoagulant like EDTA)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples on ice.
-
In a 1.5 mL low-binding tube, add 10 µL of plasma.
-
Add 10 µL of the internal standard working solution (Daunorubicin in methanol).
-
Vortex briefly to mix.
-
Add 200 µL of extraction solvent (chloroform:methanol, 4:1 v/v).
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the lower organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (Water with 0.1% Formic Acid).
-
Vortex for 1 minute, then transfer to an autosampler vial for injection.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., Luna Omega C18, 1.6 µm, 2.1 x 50 mm)[7]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: Linear ramp to 90% B
-
4-5 min: Hold at 90% B
-
5.1-7 min: Return to 10% B for re-equilibration
-
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example values, must be optimized on your instrument):
Visualizations
Metabolic Pathway of Doxorubicin
Caption: The major metabolic pathways of Doxorubicin.
Experimental Workflow for Sensitive this compound Detection
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Metabolism of Doxorubicin to the Cardiotoxic Metabolite this compound Is Increased in a Mouse Model of Chronic Glutathione Deficiency: A Potential Role for Carbonyl Reductase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive method for measuring the plasma concentration of doxorubicin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites this compound, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.au.dk [pure.au.dk]
- 12. A Sensitive High Performance Liquid Chromatography Assay for the Quantification of Doxorubicin Associated with DNA in Tumor and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rosj.org [rosj.org]
- 14. mdpi.com [mdpi.com]
- 15. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. LC–MS/MS method development for quantification of doxorubicin and its metabolite 13‐hydroxy doxorubicin in mice biologi… [ouci.dntb.gov.ua]
- 18. air.unimi.it [air.unimi.it]
- 19. ANALYTICAL METHOD VALIDATION OF DOXORUBICIN AND this compound IN VOLUMETRIC ABSORPTIVE MICROSAMPLING BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY | Zendy [zendy.io]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing variability in doxorubicinol measurements between experimental batches
Welcome to the technical support center for doxorubicinol analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in this compound measurements between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important?
A1: this compound is the primary and most cardiotoxic metabolite of doxorubicin, a widely used anthracycline chemotherapy agent. Doxorubicin works by inhibiting the topoisomerase-II enzyme in DNA replication.[1] Measuring this compound levels is crucial for therapeutic drug monitoring as its accumulation is strongly linked to the dose-dependent cardiotoxicity associated with doxorubicin treatment.[1][2]
Q2: What are the common analytical methods for quantifying this compound?
A2: The most common and sensitive methods for quantifying doxorubicin and this compound in biological matrices (such as plasma, serum, tissues, and urine) are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][4][5] High-performance liquid chromatography (HPLC) with fluorescence detection is also used.[3][6] These methods offer high sensitivity and specificity for simultaneous measurement of the parent drug and its metabolites.[3]
Q3: What are acceptable levels of precision and accuracy for this compound quantification assays?
A3: According to regulatory guidelines from bodies like the FDA and EMA, bioanalytical methods should have precision (%CV) and accuracy (%diff or %RE) values within ±15% for most concentration levels.[1][2] For the Lower Limit of Quantification (LLOQ), a variability of up to ±20% is generally considered acceptable.[1][2] Inter- and intra-assay precision for this compound has been reported to be well within 5-15% in validated methods.[3][6]
Q4: What are the key sources of variability in this compound measurements?
A4: Variability can arise from multiple sources, including:
-
Pre-analytical Factors: Sample collection, handling, and storage conditions. Doxorubicin and its metabolites can be sensitive to temperature, pH, and light.[7]
-
Analytical Factors: Inconsistent sample preparation (e.g., protein precipitation, extraction), chromatographic conditions, and mass spectrometer performance.
-
Matrix Effects: Components of the biological sample (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][8][9]
-
Inter-individual Variability: Differences in patient metabolism can lead to a wide range of this compound concentrations, which is a subject of study rather than an experimental error.[10][11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High Variability in Replicate Injections
-
Question: I'm seeing a high coefficient of variation (%CV > 15%) between my triplicate injections of the same sample. What could be the cause?
-
Answer: This issue typically points to problems with the analytical instrument itself.
-
Check the Autosampler: Ensure the injection volume is consistent and there are no air bubbles in the syringe. Carryover from a previous high-concentration sample can also be a cause; run blank injections to check for this.[1][2]
-
Inspect the LC System: Fluctuations in pump pressure can alter the flow rate and retention time, affecting peak area. Check for leaks and ensure the mobile phase is properly degassed. A flow rate of 0.15 mL/min has been shown to produce good chromatograms.[2]
-
Examine the Column: A contaminated or old column can lead to poor peak shape and inconsistent results. Try washing the column or replacing it if necessary.
-
Issue 2: Inconsistent Results Between Experimental Batches (Inter-batch Variability)
-
Question: My quality control (QC) sample measurements are consistent within a single run, but vary significantly from day to day. How can I troubleshoot this?
-
Answer: Inter-batch variability often stems from pre-analytical or sample preparation steps.
-
Standard and QC Sample Preparation: Ensure that stock solutions and working standards are prepared fresh or have been stored under validated stable conditions. Doxorubicin is more stable at low temperatures (4°C), low pH, and in darkness.[7]
-
Sample Extraction Consistency: The efficiency of your sample preparation (e.g., protein precipitation or liquid-liquid extraction) must be consistent. Ensure precise pipetting and consistent timing for incubation and centrifugation steps. The mean extraction recovery should be reproducible, with a %CV of less than 15%.[1]
-
Instrument Calibration: Always run a fresh calibration curve for each batch. Do not rely on a curve generated on a different day. Calibration curves should have a correlation coefficient (r) of >0.98.[10]
-
Matrix Effects: If using different lots of biological matrix for your standards and QCs, variability in matrix components could be a factor. It is recommended to test for matrix effects during method validation.[1][8]
-
Issue 3: Low or No this compound Detected in Samples
-
Question: I am not detecting this compound in samples where it is expected. What should I check?
-
Answer: This could be due to analyte degradation, poor extraction recovery, or insufficient instrument sensitivity.
-
Sample Stability: Doxorubicin can be unstable in certain tissue culture media and whole blood at room temperature.[13][14] Samples should be processed (e.g., centrifuged to plasma) and stored at -20°C or -80°C immediately after collection.[8][14]
-
Extraction Efficiency: Verify the recovery of your extraction method. A low recovery percentage means a significant portion of the analyte is lost during sample preparation.
-
MS/MS Parameters: Re-optimize the mass spectrometer settings, including precursor/product ion selection (e.g., m/z 546.22 > 363.06 for this compound), cone voltage, and collision energy, to ensure maximum sensitivity.[8]
-
Check LLOQ: Ensure your expected sample concentrations are above the validated Lower Limit of Quantification (LLOQ) of your assay.[1][2]
-
Experimental Protocols
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol is a generalized procedure based on validated methods.[2][4][8] Researchers should perform their own validation according to regulatory guidelines.
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare primary stock solutions of doxorubicin, this compound, and an internal standard (IS), such as daunorubicin or hexamethylphosphoramide, in methanol (e.g., at 1 mg/mL).[4]
-
Create working solutions by diluting the stock solutions in methanol or a suitable solvent.
-
Prepare calibration curve standards and QC samples by spiking appropriate amounts of the working solutions into blank control plasma.
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or QC, add 5 µL of the internal standard working solution.
-
Add 150 µL of cold methanol or acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 15,000 g) for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean vial for analysis. Some methods may include an evaporation and reconstitution step to concentrate the sample.[2]
3. LC-MS/MS Analysis
-
LC System: UPLC/HPLC system.
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient of 0.1% acetic acid or formic acid in water (A) and acetonitrile (B).[2][4]
-
Injection Volume: 10 µL.[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
4. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
Quantitative Data Summary
The following tables summarize typical validation parameters from published methods, which can serve as a benchmark for your own assays.
Table 1: Typical Linearity Ranges and LLOQs for this compound
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Dried Blood Spot | 4 - 100 | 4 | [1] |
| Human Plasma | 0.5 - 50 | 0.5 | [2] |
| Mouse Plasma | 1.25 - 25 | 1.25 | [4] |
| Human Plasma | 0.5 - 500 | 0.5 | [10] |
Table 2: Reported Precision and Accuracy for this compound QC Samples
| Biological Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE or %diff) | Reference |
| Dried Blood Spot | 12 (QCL), 50 (QCM), 75 (QCH) | < 15% | < 15% | Within ±15% | [1] |
| Rat Urine | 0.5, 0.75, 1.0 (µg/mL) | < 5% | < 5% | 95.08% - 104.69% | [6] |
| Mouse Plasma | Low, Medium, High QC | 0.9% - 10.9% | 0.9% - 10.9% | -7.7% to 11.3% | [3] |
Visual Guides and Workflows
Diagram 1: General Experimental Workflow
This diagram illustrates the key stages of a typical experiment for quantifying this compound.
Caption: Workflow for this compound Quantification.
Diagram 2: Troubleshooting Decision Tree for Inter-Batch Variability
This diagram provides a logical path to identify the source of inconsistent results between different experimental runs.
Caption: Troubleshooting Inter-Batch Variability.
References
- 1. Development and Validation of Doxorubicin Hydrochloride and this compound Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites this compound, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. ekjcp.org [ekjcp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 12. Comparison of interpatient and intrapatient variability in doxorubicin exposure using a validated limited sampling model in dogs with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Best practices for long-term storage of doxorubicinol standards
This guide provides best practices for the long-term storage and handling of doxorubicinol standards to ensure their stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound standards?
For optimal long-term stability, this compound standards should be stored as a solid (lyophilized powder) at -20°C or colder, protected from light and moisture. Under these conditions, the standard should remain stable for an extended period as specified by the manufacturer.
Q2: How should I store this compound after reconstitution?
Stock solutions of this compound in methanol have been shown to be stable for up to 24 hours at room temperature and for at least 20-30 days when stored at -4°C.[1][2] It is recommended to prepare fresh working solutions from the stock solution for each experiment. If longer-term storage of a solution is necessary, it should be stored at -80°C.
Q3: What solvents are recommended for reconstituting this compound?
Methanol is a commonly used solvent for preparing stock solutions of this compound.[1][2] For aqueous-based assays, further dilution of the methanolic stock solution in the appropriate aqueous buffer is recommended. Ensure the final concentration of methanol in the assay is compatible with the experimental system.
Q4: Is this compound sensitive to light?
Yes, like its parent compound doxorubicin, this compound is photosensitive. All solutions containing this compound should be protected from light by using amber vials or by wrapping containers with aluminum foil.[3][4][5][6]
Q5: How many freeze-thaw cycles can a this compound solution undergo?
While specific data for this compound is limited, a study has shown it to be stable through three freeze-thaw cycles in plasma.[1] However, to minimize the risk of degradation, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of this compound standard. | - Verify the storage conditions and age of the standard. - Prepare a fresh stock solution from a new vial of lyophilized powder. - Assess the purity of the standard using a suitable analytical method (e.g., HPLC). |
| Visible changes in the standard solution (e.g., color change, precipitation) | - Degradation of the compound. - Contamination. - Exceeded solubility in the chosen solvent. | - Discard the solution immediately. - Prepare a fresh solution, ensuring proper handling and storage procedures are followed. - If precipitation occurs, consider using a different solvent or adjusting the concentration. |
| Loss of potency over a shorter than expected timeframe | - Improper storage temperature. - Exposure to light. - Repeated freeze-thaw cycles. | - Review and strictly adhere to the recommended storage conditions (-4°C for short-term, -80°C for long-term solution storage). - Always protect solutions from light. - Aliquot stock solutions to minimize freeze-thaw cycles. |
Data Presentation
Table 1: Stability of this compound Stock Solutions in Methanol
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature | 24 hours | Stable | [1][2] |
| -4°C | 20-30 days | Stable | [1][2] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
This protocol provides a general method for assessing the purity of this compound standards. Method parameters may need to be optimized for your specific instrumentation and requirements.
1. Materials:
- This compound standard
- HPLC-grade methanol
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable mobile phase modifier)
- C18 HPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
- HPLC system with a fluorescence or UV detector
2. Preparation of Mobile Phase:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Filter and degas both mobile phases before use.
3. Preparation of Standard Solution:
- Accurately weigh a small amount of this compound standard.
- Dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Further dilute the stock solution with the initial mobile phase composition to a suitable working concentration (e.g., 10 µg/mL).
4. HPLC Conditions:
- Column: C18, 2.1 x 100 mm, 1.7 µm
- Mobile Phase: Gradient elution (example: start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes)
- Flow Rate: 0.2 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Detection: Fluorescence (Excitation: ~480 nm, Emission: ~560 nm) or UV (~254 nm)
5. Analysis:
- Inject the prepared standard solution.
- Monitor the chromatogram for the appearance of a single major peak corresponding to this compound.
- The presence of significant additional peaks may indicate degradation or impurities. The peak area of this compound can be used to calculate purity relative to a reference standard.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent results with this compound standards.
References
- 1. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Doxorubicin Hydrochloride and this compound Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gerpac.eu [gerpac.eu]
- 5. pfizermedical.com [pfizermedical.com]
- 6. chemopet.co.uk [chemopet.co.uk]
Navigating Pre-Analytical Variability: The Impact of Anticoagulants on Doxorubicinol Stability
Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the integrity of analytical samples is paramount. This is particularly critical in pharmacokinetic and pharmacodynamic studies of cytotoxic agents like doxorubicin and its cardiotoxic metabolite, doxorubicinol. Pre-analytical variables, such as the choice of anticoagulant in blood collection tubes, can significantly influence the stability of these compounds, leading to inaccurate quantification and interpretation of results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of different anticoagulants on this compound stability in blood samples.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood collection when measuring this compound?
A1: Based on available literature, EDTA is generally recommended over heparin for preserving the stability of this compound in whole blood and plasma. Studies have indicated that this compound may be less stable in the presence of heparin, with faster degradation observed at room temperature.[1] The use of citrate has not been extensively studied for its impact on this compound stability, so its use should be validated with in-house stability studies.
Q2: I observed a lower-than-expected concentration of this compound in my samples collected with heparin. What could be the cause?
A2: Lower-than-expected this compound concentrations in heparinized plasma can be attributed to the faster degradation of the metabolite in the presence of this anticoagulant, especially if the samples were stored at room temperature for any length of time before processing and analysis.[1] It is crucial to minimize the time between blood collection and plasma separation/freezing when using heparin.
Q3: Can I use citrated plasma for this compound analysis?
A3: There is currently limited published data directly comparing the stability of this compound in citrated plasma versus EDTA or heparin plasma. Therefore, if you intend to use citrate as an anticoagulant, it is essential to perform a thorough validation of this compound stability under your specific collection, processing, and storage conditions.
Q4: How quickly is doxorubicin converted to this compound in a blood collection tube?
A4: The conversion of doxorubicin to its metabolite, this compound, can occur in vitro after blood collection. One study detected this compound as early as 2 hours after incubation in heparinized whole blood at room temperature, compared to 4 hours in EDTA whole blood.[1] This highlights the importance of rapid sample processing to minimize pre-analytical metabolism.
Q5: What are the optimal storage conditions for blood samples intended for this compound analysis?
A5: To ensure the stability of this compound, it is recommended to process blood samples as quickly as possible after collection. Plasma should be separated by centrifugation and immediately frozen at -20°C or, preferably, -80°C until analysis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable this compound levels | Inappropriate anticoagulant: Use of heparin may lead to rapid degradation of this compound. | Use EDTA as the anticoagulant of choice. If heparin must be used, process samples immediately. |
| Delayed sample processing: In vitro metabolism of doxorubicin to this compound and subsequent degradation of this compound can occur at room temperature. | Centrifuge blood samples to separate plasma within 30 minutes of collection. | |
| Improper storage: this compound is unstable at room temperature and can degrade over time even when frozen at higher temperatures. | Freeze plasma samples at -80°C immediately after separation. | |
| High variability in this compound concentrations between samples | Inconsistent sample handling: Differences in time between collection and processing, or storage temperatures. | Standardize the entire workflow from blood collection to analysis. Ensure all samples are treated identically. |
| Choice of anticoagulant: Using different anticoagulants across a study will introduce variability. | Use a single, validated anticoagulant for all study samples. | |
| Unexpected appearance of this compound in doxorubicin-spiked control plasma | In vitro metabolism: Red blood cells and other blood components can enzymatically convert doxorubicin to this compound. | Prepare control samples in a protein-matched matrix that lacks enzymatic activity or use plasma from a species with low metabolic activity if appropriate. Alternatively, process samples immediately after spiking. |
Quantitative Data Summary
| Anticoagulant | This compound Stability in Plasma (Room Temperature) | Time to this compound Detection in Whole Blood (Room Temperature) |
| EDTA | More stable compared to heparin. | ~ 4 hours |
| Heparin | Rapid degradation observed. | ~ 2 hours |
| Citrate | Data not available. Requires validation. | Data not available. Requires validation. |
Data synthesized from Laubrock et al., 2000, Chromatographia.[1]
Experimental Protocols
Protocol: Assessment of this compound Stability in Whole Blood with Different Anticoagulants
This protocol outlines a method to determine the stability of this compound in whole blood collected with EDTA, heparin, and citrate anticoagulants.
1. Materials:
- This compound analytical standard
- Human whole blood from healthy donors (pooled or individual)
- Blood collection tubes containing K2EDTA, Sodium Heparin, and Sodium Citrate
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile, LC-MS grade
- Formic acid, LC-MS grade
- Internal standard (e.g., a structurally similar, stable molecule)
- Centrifuge capable of 4°C
- Freezer (-80°C)
- LC-MS/MS system
2. Preparation of Spiked Whole Blood: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). b. Dilute the stock solution with PBS to create a spiking solution. c. Gently warm the whole blood collected in each anticoagulant to 37°C. d. Spike the whole blood with the this compound spiking solution to achieve a final concentration relevant to your experimental range (e.g., 100 ng/mL). The volume of the spiking solution should not exceed 1% of the total blood volume. e. Gently mix the spiked blood by inversion.
3. Incubation and Sampling: a. Aliquot the spiked whole blood into separate, labeled microcentrifuge tubes for each time point and anticoagulant. b. Incubate the tubes at room temperature (20-25°C) and at 4°C. c. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), remove one tube for each anticoagulant and temperature condition. d. Immediately centrifuge the tubes at 1500 x g for 15 minutes at 4°C to separate the plasma. e. Transfer the plasma supernatant to a new labeled tube and immediately freeze at -80°C until analysis.
4. Sample Analysis: a. Thaw the plasma samples on ice. b. Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing the internal standard to one volume of plasma. c. Vortex vigorously for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for LC-MS/MS analysis. g. Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
5. Data Analysis: a. Calculate the concentration of this compound at each time point for each anticoagulant and temperature. b. Express the stability as the percentage of the initial concentration remaining at each time point. c. Plot the percentage of this compound remaining versus time for each condition to visualize the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Doxorubicin metabolism and anticoagulant impact on this compound.
References
Technical Support Center: Calibrating Instruments for Consistent Doxorubicinol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of doxorubicinol.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the calibration and operation of instruments for this compound quantification.
Issue 1: Poor Sensitivity or No Signal for this compound
-
Question: I am not detecting a signal for this compound, or the signal is very weak. What are the possible causes and solutions?
-
Answer:
-
Improper Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned for this compound. The multiple reaction monitoring (MRM) transition for this compound is typically m/z 546.22 > 361.05 or 546.22 > 363.05.[1] The cone and collision voltages should be optimized; for example, 42 V and 26 V, respectively, have been used successfully.
-
Suboptimal Ionization Source Conditions: For electrospray ionization (ESI), ensure the capillary voltage (e.g., 3.0 kV), source temperature (e.g., 450°C), and gas flow rates (e.g., 750 L/h for nitrogen) are appropriately set.[2]
-
Inefficient Extraction: this compound may not be efficiently extracted from the biological matrix. Protein precipitation with methanol is a common and effective method.[2][3] Other methods like liquid-liquid extraction or solid-phase extraction (SPE) can also be used.[4][5] The mean extraction recovery should be evaluated and is expected to be above 80%.[6]
-
Analyte Degradation: this compound can be sensitive to light and temperature. Prepare solutions fresh and store them protected from light at appropriate temperatures (e.g., -4°C for short-term and -80°C for long-term storage).[1]
-
Incorrect Mobile Phase Composition: The mobile phase composition is critical for proper chromatographic separation and ionization. A common mobile phase consists of a gradient of 0.1% acetic acid in water and acetonitrile.[1][2]
-
Issue 2: High Background Noise or Interfering Peaks
-
Question: My chromatogram shows high background noise or peaks that interfere with the this compound peak. How can I resolve this?
-
Answer:
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement, leading to inaccurate quantification.[6] To mitigate this, ensure efficient sample clean-up. The internal standard normalized matrix factor should be close to 1 (e.g., 0.91-0.96) with a %CV of less than 15%.[1][6][7]
-
Contaminated LC-MS System: Contaminants in the LC system or mass spectrometer can lead to high background noise. Flush the system with an appropriate cleaning solution.
-
Suboptimal Chromatographic Separation: If interfering peaks co-elute with this compound, optimize the chromatographic method. This can be achieved by adjusting the gradient elution profile, changing the mobile phase composition, or using a different column (e.g., Acquity UPLC BEH C18).[1][3]
-
Issue 3: Inconsistent or Non-Linear Calibration Curve
-
Question: My calibration curve for this compound is not linear or shows high variability. What should I check?
-
Answer:
-
Inaccurate Standard Preparation: Ensure that the stock and working solutions of this compound are prepared accurately. Use a calibrated balance and volumetric flasks.
-
Analyte Instability: As mentioned, this compound can degrade. Prepare fresh calibration standards for each run or ensure the stability of stored standards has been verified.
-
Carryover: High concentration samples can contaminate subsequent injections. This can be assessed by injecting a blank sample after the highest calibration standard. The peak area in the blank should be less than 20% of the LLOQ peak area.[1]
-
Improper Integration: Ensure that the peaks for this compound are integrated correctly and consistently across all calibration standards.
-
Issue 4: Poor Precision and Accuracy in Quality Control Samples
-
Question: My quality control (QC) samples are failing to meet the acceptance criteria for precision and accuracy. What could be the issue?
-
Answer:
-
Inconsistent Sample Preparation: Variability in the sample preparation process, such as pipetting errors or inconsistent extraction times, can lead to poor precision. Ensure the procedure is followed consistently for all samples.
-
Instrument Instability: Fluctuations in the LC-MS system's performance can affect precision and accuracy. Check for stable spray in the ESI source and consistent peak areas for the internal standard.
-
Matrix Effects: As with high background noise, matrix effects can significantly impact the accuracy of quantification.[6] Ensure your method is validated for matrix effects.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this compound quantification using LC-MS/MS across different studies and biological matrices.
| Parameter | Plasma | Dried Blood Spot (DBS) |
| Linearity Range (ng/mL) | 0.5 - 500[3][7] | 4 - 100[1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[2] | 4[1] |
| Intra-day Precision (%CV) | < 11.4% | < 15%[1] |
| Inter-day Precision (%CV) | < 11.4% | < 15%[1] |
| Accuracy (%Bias) | Within ±15% | Within ±15%[1] |
| Mean Extraction Recovery (%) | 93.47% - 96.88% (Protein Precipitation)[8] | 81.30% - 86.71% (Protein Precipitation)[6] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a common method for extracting this compound from plasma.[2][3]
-
To a 250 µL aliquot of plasma, add 50 µL of an internal standard solution (e.g., hexamethylphosphoramide at 100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 250 µL of methanol to precipitate the proteins.
-
Vortex the mixture again for 10 seconds.
-
Centrifuge the sample at 4,006 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis
This protocol provides typical conditions for the chromatographic separation and mass spectrometric detection of this compound.[1][2]
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.15 mL/min.
-
Gradient Elution:
-
Start with 95% A, hold for 2 minutes.
-
Decrease to 10% A over the next 3 minutes.
-
Return to 95% A and re-equilibrate.
-
-
Injection Volume: 10 µL.
-
MS System: Waters Xevo TQD Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 750 L/h.
-
MRM Transition for this compound: m/z 546.22 > 363.05.
-
Cone Voltage: 42 V.
-
Collision Energy: 26 V.
Signaling and Workflow Diagrams
Caption: Metabolic conversion of doxorubicin to this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound quantification.
Caption: Simplified pathway of this compound-induced cardiotoxicity.
References
- 1. Development and Validation of Doxorubicin Hydrochloride and this compound Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct quantitation of free, encapsulated, total doxorubicin and this compound in stabilized frozen human plasma to support a BE study of liposomal doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. dovepress.com [dovepress.com]
- 8. scispace.com [scispace.com]
Validation & Comparative
Doxorubicin vs. Doxorubicinol: A Comparative Analysis of Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiotoxic profiles of the widely used chemotherapeutic agent doxorubicin and its principal metabolite, doxorubicinol. The information presented herein is intended to support research and development efforts aimed at mitigating the cardiac side effects of anthracycline-based cancer therapies.
Executive Summary
Doxorubicin is a cornerstone of many chemotherapy regimens, but its clinical utility is often limited by dose-dependent cardiotoxicity. A significant portion of doxorubicin is metabolized in the body to this compound, which is implicated as a key mediator of these adverse cardiac effects. This guide synthesizes experimental data to compare the direct cardiotoxic effects of both compounds on cardiomyocytes, focusing on mitochondrial health, lysosomal integrity, and the induction of apoptotic pathways. While it is widely cited that this compound is a more potent cardiotoxin, recent in vitro evidence suggests a more complex picture, with doxorubicin exhibiting greater direct cytotoxicity in some experimental models.
Quantitative Comparison of Cardiotoxic Effects
The following tables summarize quantitative data from a comparative in vitro study on human AC16 cardiomyocytes.
Table 1: Effect on Mitochondrial Function (MTT Assay) in AC16 Cardiomyocytes (48h Exposure)
| Compound | Concentration (µM) | Mitochondrial Activity (% of Control) |
| Doxorubicin | 0.5 | 74.58 ± 4.15 |
| 1 | 67.29 ± 3.86 | |
| 2 | 66.10 ± 3.36 | |
| 5 | 57.23 ± 1.82 | |
| 10 | 50.46 ± 2.56 | |
| This compound | 0.5 | 97.47 ± 3.70 |
| 1 | 95.44 ± 3.02 | |
| 2 | 92.43 ± 2.18 | |
| 5 | 87.27 ± 4.05 | |
| 10 | 51.88 ± 8.05 |
Data adapted from a study on human cardiac AC16 cells, showing that doxorubicin induced a more pronounced decrease in mitochondrial activity at lower concentrations compared to this compound[1].
Table 2: Effect on Lysosomal Integrity (Neutral Red Uptake Assay) in AC16 Cardiomyocytes (48h Exposure)
| Compound | Concentration (µM) | Neutral Red Uptake (% of Control) |
| Doxorubicin | 0.5 | 91.94 ± 3.28 |
| 1 | 88.11 ± 3.87 | |
| 2 | 81.30 ± 4.56 | |
| 5 | 77.90 ± 2.42 | |
| 10 | 70.96 ± 2.80 | |
| This compound | 0.5 | 97.47 ± 3.70 |
| 1 | 95.44 ± 3.02 | |
| 2 | 92.43 ± 2.18 | |
| 5 | 87.27 ± 4.05 | |
| 10 | 51.88 ± 8.05 |
Data from the same study indicating that doxorubicin caused a greater reduction in lysosomal integrity at most concentrations tested compared to this compound[1].
Signaling Pathways in Doxorubicin-Induced Cardiotoxicity
Doxorubicin and this compound are known to induce cardiotoxicity through several interconnected signaling pathways, primarily involving oxidative stress, mitochondrial dysfunction, and apoptosis.
Caption: Doxorubicin/Doxorubicinol-induced apoptotic signaling pathway.
Experimental Workflow for Assessing Cardiotoxicity
A generalized workflow for the in vitro assessment of drug-induced cardiotoxicity is outlined below.
Caption: General experimental workflow for in vitro cardiotoxicity assessment.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of doxorubicin and this compound cardiotoxicity are provided below.
Cardiomyocyte Cell Culture and Treatment
-
Cell Line: Human AC16 adult ventricular cardiomyocytes.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate multi-well plates. After reaching 80-90% confluency, the culture medium is replaced with fresh medium containing various concentrations of doxorubicin or this compound. A vehicle control (e.g., DMSO) is run in parallel. The incubation time is typically 24 to 72 hours, depending on the specific assay.
Assessment of Mitochondrial Function (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of mitochondria. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
After the treatment period, the culture medium is removed.
-
MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Assessment of Lysosomal Integrity (Neutral Red Uptake Assay)
-
Principle: The Neutral Red (NR) uptake assay assesses cell viability by measuring the uptake of the NR dye into the lysosomes of viable cells.
-
Procedure:
-
Following treatment, the culture medium is replaced with a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL).
-
Cells are incubated for 2-3 hours to allow for dye uptake.
-
The cells are then washed with a wash buffer (e.g., PBS) to remove excess dye.
-
The incorporated dye is extracted from the lysosomes using a destain solution (e.g., 1% acetic acid in 50% ethanol).
-
The absorbance of the extracted dye is measured at 540 nm.
-
The amount of NR uptake is proportional to the number of viable cells and is expressed as a percentage of the control.
-
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Procedure:
-
After treatment, cells are washed with PBS.
-
Cells are incubated with the JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Cells are washed again with PBS or an assay buffer.
-
The fluorescence is measured using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.
-
Green fluorescence (monomers) is typically measured at an excitation/emission of ~485/530 nm.
-
Red fluorescence (aggregates) is typically measured at an excitation/emission of ~585/590 nm.
-
-
The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential.
-
Assessment of Apoptosis (Caspase-3 Activity Assay)
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. The assay utilizes a specific substrate for caspase-3 (e.g., DEVD-pNA or DEVD-AFC) that, when cleaved by active caspase-3, releases a chromophore (pNA) or a fluorophore (AFC) that can be quantified.
-
Procedure:
-
Following treatment, cells are harvested and lysed to release intracellular contents.
-
The protein concentration of the cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
An equal amount of protein from each sample is incubated with the caspase-3 substrate in an assay buffer.
-
The reaction is incubated at 37°C for 1-2 hours.
-
The absorbance (for pNA at 405 nm) or fluorescence (for AFC at Ex/Em = 400/505 nm) is measured.
-
The caspase-3 activity is calculated based on the signal intensity and normalized to the protein concentration. The results are often expressed as a fold change relative to the control.
-
References
Doxorubicinol vs. Epirubicinol: A Comparative Analysis of Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cardiotoxicity of doxorubicinol and epirubicinol, the principal alcohol metabolites of the widely used anthracycline chemotherapeutic agents doxorubicin and epirubicin, respectively. While direct comparative studies on the cardiotoxicity of these specific metabolites are limited, this guide synthesizes available data on the parent compounds and this compound to infer and present a comparative analysis. The information is intended to support research and development efforts aimed at mitigating the cardiotoxic side effects of anthracycline-based cancer therapies.
Executive Summary
Doxorubicin and epirubicin are highly effective anticancer drugs, but their clinical use is often limited by dose-dependent cardiotoxicity. This cardiac damage is, in part, mediated by their alcohol metabolites, this compound and epirubicinol. Extensive clinical and preclinical data indicate that epirubicin is less cardiotoxic than doxorubicin.[1][2][3][4][5] This difference is attributed to stereochemical variations in their molecular structure, which influences their metabolism and interaction with cardiac cells. Based on this well-established difference between the parent drugs, it is inferred that epirubicinol is likely to be less cardiotoxic than this compound. This guide presents available quantitative data for this compound's cytotoxicity and outlines the key mechanisms of anthracycline-induced cardiotoxicity.
Quantitative Data on Cardiotoxicity
Table 1: Cytotoxicity of this compound in AC16 Human Cardiomyocytes
| Compound | Assay | Cell Line | Incubation Time | IC50 Value |
| This compound | MTT | Differentiated AC16 | 48 hours | Not explicitly calculated, but significant cytotoxicity observed at 5 µM and 10 µM[6] |
Note: The cited study demonstrated a concentration-dependent decrease in cell viability with this compound, with approximately 59% viability at 5 µM and 38% at 10 µM. An exact IC50 value was not provided in the abstract.
While a corresponding IC50 value for epirubicinol is not available from the reviewed literature, the established lower cardiotoxicity of the parent drug, epirubicin, strongly suggests that epirubicinol would exhibit a higher IC50 value (indicating lower toxicity) under similar experimental conditions.
Mechanistic Overview of Cardiotoxicity
The cardiotoxic effects of anthracyclines and their metabolites are multifactorial, primarily revolving around oxidative stress, mitochondrial dysfunction, and the induction of apoptotic pathways in cardiomyocytes.[7][8][9][10][11][12][13][14][15]
Key Mechanisms:
-
Reactive Oxygen Species (ROS) Generation: Anthracyclines undergo redox cycling, leading to the formation of superoxide radicals and hydrogen peroxide. This overwhelms the antioxidant capacity of cardiomyocytes, causing damage to lipids, proteins, and DNA.[8][11][12][13]
-
Mitochondrial Dysfunction: Mitochondria are a primary target of anthracycline toxicity. These drugs and their metabolites can disrupt the mitochondrial respiratory chain, impair ATP production, and induce the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis.[8][16][9][10][17]
-
Calcium Dysregulation: Anthracyclines can interfere with calcium homeostasis in cardiomyocytes, leading to calcium overload in the sarcoplasmic reticulum and mitochondria, which can trigger contractile dysfunction and cell death.
-
Apoptosis Induction: The culmination of ROS-mediated damage, mitochondrial dysfunction, and calcium overload activates intrinsic apoptotic pathways, leading to the programmed death of cardiomyocytes.[7][14][18] This can involve the upregulation of death receptors on the cell surface.[7][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in anthracycline metabolite-induced cardiotoxicity and a typical experimental workflow for its assessment.
Caption: Signaling pathways of anthracycline metabolite-induced cardiotoxicity.
Caption: Experimental workflow for assessing cardiotoxicity.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess cardiotoxicity. Specific parameters such as cell seeding density, reagent concentrations, and incubation times should be optimized for the specific cell line and experimental conditions.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cardiomyocytes (e.g., AC16 or H9c2) in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Expose the cells to a range of concentrations of this compound or epirubicinol for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
-
Cell Seeding and Treatment: Culture and treat cardiomyocytes in a 96-well plate as described for the MTT assay.
-
Probe Loading: After treatment, wash the cells with a suitable buffer and incubate them with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Data Analysis: Quantify the relative ROS levels by comparing the fluorescence of treated cells to that of untreated controls.
Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Assay)
-
Cell Seeding and Treatment: Grow and treat cardiomyocytes on a suitable culture plate or coverslip.
-
JC-1 Staining: After treatment, incubate the cells with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Imaging or Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the fluorescence using a flow cytometer.
-
Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Conclusion
The available evidence strongly suggests that epirubicinol is less cardiotoxic than this compound, mirroring the established safety profile of their parent compounds, epirubicin and doxorubicin. The primary mechanisms of their cardiotoxicity involve the generation of reactive oxygen species, mitochondrial damage, and induction of apoptosis in cardiomyocytes. Further direct comparative studies are warranted to precisely quantify the differential cardiotoxicity of these metabolites and to elucidate the specific molecular mechanisms that underpin these differences. Such research will be invaluable in the development of safer anthracycline-based chemotherapies and effective cardioprotective strategies.
References
- 1. Cardiotoxicity of epirubicin and doxorubicin: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of doxorubicin and epirubicin in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of epirubicin and doxorubicin cardiotoxicity induced by low doses: evolution of the diastolic and systolic parameters studied by radionuclide angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A COMPARATIVE STUDY OF CARDIOVASCULAR TOXICITY OF EPIRUBICIN AND DOXORUBICIN IN PATIENTS WITH BREAST CANCER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Effects of doxorubicin‐induced cardiotoxicity on cardiac mitochondrial dynamics and mitochondrial function: Insights for future interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Mitochondrial Morphology and Respiration in Doxorubicin-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin Cytotoxicity in Differentiated H9c2 Cardiomyocytes: Evidence for Acute Mitochondrial Superoxide Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Icariin Protects H9c2 Rat Cardiomyoblasts from Doxorubicin-Induced Cardiotoxicity: Role of Caveolin-1 Upregulation and Enhanced Autophagic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes Recapitulate the Predilection of Breast Cancer Patients to Doxorubicin–Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Epirubicin induces cardiotoxicity through disrupting ATP6V0A2-dependent lysosomal acidification and triggering ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Liposomal Doxorubicin Formulations Lead to Lower Systemic Exposure of Cardiotoxic Metabolite Doxorubicinol
Researchers and drug development professionals can benefit from a deeper understanding of how liposomal formulations of doorubicin impact the plasma levels of its cardiotoxic metabolite, doxorubicinol. This guide provides a comparative analysis of this compound pharmacokinetics following administration of conventional versus liposomal doxorubicin, supported by experimental data and detailed methodologies.
Encapsulating doxorubicin within liposomes significantly alters its pharmacokinetic profile, generally leading to a longer circulation time and a different tissue distribution compared to the conventional free drug. A key consequence of this altered biodistribution is a reduction in the formation of this compound, the primary and cardiotoxic metabolite of doxorubicin. Clinical studies have consistently demonstrated lower plasma concentrations of this compound in patients treated with liposomal doxorubicin formulations compared to those receiving the conventional form of the drug.
Comparative Pharmacokinetics of this compound
A pivotal study directly comparing a non-pegylated liposomal doxorubicin formulation (Myocet™, TLC D-99) with conventional doxorubicin in patients with metastatic breast cancer revealed significant differences in the pharmacokinetic parameters of this compound. While the metabolite was detected in all patients, its peak plasma concentration (Cmax) was lower and occurred later in the liposomal group. Although the mean total exposure (AUC) to this compound was not statistically different between the two groups in this particular study, the trend towards lower peak concentrations with the liposomal formulation is a clinically relevant finding.[1][2]
Another study comparing two different liposomal formulations, a pegylated (Caelyx®) and a non-pegylated (Myocet™) one, found that this compound was only detected in the plasma of patients who received the non-pegylated formulation.[3] This suggests that the specific composition of the liposome can further influence the metabolic profile of doxorubicin.
The following table summarizes the key pharmacokinetic parameters of this compound for both conventional and a non-pegylated liposomal doxorubicin formulation from a comparative clinical trial.
| Pharmacokinetic Parameter | Conventional Doxorubicin | Liposomal Doxorubicin (Myocet™) |
| This compound Cmax (µM) | Higher | Lower |
| This compound Tmax (h) | Earlier | Later |
| This compound AUC₀-∞ (µM·h) | 1.8 ± 0.4 | 1.5 ± 0.4 |
| Data from a study in patients with metastatic breast cancer receiving 60 mg/m² of either conventional doxorubicin or liposomal doxorubicin (Myocet™) in combination with cyclophosphamide.[1][2] |
The Metabolic Pathway of Doxorubicin to this compound
Doxorubicin is primarily metabolized in the body to this compound through a reduction reaction. This metabolic conversion is a critical step to consider in the overall pharmacology and toxicology of doxorubicin-based therapies.
Metabolic conversion of doxorubicin to this compound.
Experimental Protocols
The quantification of doxorubicin and its metabolite, this compound, in plasma is crucial for pharmacokinetic studies. A widely used and validated method is high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
Protocol for Quantification of Doxorubicin and this compound in Human Plasma by UPLC-MS/MS
This protocol provides a general framework for the simultaneous quantification of doxorubicin and this compound in human plasma. Specific parameters may require optimization based on the instrumentation and reagents available.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard (e.g., daunorubicin).
-
Add 400 µL of an extraction solvent (e.g., acetonitrile containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
UHPLC System: A suitable ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for doxorubicin, this compound, and the internal standard.
-
Doxorubicin: m/z 544.2 → 397.1
-
This compound: m/z 546.2 → 399.1
-
Daunorubicin (IS): m/z 528.2 → 321.1
-
-
Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.
4. Calibration and Quantification
-
Prepare calibration standards and quality control samples by spiking known concentrations of doxorubicin and this compound into blank plasma.
-
Process these standards and controls alongside the study samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of doxorubicin and this compound in the study samples by interpolating their peak area ratios from the calibration curve.
This detailed protocol, along with the comparative pharmacokinetic data, provides valuable insights for researchers working on the development and evaluation of doxorubicin formulations. The consistent observation of lower this compound levels with liposomal formulations underscores their potential to mitigate the cardiotoxicity associated with conventional doxorubicin therapy.
References
- 1. Pharmacokinetics of doxorubicin administered i.v. as Myocet (TLC D-99; liposome-encapsulated doxorubicin citrate) compared with conventional doxorubicin when given in combination with cyclophosphamide in patients with metastatic breast cancer | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics of doxorubicin administered i.v. as Myocet (TLC D-99; liposome-encapsulated doxorubicin citrate) compared with conventional doxorubicin when given in combination with cyclophosphamide in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Analytical Methods for Doxorubicinol Quantification
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. Its clinical utility, however, is often limited by cardiotoxicity, a side effect linked to its principal metabolite, doxorubicinol.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices is therefore paramount for pharmacokinetic studies, therapeutic drug monitoring, and the development of safer doxorubicin formulations. This guide provides a head-to-head comparison of the most prevalent analytical methods for this compound determination: High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
Quantitative Performance at a Glance
The choice of analytical method hinges on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative performance parameters of the three major analytical techniques for this compound quantification.
| Parameter | HPLC-Fluorescence | LC-MS/MS | Capillary Electrophoresis |
| Lower Limit of Quantification (LLOQ) | ~0.3 ng/mL[4] - 5 ng/mL[5][6] | 0.01 ng/mL[7] - 4 ng/mL[8][9] | ~2 µg/L (2 ng/mL)[10][11] |
| Linearity Range | 1.5 - 15000 ng/mL[12] | 0.5 - 500 ng/mL[3][13][14][15] | 10 - 500 ng/mL[16] |
| Precision (%CV) | <15%[4] | <15%[8][17] | <15% at LLOQ[10][11] |
| Accuracy (%Bias) | Within acceptable limits | <20% at LLOQ, <15% for other concentrations[17] | 3.0% at high concentrations, 15.0% at LLOQ[10][11] |
| Sample Volume | 60 µL plasma[5][6] | 10 µL plasma[7] - 250 µL plasma[3][13][14][15] | 10-100 µL plasma[10][11] |
In-Depth Methodologies and Experimental Protocols
A detailed understanding of the experimental protocols is crucial for replicating and adapting these methods. This section outlines the typical procedures for each technique.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection is a robust and widely accessible method for this compound analysis. It leverages the native fluorescence of the molecule for sensitive detection.
Experimental Protocol:
-
Sample Preparation: A common approach involves protein precipitation followed by liquid-liquid extraction. For instance, to 60 µL of plasma, an internal standard (e.g., daunorubicin) is added. The mixture is then extracted with a chloroform/methanol solution. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[5]
-
Chromatographic Separation: A C18 column is typically used for separation. A mobile phase consisting of an acetonitrile and water mixture (e.g., 32:68, v/v) adjusted to an acidic pH (e.g., 2.6) is run at a flow rate of approximately 1 mL/min.[5][6]
-
Detection: The column effluent is monitored by a fluorescence detector with an excitation wavelength of around 470 nm and an emission wavelength of approximately 555 nm.[4][5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for bioanalytical quantification due to its high sensitivity and specificity.
Experimental Protocol:
-
Sample Preparation: Sample preparation often involves a straightforward protein precipitation step. For example, methanol can be added to plasma samples to precipitate proteins. After centrifugation, the supernatant is collected, evaporated, and the residue is reconstituted.[3][13][17] Some methods utilize dried blood spots (DBS), where a small volume of blood is spotted onto filter paper, dried, and then extracted.[8][9]
-
Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) with a C18 column is frequently employed. A gradient elution using a mobile phase of 0.1% acetic acid in water and acetonitrile is common, with a total run time of around 7 minutes.[3][8][13][17]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode is used. The analysis is performed in multiple reaction monitoring (MRM) mode, tracking specific precursor to product ion transitions for doxorubicin and this compound (e.g., m/z 546.22 > 361.05 for this compound).[8][9]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers an alternative with high separation efficiency and low sample volume requirements.
Experimental Protocol:
-
Sample Preparation: For higher concentrations, a simple protein precipitation with acetonitrile is sufficient.[10][11] For lower concentrations, a liquid-liquid extraction with a solvent like chloroform is necessary.[10][11] The dried extract is then reconstituted before injection.
-
Electrophoretic Separation: A fused silica capillary is used. The background electrolyte can be a phosphate buffer at a low pH (e.g., 2.5) with an organic modifier like methanol.[18] For some applications, a borate buffer at a higher pH (e.g., 9.5) with acetonitrile is used.[16]
-
Detection: UV absorption detection is a possibility, but laser-induced fluorescence (LIF) detection provides significantly better sensitivity, with an argon ion laser emitting at 488 nm and a 520 nm cut-off filter for detection.[10][11]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams depict the metabolic pathway of doxorubicin and a generalized workflow for the quantification of this compound.
Caption: Metabolic pathway of doxorubicin to this compound.
Caption: A generalized workflow for this compound analysis.
Conclusion
The selection of an analytical method for this compound quantification is a critical decision in preclinical and clinical research.
-
LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for studies requiring the lowest detection limits and for analyzing complex biological matrices.
-
HPLC with fluorescence detection provides a cost-effective and reliable alternative with good sensitivity, suitable for a wide range of applications.
-
Capillary Electrophoresis is a valuable technique when sample volume is limited and high separation efficiency is required.
Ultimately, the optimal method will depend on the specific research question, the available resources, and the desired performance characteristics. This guide provides the foundational information to make an informed decision for the accurate and reliable quantification of this compound.
References
- 1. Metabolism of Doxorubicin to the Cardiotoxic Metabolite this compound Is Increased in a Mouse Model of Chronic Glutathione Deficiency: A Potential Role for Carbonyl Reductase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of doxorubicin to the cardiotoxic metabolite this compound is increased in a mouse model of chronic glutathione deficiency: A potential role for carbonyl reductase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites this compound, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma | MDPI [mdpi.com]
- 8. Development and Validation of Doxorubicin Hydrochloride and this compound Quantification Method in Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Therapeutic drug monitoring of doxorubicin in paediatric oncology using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of doxorubicin, daunorubicin, and idarubicin by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sysrevpharm.org [sysrevpharm.org]
- 18. Determination of anthracycline antibiotics doxorubicin and daunorubicin by capillary electrophoresis with UV absorption detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Plasma Doxorubicinol Levels as a Predictor of Clinical Cardiotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of plasma doxorubicinol levels with other established biomarkers for the prediction of doxorubicin-induced cardiotoxicity. The information is intended to support research and development efforts aimed at improving the safety of anthracycline-based chemotherapies.
Introduction to Doxorubicin-Induced Cardiotoxicity
Doxorubicin is a potent and widely used anthracycline antibiotic for treating a variety of cancers, including breast cancer, lymphomas, and sarcomas.[1][2] However, its clinical utility is often limited by a dose-dependent cardiotoxicity, which can lead to severe and sometimes fatal congestive heart failure.[2][3] This cardiotoxicity can manifest as acute effects, occurring within days of administration, or as chronic effects, developing months or even years after treatment completion.[1][2] The primary mechanism of doxorubicin's cardiotoxic effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, cardiomyocyte apoptosis.[1]
Doxorubicin is metabolized in the body to several compounds, with this compound being the principal circulating metabolite.[4] There is growing evidence to suggest that this compound is a key mediator of doxorubicin's cardiotoxic effects.
The Role of this compound in Cardiotoxicity
This compound, the alcohol metabolite of doxorubicin, has been shown to be a more potent cardiotoxin than its parent compound. In preclinical studies, this compound demonstrated a greater ability to induce cardiac dysfunction.[5] The accumulation of this compound in cardiac tissue is believed to contribute significantly to the chronic, cumulative cardiotoxicity observed with doxorubicin therapy.[5] This has led to the hypothesis that plasma levels of this compound may serve as a predictive biomarker for clinical cardiotoxicity.
Comparison of Biomarkers for Doxorubicin-Induced Cardiotoxicity
The early detection of doxorubicin-induced cardiotoxicity is crucial for implementing cardioprotective strategies and adjusting treatment regimens. Several biomarkers have been investigated for their ability to predict cardiac damage before significant functional impairment occurs. This section compares plasma this compound with established and other investigational biomarkers.
| Biomarker | Type | Proposed Mechanism of Action | Predictive Value for Cardiotoxicity |
| Plasma this compound | Drug Metabolite | Direct cardiotoxic effects, including inhibition of cardiac ion pumps and induction of oxidative stress.[5] | Largely Investigational. While mechanistically plausible, there is a lack of direct clinical studies correlating plasma this compound levels with the incidence and severity of cardiotoxicity and providing quantitative measures of predictive value. Pharmacokinetic studies show significant inter-individual variability in this compound levels.[6] |
| Cardiac Troponins (cTnI and cTnT) | Protein Biomarker of Myocardial Injury | Released from damaged cardiomyocytes, indicating myocardial injury.[7][8] | Established. High-sensitivity troponin assays can detect subclinical myocardial injury.[1] Early increases in troponin levels have been shown to predict a subsequent decline in Left Ventricular Ejection Fraction (LVEF).[3] However, some argue that their release signifies that cardiac damage has already occurred.[8] |
| Natriuretic Peptides (NT-proBNP) | Peptide Hormone | Released by cardiomyocytes in response to increased ventricular wall stress and volume overload.[3] | Established. Increased NT-proBNP levels can be an early indicator of cardiac dysfunction, sometimes preceding a decline in LVEF.[3] |
| Myeloperoxidase (MPO) | Enzyme | A marker of oxidative stress, a key mechanism in doxorubicin-induced cardiotoxicity.[9] | Investigational. Elevated plasma MPO has been associated with a greater risk of cardiotoxicity.[9] |
| Peripheral Blood Cell (PBC) Gene Expression | Genetic Biomarker | Changes in the expression of specific genes in response to doxorubicin exposure may reflect an individual's susceptibility to cardiotoxicity.[10] | Experimental. Studies have identified gene expression signatures that may predict later impairment of cardiac function, but this approach requires further validation.[10] |
Experimental Protocols
Measurement of Plasma Doxorubicin and this compound
A common and sensitive method for the simultaneous quantification of doxorubicin and this compound in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Sample Preparation:
-
Plasma samples are obtained from patients at specified time points following doxorubicin administration.
-
An internal standard (e.g., daunorubicin) is added to the plasma samples.[4]
-
Proteins are precipitated from the plasma using a solvent such as methanol.
-
The supernatant is collected, evaporated, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis:
-
Chromatographic separation is typically achieved on a C18 reverse-phase column.
-
The mobile phase often consists of a gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of doxorubicin and this compound.
Assessment of Clinical Cardiotoxicity
The primary clinical endpoint for doxorubicin-induced cardiotoxicity is a decline in Left Ventricular Ejection Fraction (LVEF) , which is a measure of the heart's pumping function.
Echocardiography:
-
Two-dimensional (2D) transthoracic echocardiography is the most common imaging modality used to assess LVEF.
-
Standard views of the left ventricle are acquired.
-
The end-diastolic volume (EDV) and end-systolic volume (ESV) of the left ventricle are measured.
-
LVEF is calculated using the formula: LVEF (%) = [(EDV - ESV) / EDV] x 100.
-
Cardiotoxicity is often defined as a decrease in LVEF of >10% to a value below the lower limit of normal (typically <50-55%).[11][12]
Visualizations
Caption: Proposed signaling pathway of doxorubicin-induced cardiotoxicity.
Caption: Experimental workflow for biomarker validation.
Conclusion and Future Directions
The early prediction of doxorubicin-induced cardiotoxicity remains a significant clinical challenge. While established biomarkers such as cardiac troponins and natriuretic peptides have demonstrated predictive value, they often indicate that some level of myocardial injury has already occurred.
Plasma this compound is a promising, mechanistically-based biomarker for doxorubicin-induced cardiotoxicity. Its direct role in cardiac damage suggests that its measurement could provide an earlier and more specific indication of a patient's risk. However, there is a critical need for prospective clinical studies to:
-
Establish a definitive correlation between plasma this compound concentrations and the development of clinical cardiotoxicity.
-
Determine the sensitivity, specificity, and predictive values of plasma this compound for identifying patients at high risk.
-
Directly compare the predictive performance of plasma this compound with established biomarkers like high-sensitivity troponins and NT-proBNP.
Such studies would be invaluable in validating the clinical utility of plasma this compound monitoring and could ultimately lead to more personalized and safer administration of doxorubicin, improving outcomes for cancer patients.
References
- 1. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of doxorubicin and this compound in patients diagnosed with non‐Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of 23‐hydroxybetulinic acid on doxorubicin‐induced cardiotoxicity: a correlation with the inhibition of carbonyl reductase‐mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin and this compound: intra- and inter-individual variations of pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of cardiac troponin I and T, including the evaluation of an ultrasensitive assay, as indicators of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immune response proteins as predictive biomarkers of doxorubicin-induced cardiotoxicity in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subclinical Left Ventricular Dysfunction During Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarkers for Presymptomatic Doxorubicin-Induced Cardiotoxicity in Breast Cancer Patients | PLOS One [journals.plos.org]
- 11. Early decline in left ventricular ejection fraction predicts doxorubicin cardiotoxicity in lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Changes in left ventricular function during chemotherapy with doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Maze: Cross-Species Differences in Doxorubicin to Doxorubicinol Conversion
A Comparative Guide for Researchers and Drug Development Professionals
Doxorubicin, a cornerstone of chemotherapy, faces a metabolic hurdle that significantly impacts its therapeutic window and toxicity profile: its conversion to the less active but more cardiotoxic metabolite, doxorubicinol. This biotransformation, primarily catalyzed by carbonyl reductases, exhibits substantial variability across different species, a critical consideration for preclinical drug development and the extrapolation of animal data to human clinical outcomes. This guide provides a comprehensive comparison of doxorubicin to this compound metabolism across various species, supported by quantitative data, detailed experimental protocols, and visual representations of the key metabolic and experimental pathways.
Quantitative Comparison of Doxorubicin Metabolism
The metabolic conversion of doxorubicin to this compound varies significantly among species, influencing the pharmacokinetic profile and toxicity of the parent drug. The following table summarizes key pharmacokinetic parameters of doxorubicin and this compound in humans, mice, rats, dogs, and rabbits.
| Species | Parameter | Doxorubicin | This compound | AUC Ratio (this compound/Doxorubicin) | Reference |
| Human | Terminal Half-life | ~30 hours | Longer than Doxorubicin | ~0.514 | [1][2] |
| Plasma Clearance | - | - | - | [1] | |
| Mouse | Enzyme Responsible | Carbonyl Reductase 1 (CBR1) accounts for ~25% of activity, other enzymes involved. | - | - | [3][4] |
| Clearance Prediction | Allometric scaling from mouse data can predict human and rat clearance. | - | - | [5] | |
| Rat | Doxorubicin Tissue Conc. (Heart, 4.5 mg/kg at 24h) | 1.81±0.26 nmol/g | - | - | [6] |
| This compound Tissue Conc. (Heart) | - | Elevated after 24 hours and remained stable. | - | [7][8] | |
| Dog | Primary Metabolite | This compound | - | - | [9] |
| Pharmacokinetics | Different distribution and metabolism compared to humans. | Similar plasma levels to humans at therapeutically equivalent doses. | - | [10] | |
| Rabbit | Peak Plasma Conc. (Bolus, 5 mg/kg) | 1739 ± 265 ng/ml | 78 ± 3 ng/ml | - | [11] |
| Peak Plasma Conc. (Infusion, 5 mg/kg) | 100 ± 10 ng/ml | 16 ± 3 ng/ml | - | [11] |
The Engine Room of Metabolism: Key Enzymes
The conversion of doxorubicin to this compound is predominantly carried out by cytosolic enzymes belonging to the superfamily of aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs). In humans, Carbonyl Reductase 1 (CBR1) has been identified as a major enzyme responsible for this reaction in the liver.[12] Studies in mice have also implicated CBR1, although it only accounts for about a quarter of the total this compound formation in the liver, suggesting the involvement of other reductases like Carbonyl Reductase 3 (CBR3).[3][4][13] The interindividual and interspecies differences in the expression and activity of these enzymes are key determinants of the variability in doxorubicin metabolism.
Experimental Protocols
Accurate assessment of doxorubicin and this compound levels is crucial for pharmacokinetic and metabolic studies. Below are detailed methodologies for key experiments cited in the literature.
Sample Preparation from Plasma/Tissue
-
Homogenization: Tissue samples are homogenized in a suitable buffer (e.g., phosphate buffer) on ice.
-
Protein Precipitation: To remove proteins that can interfere with analysis, an organic solvent like acetonitrile or methanol, often containing an internal standard, is added to the plasma or tissue homogenate.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the analytes of interest is carefully transferred to a new tube for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A standard HPLC system equipped with a C18 reverse-phase column is typically used.
-
Mobile Phase: The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A fluorescence detector is commonly employed for sensitive and selective detection of doxorubicin and this compound. The excitation and emission wavelengths are typically set around 480 nm and 560 nm, respectively.
-
Quantification: The concentrations of doxorubicin and this compound in the samples are determined by comparing their peak areas to those of known standards from a calibration curve.
Visualizing the Pathways
To better understand the metabolic process and the experimental procedures, the following diagrams were generated using Graphviz.
Caption: Metabolic conversion of doxorubicin to this compound.
References
- 1. Pharmacokinetics and metabolism of epidoxorubicin and doxorubicin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin and this compound: intra- and inter-individual variations of pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic this compound in Mouse Liver, but the Majority of the this compound-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic this compound in Mouse Liver, but the Majority of the this compound-Forming Activity Remains Unidentified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multiscale Physiologically-based Pharmacokinetic Model for Doxorubicin to Explore its Mechanisms of Cytotoxicity and Cardiotoxicity in Human Physiological Contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. laurentian.scholaris.ca [laurentian.scholaris.ca]
- 8. [PDF] A comparison of doxorubicin and this compound in rat heart and liver tissue following anthracycline administration | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Doxorubicin and this compound pharmacokinetics and tissue concentrations following bolus injection and continuous infusion of doxorubicin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonyl reductase 1 is a predominant doxorubicin reductase in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of doxorubicin to the cardiotoxic metabolite this compound is increased in a mouse model of chronic glutathione deficiency: A potential role for carbonyl reductase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Novel Cardioprotective Agents Against Doxorubicinol Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin, and its metabolite doxorubicinol, are potent anthracycline chemotherapeutics widely used in oncology. However, their clinical utility is significantly hampered by dose-dependent cardiotoxicity, leading to a range of cardiac complications, including cardiomyopathy and heart failure.[1][2] This has spurred extensive research into identifying and evaluating novel cardioprotective agents that can mitigate this cardiac damage without compromising the anti-cancer efficacy of doxorubicin. This guide provides a comparative analysis of promising cardioprotective agents, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.
Comparative Efficacy of Cardioprotective Agents
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of various cardioprotective agents against doxorubicin-induced cardiotoxicity.
Table 1: Effects of Cardioprotective Agents on Cardiac Function (Echocardiography)
| Agent | Animal Model | Doxorubicin Dosage | Key Findings | Reference |
| Dexrazoxane | Rat | 4 mg/kg, twice a week, cumulative dose: 16 mg/kg | Improved left ventricular (LV) systolic function and reduced levels of myocardial stress biomarkers.[3] | [3] |
| Metformin | Rat | 3 mg/kg, every second day, cumulative: 18 mg/kg | Protected left ventricular function.[4] | [4][5] |
| SGLT2 Inhibitors (Empagliflozin) | Mouse | Intraperitoneal injection | Improved heart function and reduced fibrosis.[6] | [6] |
| Statins (Atorvastatin, Simvastatin) | Rat | 2.5 mg/kg, intraperitoneally every other day for 2 weeks | Prevented doxorubicin-induced cardiac damage, maintaining normal levels of cardiac enzymes.[7] | [7] |
| Statins (Fluvastatin) | Mouse | Single injection of 20 mg/kg; i.p. | Improved LV function (LV pressure, +24%; dp/dtmax, +87%; cardiac output, +87%) compared to doxorubicin-only mice.[8][9] | [8][9] |
| Natural Phytocompounds (Resveratrol) | Mouse | Not specified | Mitigates doxorubicin-induced apoptosis of cardiomyocytes.[10] | [10] |
Table 2: Effects of Cardioprotective Agents on Cardiac Injury Biomarkers
| Agent | Animal Model | Doxorubicin Dosage | Biomarker | Key Findings | Reference |
| Dexrazoxane | Human | ≥250 mg/m² | BNP and NT-proBNP | Significantly reduced levels. | [3] |
| Metformin | Rat | 3 mg/kg every second day for two weeks | Troponin-T, LDH, CK-MB | Significant decrease in serum Troponin-T.[11] | [11] |
| Statins (Atorvastatin, Simvastatin) | Rat | 2.5 mg/kg, i.p. every other day for 2-4 weeks | CK-MB, LDH, ALT, AST | Kept normal levels of cardiac enzymes.[7] | [7] |
| Natural Phytocompounds (Lutein) | Rat | 15 mg/kg for 3 days | Troponin-I, CK-MB | Significantly attenuated the increase in troponin-I and CK-MB leakage.[12] | [12] |
Table 3: Histopathological and Apoptotic Changes
| Agent | Animal Model | Doxorubicin Dosage | Key Histopathological/Apoptotic Findings | Reference |
| Metformin | Rat | 4 mg/kg, twice a week, cumulative dose: 16 mg/kg | Eliminated histopathologic changes and reduced cardiomyocyte apoptosis.[5] | [5] |
| SGLT2 Inhibitors (Empagliflozin) | Mouse | Not specified | Reduced fibrosis. | [6] |
| Statins (Atorvastatin, Simvastatin) | Rat | 2.5 mg/kg, i.p. every other day for 2-4 weeks | Prevented progressive cardiomyocyte degeneration, hypertrophy, and extensive vacuolation.[7] | [7] |
| Natural Phytocompounds (Quercetin) | Rat | 2.5 mg/kg for two weeks | Efficiently restored imbalances in antioxidant mechanisms.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments commonly used in the evaluation of this compound-induced cardiotoxicity.
Animal Model of Doxorubicin-Induced Cardiotoxicity
-
Species: Wistar rats or C57BL/6J mice are commonly used.
-
Doxorubicin Administration: Doxorubicin is typically administered via intraperitoneal (i.p.) injection. A common regimen in rats involves cumulative doses ranging from 15 to 20 mg/kg, often administered in divided doses over several weeks to induce chronic cardiotoxicity.[5] For example, 2.5 mg/kg i.p. injections given three times a week for two weeks.
-
Cardioprotective Agent Administration: The novel agent is administered according to its specific pharmacokinetic properties, often starting before the first doxorubicin dose and continuing throughout the study period.
-
Control Groups: A saline-treated control group and a doxorubicin-only treated group are essential for comparison.
Echocardiographic Assessment of Cardiac Function
-
Procedure: Transthoracic echocardiography is performed on anesthetized animals using a high-frequency ultrasound system.
-
Parameters Measured:
-
Left Ventricular Ejection Fraction (LVEF): A key indicator of systolic function.
-
Fractional Shortening (FS): Another measure of systolic function.
-
Left Ventricular Internal Dimensions (LVIDd, LVIDs): To assess chamber size and remodeling.
-
Strain Imaging: Global longitudinal strain (GLS) can detect subtle changes in myocardial function earlier than LVEF.
-
-
Timeline: Measurements are typically taken at baseline (before treatment) and at the end of the study period.
Histopathological Analysis
-
Tissue Preparation: At the end of the experiment, hearts are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: Sections (typically 4-5 μm thick) are stained with Hematoxylin and Eosin (H&E) to visualize overall cardiac morphology.
-
Analysis: Stained sections are examined under a light microscope to assess for doxorubicin-induced damage, which includes myofibrillar loss, cytoplasmic vacuolization, and inflammatory cell infiltration.
Detection of Apoptosis (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Paraffin-embedded heart sections are deparaffinized and rehydrated.
-
Tissues are permeabilized to allow entry of the labeling enzyme.
-
Sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Nuclei are counterstained (e.g., with DAPI) to visualize all cells.
-
Sections are imaged using a fluorescence microscope.
-
-
Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.[9]
Measurement of Cardiac Injury Biomarkers
-
Sample Collection: Blood samples are collected from the animals at the end of the study. Serum or plasma is separated by centrifugation.
-
Biomarkers:
-
Cardiac Troponin I (cTnI) or T (cTnT): Highly specific markers of cardiomyocyte injury.
-
Creatine Kinase-MB (CK-MB): An isoenzyme of creatine kinase that is more specific to the heart than total CK.
-
-
Assay Method: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for rat or mouse cTnI/cTnT and CK-MB are commercially available and provide a quantitative measurement of these biomarkers in the serum.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms of this compound toxicity and the workflow for evaluating protective agents is critical. The following diagrams, generated using the DOT language, visualize these complex relationships.
Caption: Signaling pathways of this compound-induced cardiotoxicity.
Caption: Experimental workflow for evaluating cardioprotective agents.
Caption: Logical relationship between this compound, cardiac damage, and protective agents.
References
- 1. Pathophysiology of Doxorubicin-Mediated Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Subclinical Doxorubicin-induced Cardiotoxicity in a Rat Model by Speckle-Tracking Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. circ.ahajournals.org [circ.ahajournals.org]
- 9. Noninvasive Molecular Imaging of Apoptosis in a Mouse Model of Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ultrastructural and Echocardiographic Assessment of Chronic Doxorubicin-Induced Cardiotoxicity in Rats [archrazi.areeo.ac.ir]
- 12. ejgm.co.uk [ejgm.co.uk]
- 13. actavet.vfu.cz [actavet.vfu.cz]
Doxorubicinol in Doxorubicin-Treated Patients: A Comparative Guide on Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of doxorubicinol levels in patients undergoing doxorubicin treatment, with a focus on the association with cardiotoxicity. Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy for numerous cancers. However, its clinical utility is often limited by a dose-dependent cardiotoxicity, a significant portion of which is attributed to its primary alcohol metabolite, this compound. Understanding the differential levels of this compound in patients who develop cardiotoxicity versus those who do not is crucial for developing safer therapeutic strategies and identifying at-risk individuals.
Quantitative Data on this compound Levels
Direct comparative studies measuring this compound levels in patient cohorts with and without diagnosed cardiotoxicity are limited in publicly available literature. However, by synthesizing data from various studies, we can construct a comparative overview. The following table summarizes key findings on this compound concentrations in different patient contexts. It is important to note that these values are not from a single, direct comparative study and should be interpreted with caution.
| Patient Cohort/Sample Type | This compound Concentration | Study Population | Key Findings & Implications |
| Plasma (Low Cardiotoxicity Incidence) | 1.10–27.00 ng/mL[1][2][3][4] | 30 breast cancer patients with a <4% risk of cardiomyopathy.[1][2][3] | This range may represent typical plasma concentrations in patients who do not develop overt cardiotoxicity. |
| Cardiac Tissue (Autopsy) | Median: 92 ng/g (Range: 0–484 ng/g)[5] | 35 patients who had received doxorubicin antemortem.[5] | This compound is a major metabolite found in the heart tissue, suggesting significant accumulation and a potential role in localized toxicity.[5] |
| Cardiac Tissue (Autopsy) | Factors associated with higher cardiac this compound: cumulative doxorubicin dose, serum total protein, hemoglobin, and uric acid.[5] | 35 patients who had received doxorubicin antemortem.[5] | Suggests that patient-specific physiological factors may influence the accumulation of this cardiotoxic metabolite in the heart.[5] |
Experimental Protocols
Accurate quantification of this compound is paramount for research and potential clinical monitoring. The most common and robust method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on methodologies described in the literature for the simultaneous analysis of doxorubicin and this compound.[1][2][3]
1. Sample Preparation (Protein Precipitation):
-
Collect patient blood samples in appropriate anticoagulant tubes.
-
Centrifuge the blood samples to separate the plasma.
-
To 250 µL of plasma, add a protein precipitating agent (e.g., methanol) to remove larger proteins.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing doxorubicin, this compound, and an internal standard.
2. Chromatographic Separation:
-
Instrument: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as an Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm), is typically used.[1][2][3]
-
Mobile Phase: A gradient elution using two solvents is common. For example, Eluent A could be 0.1% acetic acid in water, and Eluent B could be acetonitrile.[1][2][3]
-
Injection Volume: A small volume, typically around 5-10 µL, of the prepared supernatant is injected into the UHPLC system.
3. Mass Spectrometric Detection:
-
Instrument: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for doxorubicin and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 546.22 > 363.06.[1]
-
Quantification: The concentration of this compound in the plasma sample is determined by comparing the peak area of this compound to that of a known concentration of an internal standard, using a calibration curve generated from standards of known concentrations.
Signaling Pathways and Experimental Workflows
The cardiotoxicity of doxorubicin and its metabolite, this compound, is a multifactorial process involving several interconnected signaling pathways. Below are diagrams illustrating a key metabolic pathway and a proposed mechanism of cardiotoxicity.
References
- 1. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. Analysis of the Doxorubicin and this compound in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin – ScienceOpen [scienceopen.com]
- 5. Concentrations of doxorubicin and its metabolites in human autopsy heart and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Distinct Genomic Signatures of Doxorubicin and its Metabolite, Doxorubicinol: A Comparative Analysis
While direct comparative transcriptomic studies between the widely used chemotherapeutic agent doxorubicin and its primary metabolite, doxorubicinol, remain limited in publicly available research, a comprehensive analysis of existing data on doxorubicin's genomic effects alongside the known biochemical properties of this compound allows for a detailed, albeit partially inferred, comparison. This guide synthesizes the current understanding of their impacts on gene expression, providing researchers, scientists, and drug development professionals with a framework for understanding their differential cellular responses, particularly in the context of cardiotoxicity.
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. Its efficacy, however, is notoriously hampered by a dose-dependent cardiotoxicity, a significant portion of which is attributed to its metabolic conversion to this compound. Emerging evidence suggests that this compound is not merely a less active byproduct but a potent cardiotoxin in its own right, potentially with a distinct mechanism of action at the genomic level. Understanding the differential gene expression profiles induced by these two compounds is therefore critical for developing strategies to mitigate the cardiotoxic side effects of doxorubicin-based therapies.
Comparative Overview of Cellular Impact
While both compounds contribute to cellular damage, their primary mechanisms and subcellular targets appear to differ, suggesting distinct downstream effects on gene expression. Doxorubicin primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of DNA damage response pathways.[1] In contrast, this compound exhibits a lower affinity for DNA and tends to accumulate in lysosomes, hinting at a mechanism that may be less reliant on direct nuclear DNA damage and more involved in lysosomal dysfunction and altered autophagy.
Gene Expression Profiles: A Tale of Two Molecules
The following sections detail the known and inferred gene expression changes following exposure to doxorubicin and this compound.
Doxorubicin-Induced Gene Expression Changes
Extensive research has characterized the transcriptomic alterations induced by doxorubicin across various cell types, particularly cardiomyocytes. These changes reflect its primary mechanisms of action, including DNA damage, oxidative stress, and induction of apoptosis.
Table 1: Differentially Expressed Genes Following Doxorubicin Exposure in Cardiomyocytes
| Gene Category | Representative Genes (Upregulated) | Representative Genes (Downregulated) | Associated Cellular Process |
| DNA Damage Response | CDKN1A (p21), GADD45A, BAX, PMAIP1 (Noxa) | CCNB1, PLK1, CDC20 | Cell cycle arrest, Apoptosis |
| Oxidative Stress | HMOX1, NQO1, GCLM | SOD2 (initially, may be upregulated later) | Cellular defense against reactive oxygen species |
| Apoptosis | BAX, PUMA, NOXA, FAS, TNFRSF10B (DR5) | BCL2, XIAP | Programmed cell death |
| Cardiac Muscle Contraction | ACTA1, TNNI3, MYL2 | Myofibrillar disarray and contractile dysfunction | |
| Mitochondrial Function | Genes encoding electron transport chain components | Impaired energy metabolism | |
| Autophagy | SQSTM1 (p62) | PINK1, PARK2 | Altered mitochondrial quality control |
Inferred this compound-Induced Gene Expression Profile
Given the lack of direct transcriptomic data for this compound, its gene expression profile is hypothesized based on its known biochemical characteristics:
-
Reduced DNA Damage Signature: Due to its lower affinity for DNA, this compound is expected to induce a less pronounced upregulation of genes involved in the canonical DNA damage response (e.g., CDKN1A, GADD45A) compared to doxorubicin.
-
Lysosomal Stress and Autophagy-Related Genes: Its accumulation in lysosomes suggests a potential for significant alterations in genes related to lysosomal function, autophagy, and cellular clearance pathways. Upregulation of genes encoding lysosomal hydrolases and proteins involved in autophagosome formation might be anticipated.
-
Mitochondrial and Metabolic Dysfunction: As a potent cardiotoxin, this compound likely contributes to mitochondrial dysfunction. This would be reflected in the altered expression of genes involved in oxidative phosphorylation, fatty acid metabolism, and ATP synthesis.
-
Inflammatory and Fibrotic Pathways: Chronic cardiotoxicity often involves inflammation and fibrosis. It is plausible that this compound exposure leads to the upregulation of pro-inflammatory cytokines and genes involved in extracellular matrix remodeling.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by doxorubicin and a proposed experimental workflow for a comparative transcriptomic analysis.
Caption: Doxorubicin-induced cardiotoxicity signaling pathways.
Caption: Proposed workflow for comparative gene expression analysis.
Experimental Protocols
The following provides a generalized methodology for investigating the gene expression profiles of doxorubicin and this compound in a cardiomyocyte model, based on common practices in the field.
1. Cell Culture and Treatment:
-
Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a clinically relevant model.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with equimolar concentrations of doxorubicin, this compound, or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
3. RNA Sequencing (RNA-Seq):
-
Library Preparation: RNA-Seq libraries are prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Data Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner (e.g., STAR).
-
Differential Gene Expression Analysis: Aligned reads are quantified, and differential gene expression between treatment groups and the control is determined using software packages such as DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the lists of differentially expressed genes to identify significantly affected biological processes and signaling pathways.
5. Validation of Gene Expression Changes:
-
Key differentially expressed genes identified by RNA-Seq are validated using quantitative real-time PCR (qRT-PCR).
-
cDNA is synthesized from the extracted RNA, and qRT-PCR is performed using gene-specific primers and a suitable master mix.
-
Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
References
Reversing Doxorubicinol-Induced Cardiac Dysfunction: A Comparative Guide to Therapeutic Strategies
For researchers, scientists, and drug development professionals, understanding the potential for reversal of cardiac damage induced by doxorubicin and its potent metabolite, doxorubicinol, is a critical area of investigation. While much of the focus has been on preventing cardiotoxicity, this guide provides a comparative overview of therapeutic strategies aimed at reversing established cardiac dysfunction, supported by available experimental data and detailed methodologies.
Doxorubicin, a cornerstone of many chemotherapy regimens, is known for its dose-dependent cardiotoxicity, a significant portion of which is attributed to its alcohol metabolite, this compound. This compound is not only more cardiotoxic than its parent compound but also has a longer half-life, contributing to progressive and often irreversible heart damage. The reversibility of this damage is a complex issue, with evidence suggesting that early intervention is key to improving cardiac function. This guide synthesizes findings from preclinical and clinical studies to compare different therapeutic approaches for reversing anthracycline-induced cardiomyopathy.
Comparative Efficacy of Therapeutic Interventions
While specific studies on the reversal of this compound-induced cardiac dysfunction are limited, research into doxorubicin-induced cardiotoxicity provides valuable insights. The following table summarizes the comparative efficacy of various therapeutic agents in preclinical models, focusing on the reversal of established cardiac damage.
| Therapeutic Agent | Animal Model | Dosing Regimen for Induction of Cardiotoxicity | Treatment Protocol for Reversal | Key Findings in Cardiac Function Recovery |
| Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Enalapril) | Murine | Doxorubicin (cumulative dose) | Administered after documented cardiac dysfunction | Early administration (within 2 months of chemotherapy completion) showed normalization of LVEF in 64% of patients in a clinical study.[1] |
| Beta-Blockers (e.g., Carvedilol, Metoprolol) | Murine, Rat | Doxorubicin (cumulative dose) | Administered after documented cardiac dysfunction | In combination with ACE inhibitors, showed improved cardiac recovery.[1][2] Some studies suggest a modest benefit in preventing LVEF decline.[3] |
| Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) (e.g., Sacubitril/Valsartan) | Human Case Reports | Doxorubicin-based chemotherapy | Initiated after diagnosis of chemotherapy-related cardiomyopathy | Showed significant improvement in LVEF and reversal of cardiac remodeling in patients who did not respond to standard heart failure therapy.[4] |
| Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors (e.g., Empagliflozin) | Murine | Doxorubicin (cumulative dose) | Administered after doxorubicin treatment | Demonstrated positive effects on doxorubicin-induced cardiomyopathy in animal models, suggesting a potential for reversal.[4] |
| Statins (e.g., Rosuvastatin, Atorvastatin) | Murine, Rat | Doxorubicin (cumulative dose) | Pre-treatment or co-administration | Primarily studied for prevention, but have shown to reduce myocardial fibrosis and improve cardiac function in animal models.[5] |
| Dexrazoxane | Murine, Human | Co-administered with Doxorubicin | Primarily a cardioprotectant | Reduces the risk of LVEF decline and heart failure when given with doxorubicin.[5] Its role in reversing established damage is less clear. |
| Phytochemicals (e.g., Quercetin, Resveratrol) | Rat | Doxorubicin (single or multiple doses) | Co-administration or post-treatment | Showed potential in reducing oxidative stress and apoptosis, leading to improved cardiac function in preclinical models.[6][7] |
| Dantrolene | Murine | Doxorubicin | Administered alongside doxorubicin | Protected against the decline in left ventricular ejection fraction in a preclinical model.[8] |
Experimental Protocols for Assessing Reversibility
Evaluating the efficacy of a therapeutic intervention in reversing this compound-induced cardiac dysfunction requires robust experimental protocols. Below are key methodologies employed in preclinical studies.
Induction of Cardiotoxicity
A common approach to induce chronic cardiotoxicity in animal models, such as rats or mice, is the cumulative administration of doxorubicin.
-
Animal Model: Male Wistar rats or C57BL/6 mice are frequently used.
-
Doxorubicin Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections of doxorubicin are administered. A typical regimen involves weekly injections of 2.5 mg/kg for 6 weeks to reach a cumulative dose of 15 mg/kg.
-
Confirmation of Cardiac Dysfunction: Cardiac function is assessed using echocardiography to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS). A significant decrease in these parameters from baseline confirms the establishment of cardiomyopathy.
Therapeutic Intervention and Monitoring
Once cardiac dysfunction is established, the therapeutic agent is administered.
-
Treatment Groups: Animals are randomly assigned to a control group (receiving vehicle), a doxorubicin-only group, and one or more treatment groups (receiving doxorubicin and the therapeutic agent).
-
Administration of Therapeutic Agent: The route and dose of the therapeutic agent are based on its pharmacokinetic and pharmacodynamic properties.
-
Longitudinal Monitoring: Cardiac function is monitored via serial echocardiography at regular intervals (e.g., weekly or bi-weekly) throughout the treatment period and a subsequent follow-up period.
-
Endpoint Analysis: At the end of the study, hearts are harvested for histological analysis (to assess fibrosis and cardiomyocyte size), molecular analysis (to measure markers of apoptosis, oxidative stress, and inflammation), and biochemical assays.
Key Assessment Parameters
-
Echocardiography: LVEF, FS, left ventricular internal dimensions (LVIDd, LVIDs), and wall thickness.
-
Histopathology: Hematoxylin and eosin (H&E) staining for general morphology and myocyte size, Masson's trichrome or Picrosirius red staining for fibrosis.
-
Biomarkers: Serum levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP).
-
Molecular Markers: Western blotting or qPCR for proteins and genes involved in apoptosis (e.g., Caspase-3, Bax, Bcl-2), oxidative stress (e.g., SOD, Catalase), and inflammation (e.g., TNF-α, IL-6).
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways involved in both the damage and recovery of cardiac tissue is crucial for developing targeted therapies.
Signaling Pathways in this compound-Induced Cardiac Damage
Doxorubicin and this compound induce cardiotoxicity through multiple mechanisms, primarily centered around oxidative stress and mitochondrial dysfunction.
Caption: this compound-induced cardiac damage pathways.
Experimental Workflow for Assessing Reversibility
A typical experimental workflow to assess the potential of a compound to reverse this compound-induced cardiotoxicity is outlined below.
Caption: Workflow for preclinical reversibility studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Summary of Clinical Trials for the Prevention and Treatment of Cardiomyopathy Related to Anthracyclines and HER2-Targeted Agents - American College of Cardiology [acc.org]
- 4. Anthracyclines-Induced Cardiac Dysfunction: What Every Clinician Should Know - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Therapeutics for Anthracycline Induced Cardiotoxicity [frontiersin.org]
- 6. Reversal of Doxorubicin-induced Cardiotoxicity by Using Phytotherapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of Doxorubicin-Induced Cardiotoxicity by Co-Administration of Smart Liposomal Doxorubicin and Free Quercetin: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthracycline-induced cardiomyopathy: Is there a new light at the end of the tunnel? - PMC [pmc.ncbi.nlm.nih.gov]
Doxorubicinol as a Predictive Biomarker for Doxorubicin Cardiotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of doxorubicinol and other established biomarkers for the prediction of doxorubicin-induced cardiotoxicity. The information is intended to assist researchers and clinicians in making informed decisions regarding patient monitoring and the development of safer chemotherapeutic strategies.
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy for numerous cancers. However, its clinical utility is significantly hampered by the risk of dose-dependent cardiotoxicity, which can lead to irreversible heart failure.[1] Early prediction of patients at risk is crucial for implementing cardioprotective measures. This guide evaluates the evidence supporting this compound, the primary alcohol metabolite of doxorubicin, as a predictive biomarker and compares it with currently utilized biomarkers such as cardiac troponins (cTn) and N-terminal pro-B-type natriuretic peptide (NT-proBNP).
Comparative Analysis of Predictive Biomarkers
While extensive research supports the use of cardiac troponins and NT-proBNP in monitoring for doxorubicin-induced cardiotoxicity, direct head-to-head clinical trials comparing their predictive performance with this compound are currently limited in the published literature. The following tables summarize the available data on each biomarker.
Table 1: Performance of Biomarkers in Predicting Doxorubicin-Induced Cardiotoxicity
| Biomarker | Mechanism of Release/Action | Predictive Value | Key Findings |
| This compound | This compound is the primary and more cardiotoxic metabolite of doxorubicin. Its accumulation in cardiac tissue is thought to contribute significantly to chronic cardiotoxicity. | Emerging | Elevated plasma levels of this compound have been associated with doxorubicin administration. However, specific sensitivity, specificity, and AUC values for predicting cardiotoxicity are not yet well-established in large-scale comparative studies. |
| Cardiac Troponin I/T (cTnI/cTnT) | Released from damaged cardiomyocytes, indicating myocardial injury. | Established | High-sensitivity troponin assays can detect subclinical cardiac injury.[1] Elevated levels during or after chemotherapy are associated with a subsequent decline in Left Ventricular Ejection Fraction (LVEF).[1] |
| NT-proBNP | Released by cardiomyocytes in response to increased ventricular wall stress and volume overload. | Established | Elevated levels can indicate early signs of cardiac strain and have been shown to predict the development of doxorubicin-induced cardiotoxicity.[2][3] A significant rise in NT-proBNP after the first dose of chemotherapy may predict subsequent LVEF reduction.[2] |
Table 2: Quantitative Data on Biomarker Performance
| Biomarker | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| This compound | Not Established | Not Established | Not Established | Further validation studies are required to determine the predictive accuracy of this compound. |
| Cardiac Troponins (High-Sensitivity) | High (for detecting myocardial injury) | Moderate to High | Varies by study | A machine learning model integrating routine blood biomarkers (not including troponins) and clinical measures achieved a sensitivity of 0.89 and specificity of 0.69 for predicting doxorubicin cardiotoxicity.[4] |
| NT-proBNP | High (for detecting cardiac dysfunction) | Moderate | Varies by study | Elevated NT-proBNP levels are significantly associated with the development of cardiac dysfunction in patients receiving doxorubicin.[3] |
Signaling Pathways in Doxorubicin Cardiotoxicity
Doxorubicin-induced cardiotoxicity is a multifactorial process involving several interconnected signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets and for the rational development of predictive biomarkers.
Figure 1. Key signaling pathways implicated in doxorubicin-induced cardiotoxicity.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is essential for their clinical validation. This section details the methodologies for the quantification of this compound and established cardiac biomarkers.
Measurement of Doxorubicin and this compound in Human Plasma
This protocol is based on a validated ultra-high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
1. Sample Preparation:
-
Collect 250 µL of human plasma.
-
Perform protein precipitation by adding methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatography Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (Eluent A) and acetonitrile (Eluent B).
-
Flow Rate: 0.15 mL/min.
-
Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Monitor the specific mass-to-charge ratio (m/z) transitions for doxorubicin, this compound, and an internal standard.
3. Quantification:
-
Construct a calibration curve using known concentrations of doxorubicin and this compound.
-
Determine the concentrations in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Serum NT-proBNP in the early detection of doxorubicin-induced cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma concentrations of NT-pro-BNP and cardiac troponin-I in relation to doxorubicin-induced cardiomyopathy and cardiac function in childhood malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting doxorubicin-induced cardiotoxicity in breast cancer: leveraging machine learning with synthetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxorubicin vs. Doxorubicinol: A Comparative Guide to Their Mitochondrial Effects
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is significantly hampered by dose-dependent cardiotoxicity, a major side effect that can lead to severe and irreversible heart failure. Emerging evidence strongly suggests that the primary metabolite of doxorubicin, doxorubicinol, plays a crucial, and perhaps even more detrimental, role in this cardiotoxicity. Both compounds exert their toxic effects in large part through the disruption of mitochondrial function. This guide provides a detailed comparison of the mitochondrial effects of doxorubicin and its metabolite, this compound, supported by experimental data and protocols to aid researchers in this critical area of study.
Quantitative Comparison of Mitochondrial and Sarcoplasmic Reticulum Effects
While direct quantitative comparisons of all mitochondrial effects are not extensively available in the current literature, existing data clearly indicates that this compound is a more potent inhibitor of key mitochondrial and sarcoplasmic reticulum enzymes involved in cardiac function.
| Parameter | Doxorubicin | This compound | Fold Difference (Potency) | Reference |
| Inhibition of Mitochondrial F0F1 ATP Synthase | Less Potent | Markedly More Potent | - | [1] |
| Inhibition of Sarcoplasmic Reticulum Ca2+-ATPase (SERCA2a) | Less Potent | Markedly More Potent | - | [1] |
| Inhibition of Sarcolemmal Na+/K+-ATPase | Less Potent | Markedly More Potent | - | [1] |
Note: Specific IC50 values for the inhibition of F0F1 ATP synthase and Na+/K+-ATPase by both compounds were not provided in the cited literature, which describes this compound as "markedly more potent"[1].
One study demonstrated that preincubation with 10 μM this compound significantly reduced Ca2+ uptake by SERCA2a to 73-75% of the control rate, whereas doxorubicin at the same concentration did not cause significant inhibition[2].
Key Mitochondrial Effects: A Head-to-Head Comparison
Inhibition of the Electron Transport Chain and Oxidative Phosphorylation
Both doxorubicin and this compound disrupt the mitochondrial electron transport chain (ETC), leading to impaired ATP synthesis. Doxorubicin is known to inhibit the activity of mitochondrial respiratory chain complexes, particularly Complex I[3]. This inhibition disrupts the flow of electrons, leading to a decrease in the efficiency of oxidative phosphorylation.
This compound has been shown to be a more potent inhibitor of the mitochondrial F0F1 ATP synthase (Complex V), the enzyme responsible for the final step of ATP production[1]. This direct inhibition of ATP synthesis can rapidly deplete cellular energy stores, which is particularly detrimental to the high-energy-demanding cardiomyocytes.
Generation of Reactive Oxygen Species (ROS)
A primary mechanism of doxorubicin-induced cardiotoxicity is the generation of reactive oxygen species (ROS). Doxorubicin can undergo redox cycling, a process that generates superoxide radicals and other ROS. This leads to oxidative stress, causing damage to mitochondrial DNA, proteins, and lipids. While direct comparative studies on the rate of ROS production are scarce, the enhanced mitochondrial disruption caused by this compound suggests it may lead to a greater or more sustained generation of ROS. Doxorubicin has been shown to induce a dose-dependent increase in intracellular and mitochondrial ROS production[4].
Alteration of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is crucial for ATP production and overall mitochondrial health. Doxorubicin causes a dose-dependent decrease in ΔΨm[5][6]. This depolarization is an early indicator of mitochondrial dysfunction and can trigger the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis. Given this compound's more potent effects on other mitochondrial parameters, it is highly probable that it also induces a more significant and rapid decline in ΔΨm.
Disruption of Calcium Homeostasis
Both compounds interfere with intracellular calcium homeostasis, a critical factor in cardiac muscle contraction and relaxation. This compound is a significantly more potent inhibitor of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) than doxorubicin[1][2]. SERCA2a is responsible for pumping calcium back into the sarcoplasmic reticulum during diastole. Inhibition of this pump leads to elevated cytosolic calcium levels, which can cause mitochondrial calcium overload, further exacerbating mitochondrial dysfunction and triggering cell death pathways.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in doxorubicin- and this compound-induced mitochondrial dysfunction and a general workflow for their experimental assessment.
Caption: Signaling pathways of mitochondrial toxicity.
Caption: Workflow for mitochondrial toxicity assessment.
Caption: this compound's role in cardiotoxicity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible research in this area.
Measurement of Mitochondrial Respiration
-
Cell Culture: Plate H9c2 cardiomyocytes or primary cardiomyocytes in a Seahorse XF Cell Culture Microplate.
-
Treatment: Treat cells with varying concentrations of doxorubicin or this compound for a predetermined time.
-
Assay: Use a Seahorse XFe96/XFe24 Analyzer to measure the oxygen consumption rate (OCR). The mitochondrial stress test is performed by sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples ATP synthesis from oxygen consumption), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
-
Cell Culture and Treatment: Culture and treat cardiomyocytes as described above.
-
Staining: Incubate the cells with MitoSOX™ Red, a fluorescent probe that specifically detects mitochondrial superoxide.
-
Imaging and Quantification: Visualize the fluorescence using a fluorescence microscope or quantify it using a fluorescence plate reader. The increase in red fluorescence is proportional to the amount of mitochondrial superoxide produced.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Culture and Treatment: Culture and treat cardiomyocytes as described above.
-
Staining: Incubate the cells with the JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Quantification: Measure the fluorescence intensity of both red and green channels using a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Measurement of Sarcoplasmic Reticulum Ca2+-ATPase (SERCA2a) Activity
-
Vesicle Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue.
-
Treatment: Preincubate the SR vesicles with doxorubicin or this compound.
-
Ca2+ Uptake Assay: Measure the rate of Ca2+ uptake into the SR vesicles using a Ca2+-sensitive dye (e.g., Fura-2 or Indo-1) or a Ca2+ electrode in the presence of ATP.
-
Data Analysis: The rate of decrease in extra-vesicular Ca2+ concentration reflects the SERCA2a activity. Compare the rates between treated and untreated vesicles.
Conclusion
The available evidence strongly indicates that this compound, the primary metabolite of doxorubicin, is a more potent cardiotoxin, largely due to its enhanced ability to disrupt mitochondrial function and sarcoplasmic reticulum calcium handling. While further research is needed to provide a complete quantitative comparison of all mitochondrial effects, the current data underscores the importance of considering the metabolic fate of doxorubicin in the development of strategies to mitigate its cardiotoxicity. The experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and to evaluate the efficacy of potential cardioprotective agents. A deeper understanding of the distinct mitochondrial effects of doxorubicin and this compound is critical for the development of safer and more effective cancer therapies.
References
- 1. Doxorubicin cardiotoxicity may be caused by its metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse Effects of Doxorubicin and Its Metabolic Product on Cardiac RyR2 and SERCA2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial Responses to Sublethal Doxorubicin in H9c2 Cardiomyocytes: The Role of Phosphorylated CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of Mitochondrial Activity to Doxorubicin-Resistance in Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Doxorubicinol: A Comprehensive Guide for Laboratory Professionals
Proper management and disposal of doxorubicinol, a cytotoxic metabolite of doxorubicin, are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes the risk of exposure and contamination. This guide provides detailed procedures for the handling and disposal of this compound-contaminated materials in a research setting.
Core Principles of this compound Waste Management
All materials contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of in accordance with local and national regulations.[1] The primary goal is to prevent the release of the cytotoxic agent into the environment and to protect personnel from exposure. Key principles include proper segregation, containment, and labeling of all waste streams.
Personal Protective Equipment (PPE)
When handling this compound or its contaminated waste, wearing appropriate Personal Protective Equipment (PPE) is mandatory. This creates a crucial barrier against accidental exposure through skin contact, inhalation, or ingestion.
Recommended PPE includes:
-
Gloves: Two pairs of chemical-resistant nitrile gloves are recommended.[2][3]
-
Lab Coat/Gown: A disposable, long-sleeved gown should be worn.[2][4]
-
Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.[2]
-
Respiratory Protection: An N95 or higher-rated respirator may be required, especially when there is a risk of generating aerosols or handling the powdered form of the compound.[2][5]
Decontamination and Disposal Procedures
A systematic approach to decontamination and disposal is essential. The following table summarizes key quantitative parameters for common procedures.
| Procedure | Agent/Method | Concentration/Time | Application Notes |
| Surface Decontamination | Sodium Hypochlorite (Bleach) Solution | 10% household bleach solution (approx. 0.5% NaOCl)[3][6] | Prepare fresh daily.[3] Apply to the contaminated surface and allow for sufficient contact time before wiping. |
| Reusable Glassware/Tools | Soaking in Bleach Solution | 10% household bleach solution | Soak for 24 hours to effectively decontaminate non-porous items.[6] |
| Animal Waste Management | Segregation and Incineration | 4 to 7 days post-administration | Bedding and carcasses from animals treated with doxorubicin/doxorubicinol are considered hazardous during this period.[2][3][5] |
Step-by-Step Disposal Protocol for this compound Waste
-
Segregation at the Source: Immediately after generation, all this compound-contaminated waste must be segregated from regular laboratory trash. This includes items such as pipette tips, tubes, flasks, absorbent pads, and contaminated PPE.[6]
-
Waste Containment:
-
Sharps: All needles and syringes must be placed directly into a designated, puncture-proof sharps container labeled for cytotoxic waste, which is destined for incineration.[2][3][6] Do not recap or bend needles.[2][3]
-
Solid Waste: Contaminated items like gloves, gowns, and labware should be collected in thick, leak-proof plastic bags or containers clearly marked with "Cytotoxic Waste" or "Chemotherapeutic Waste" labels.[4][6] It is often recommended to double-bag this waste.[4]
-
Liquid Waste: Unused or leftover this compound solutions should be collected for chemical waste disposal.[6] Do not pour any this compound-containing solutions down the sink.[4]
-
-
Storage: Store waste in a designated, secure area with restricted access, away from general lab traffic, until it can be collected by a licensed hazardous waste disposal service.
-
Disposal: Arrange for the collection and incineration of the cytotoxic waste by a certified hazardous waste management company.[3] Ensure all local and national regulations for the disposal of carcinogenic and cytotoxic materials are followed.
Experimental Protocol: Decontamination of Non-Porous Labware
This protocol details the steps for decontaminating reusable, non-porous laboratory equipment (e.g., glassware, stir bars) that has come into contact with this compound.
Materials:
-
10% household bleach solution (prepared fresh)
-
Appropriate PPE (double nitrile gloves, lab coat, eye protection)
-
Designated soaking container (e.g., a large plastic tub)
-
Tongs for handling items
-
Standard laboratory detergent
-
Deionized water
Procedure:
-
Pre-cleaning: While wearing full PPE, carefully rinse the contaminated labware with a small amount of an appropriate solvent (if applicable and safe) to remove gross contamination. Collect this rinse as hazardous liquid waste.
-
Preparation of Soaking Bath: In a well-ventilated area, such as a chemical fume hood, prepare a 10% bleach solution by mixing one part household bleach with nine parts water in the designated soaking container.[3]
-
Soaking: Carefully place the pre-cleaned labware into the bleach solution using tongs. Ensure all contaminated surfaces are fully submerged.
-
Decontamination Time: Allow the labware to soak for a minimum of 24 hours to ensure complete inactivation of the cytotoxic compound.[6]
-
Rinsing: After the soaking period, use tongs to remove the labware from the bleach solution. Rinse the items thoroughly with copious amounts of tap water, followed by a final rinse with deionized water.
-
Final Cleaning: Wash the labware with a standard laboratory detergent, rinse again, and allow to dry completely before reuse.
-
Waste Disposal: The used bleach solution should be disposed of as hazardous chemical waste, following institutional guidelines.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound-contaminated materials.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Doxorubicinol
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of Doxorubicinol, a potent cytotoxic agent. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This information is intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE, which should be worn at all times when working with the compound, including during preparation, administration, and disposal.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately if contaminated and every 30-60 minutes during prolonged procedures. Cuffs should overlap with the sleeves of the gown.[1][2] |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Gowns should be changed immediately if contaminated.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[1] |
| Respiratory Protection | N95 or Higher Respirator | An N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, such as weighing the powdered form, a powered air-purifying respirator (PAPR) is recommended.[1] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required in all laboratory areas where this compound is handled. |
| Additional Protection | Sleeve Covers | Disposable sleeve covers can provide an extra layer of protection and should be worn over the gown sleeves.[2] |
II. Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the essential steps for safe handling.
Experimental Protocol: Step-by-Step Guidance
1. Preparation of the Work Area:
-
All work with this compound must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet (BSC).[2]
-
Cover the work surface with plastic-backed absorbent pads to contain any potential spills.[1]
-
Ensure a dedicated hazardous waste container and sharps container are within immediate reach.
2. Personal Protective Equipment (PPE) Donning Sequence:
-
Perform hand hygiene.
-
Don inner gloves.
-
Don disposable gown.
-
Don outer gloves, ensuring cuffs are over the gown sleeves.
-
Don respiratory protection (N95 or higher).
-
Don eye and face protection.
3. Reconstitution of this compound:
-
If working with a powdered form, carefully weigh the required amount in the chemical fume hood or BSC to minimize aerosol generation.
-
Use a closed system transfer device (CSTD) if available for reconstitution to further reduce the risk of exposure.
-
Slowly add the diluent to the vial, allowing the vacuum to draw the liquid in. Avoid pressurizing the vial.
-
Gently swirl the vial to dissolve the contents. Do not shake, as this can create aerosols.
4. Administration:
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Take extreme care to avoid needlestick injuries. Do not recap needles.[2]
5. Decontamination and Spill Management:
-
In case of a small spill, cordon off the area.
-
Wearing full PPE, cover the spill with absorbent pads.
-
For liquid spills, gently wipe from the outside in. For powder spills, gently cover with wetted absorbent material to avoid creating dust.[1]
-
Clean the area with a detergent solution, followed by a rinse with water.[1] All cleaning materials must be disposed of as hazardous waste.
-
In case of personal exposure, immediately flush the affected skin with copious amounts of water for at least 15 minutes and seek medical attention.[2] For eye exposure, flush with water for at least 15 minutes and seek immediate medical attention.[2]
6. Disposal Plan:
-
All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and labware, must be disposed of as hazardous cytotoxic waste.[2]
-
Sharps, including needles and syringes, must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1]
-
Unused this compound solutions must be collected and disposed of as hazardous chemical waste. Do not pour down the drain.[2]
-
Contaminated animal bedding and carcasses must also be treated as hazardous waste and disposed of accordingly.[3]
7. Doffing PPE Sequence:
-
Remove outer gloves.
-
Remove gown and sleeve covers.
-
Perform hand hygiene.
-
Remove face shield and goggles.
-
Remove respirator.
-
Remove inner gloves.
-
Perform thorough hand hygiene.
III. Quantitative Data Summary
The following table provides a summary of available quantitative data for this compound and its parent compound, Doxorubicin. It is important to note that specific toxicity data for this compound is limited, and the data for Doxorubicin should be considered as a conservative proxy.
| Parameter | This compound | Doxorubicin |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] | Harmful if swallowed.[5][6] |
| Carcinogenicity | Data not available | May cause cancer.[5][6] |
| Mutagenicity | Data not available | May cause genetic defects.[5] |
| Reproductive Toxicity | Data not available | May damage fertility or the unborn child.[5] |
| Stability in Solution | Data not available | Stable in a 10 mg/ml solution in polypropylene syringes or glass vials for 22 days when protected from light and stored at 4-8°C.[7] Solutions of 2 mg/mL are stable for 124 days at 4°C or 23°C in the original glass vial.[8] |
IV. Logical Relationships in Safety Procedures
The following diagram illustrates the logical flow of decisions and actions required for the safe handling of this compound, emphasizing the continuous cycle of risk assessment and control.
References
- 1. ehs.utoronto.ca [ehs.utoronto.ca]
- 2. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 3. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. gerpac.eu [gerpac.eu]
- 8. cjhp-online.ca [cjhp-online.ca]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
